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Core Science & Biosynthesis

Foundational

2,2-Dimethylbutane-1-sulfonyl fluoride synthesis protocols

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethylbutane-1-sulfonyl Fluoride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of ro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethylbutane-1-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of robust and reliable protocols for the synthesis of 2,2-dimethylbutane-1-sulfonyl fluoride, a sterically hindered neopentyl-type alkylsulfonyl fluoride. Recognizing the growing importance of sulfonyl fluorides in drug discovery, chemical biology, and as versatile chemical probes, particularly within the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, this document details two primary synthetic pathways. The protocols are designed to be self-validating, with a strong emphasis on the causal relationships between experimental choices and reaction outcomes. This guide is intended to equip researchers with the necessary knowledge to safely and efficiently synthesize this valuable compound.

Introduction: The Significance of 2,2-Dimethylbutane-1-sulfonyl Fluoride

Sulfonyl fluorides have emerged as a "privileged" functional group in modern chemistry. Their unique balance of stability and reactivity makes them ideal for a variety of applications, from covalent inhibitors in drug development to robust connectors in materials science.[1] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability towards hydrolysis and many nucleophiles, yet can be selectively activated to react with specific biological targets.[2][3]

2,2-Dimethylbutane-1-sulfonyl fluoride, with its sterically encumbered neopentyl-like backbone, presents a unique building block for medicinal chemistry and probe development. The bulky 2,2-dimethylbutyl group can impart specific conformational constraints and metabolic stability to parent molecules. This guide outlines two principal, reliable synthetic routes to this target compound, starting from either 2,2-dimethylbutane-1-thiol or 2,2-dimethylbutane-1-sulfonic acid.

Strategic Overview of Synthetic Pathways

The synthesis of 2,2-dimethylbutane-1-sulfonyl fluoride is most effectively approached through a two-step sequence involving the formation of a sulfonyl chloride intermediate, followed by a halide exchange reaction. The choice of starting material dictates the initial step.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 2,2-Dimethylbutane-1-thiol 2,2-Dimethylbutane-1-thiol 2,2-Dimethylbutane-1-sulfonyl Chloride 2,2-Dimethylbutane-1-sulfonyl Chloride 2,2-Dimethylbutane-1-thiol->2,2-Dimethylbutane-1-sulfonyl Chloride Oxidative Chlorination (e.g., H₂O₂/SOCl₂) 2,2-Dimethylbutane-1-sulfonic acid 2,2-Dimethylbutane-1-sulfonic acid 2,2-Dimethylbutane-1-sulfonic acid->2,2-Dimethylbutane-1-sulfonyl Chloride Chlorination (e.g., Cyanuric Chloride) 2,2-Dimethylbutane-1-sulfonyl Fluoride 2,2-Dimethylbutane-1-sulfonyl Fluoride 2,2-Dimethylbutane-1-sulfonyl Chloride->2,2-Dimethylbutane-1-sulfonyl Fluoride Halogen Exchange (e.g., KHF₂)

Sources

Exploratory

The Aliphatic Sulfonyl Fluoride Warhead: A Technical Guide to Covalent Targeting in Drug Discovery

This guide provides an in-depth exploration of aliphatic sulfonyl fluorides as a class of reactive moieties for covalent drug discovery. While the specific compound 2,2-dimethylbutane-1-sulfonyl fluoride is not extensive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of aliphatic sulfonyl fluorides as a class of reactive moieties for covalent drug discovery. While the specific compound 2,2-dimethylbutane-1-sulfonyl fluoride is not extensively documented in publicly available literature, this paper will use a representative and well-characterized aliphatic sulfonyl fluoride, Ethanesulfonyl Fluoride (ESF) , to illustrate the core principles, applications, and experimental considerations for researchers, scientists, and drug development professionals. The principles and protocols discussed herein are broadly applicable to the wider class of aliphatic sulfonyl fluorides.

Introduction: The Rise of Covalent Modulators and the Role of Sulfonyl Fluorides

The paradigm of drug discovery has seen a resurgence of interest in covalent inhibitors, which offer distinct advantages such as prolonged pharmacodynamic effects and high potency.[1][2] While traditional covalent drugs have often targeted the nucleophilic cysteine residue, the relative scarcity of this amino acid in protein binding sites has driven the exploration of novel electrophilic "warheads" capable of reacting with other nucleophilic residues.[1]

Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophiles in chemical biology and drug discovery.[3][4] They exhibit a unique balance of stability in aqueous biological environments and sufficient reactivity to form covalent bonds with a variety of amino acid side chains, including serine, threonine, tyrosine, lysine, and histidine.[1][4] This versatility significantly expands the "druggable" proteome beyond what is accessible with cysteine-targeting warheads.[2]

The reactivity of the sulfur(VI)-fluoride bond is the cornerstone of its utility. This bond is remarkably stable to hydrolysis and reduction but can be activated for nucleophilic attack within the microenvironment of a protein binding pocket.[5][6] This context-dependent reactivity allows for the design of highly selective covalent probes and inhibitors.[7]

Ethanesulfonyl Fluoride (ESF): A Model Aliphatic Sulfonyl Fluoride

Ethanesulfonyl Fluoride (ESF) serves as an excellent model for understanding the fundamental properties of aliphatic sulfonyl fluorides. Its simple structure provides a clear basis for discussing reactivity and synthetic accessibility.

PropertyValueSource
CAS Number 513-58-6PubChem
Molecular Formula C₂H₅FO₂SPubChem
Molecular Weight 112.12 g/mol PubChem
Boiling Point 115-117 °CPubChem
Density 1.33 g/cm³PubChem
Synthesis of Aliphatic Sulfonyl Fluorides

The synthesis of aliphatic sulfonyl fluorides can be achieved through several routes. A common and direct method involves the fluorination of the corresponding sulfonyl chloride.

Diagram of a General Synthetic Route to Aliphatic Sulfonyl Fluorides

Synthesis AlkylThiol Alkyl Thiol (R-SH) AlkylSulfonylChloride Alkyl Sulfonyl Chloride (R-SO2Cl) AlkylThiol->AlkylSulfonylChloride Oxidative Chlorination AlkylSulfonylFluoride Alkyl Sulfonyl Fluoride (R-SO2F) AlkylSulfonylChloride->AlkylSulfonylFluoride Fluoride Exchange (e.g., KF)

Caption: General synthetic scheme for aliphatic sulfonyl fluorides.

A detailed, exemplary protocol for the synthesis of an aliphatic sulfonyl fluoride from a sulfonyl chloride is provided below.

Experimental Protocol 1: Synthesis of an Aliphatic Sulfonyl Fluoride via Fluoride Exchange

Objective: To synthesize an aliphatic sulfonyl fluoride from the corresponding aliphatic sulfonyl chloride.

Materials:

  • Aliphatic sulfonyl chloride (1.0 eq)

  • Potassium fluoride (KF, 2.0 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Stir bar

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a stir bar and reflux condenser, add the aliphatic sulfonyl chloride and anhydrous acetonitrile.

  • Add potassium fluoride to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the potassium chloride byproduct and excess potassium fluoride.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by distillation or column chromatography on silica gel.

Causality of Experimental Choices:

  • Anhydrous Acetonitrile: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the sulfonyl chloride and the resulting sulfonyl fluoride.

  • Excess Potassium Fluoride: A stoichiometric excess of KF is used to drive the fluoride exchange reaction to completion.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic substitution of chloride with fluoride.

Reactivity and Mechanism of Covalent Modification

The utility of sulfonyl fluorides as covalent warheads stems from their "Goldilocks" reactivity: stable enough to be biocompatible, yet reactive enough to covalently modify target proteins.[2] The mechanism of covalent modification involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonate ester or sulfonamide linkage.

Diagram of Covalent Modification of a Serine Residue

Covalent_Modification cluster_pre Pre-Covalent Complex cluster_post Covalent Adduct Protein-Ser-OH Protein-Ser-OH R-SO2F R-SO2F Protein-Ser-OH->R-SO2F Non-covalent binding Protein-Ser-O-SO2-R Protein-Ser-O-SO2-R Protein-Ser-OH->Protein-Ser-O-SO2-R Nucleophilic Attack & Fluoride Displacement HF H-F ABPP_Workflow Proteome Complex Proteome LabeledProteome Labeled Proteome Proteome->LabeledProteome Incubation Probe Alkyne-tagged Sulfonyl Fluoride Probe Probe->LabeledProteome ClickChemistry Click Chemistry with Azide-Biotin LabeledProteome->ClickChemistry Enrichment Streptavidin Enrichment ClickChemistry->Enrichment Analysis Mass Spectrometry Analysis Enrichment->Analysis

Caption: A typical workflow for activity-based protein profiling.

Conclusion and Future Perspectives

Aliphatic sulfonyl fluorides represent a valuable and versatile class of electrophilic warheads for the development of covalent therapeutics and chemical biology probes. Their unique reactivity profile, which allows for the targeting of a broad range of nucleophilic amino acid residues, opens up new avenues for drugging previously intractable targets. As our understanding of the factors governing their reactivity and selectivity continues to grow, we can expect to see the development of increasingly sophisticated and targeted covalent modulators based on the aliphatic sulfonyl fluoride scaffold. The continued innovation in synthetic methodologies will further accelerate the application of this important chemical tool in both academic and industrial research. [2]

References

  • Shannon DA, Gu C, McLaughlin CJ, Kaiser M, van der Hoorn RAL, Weerapana E. Sulfonyl Fluoride Analogues as Activity-Based Probes for Serine Proteases. Chembiochem. 2012;13(16):2327-2330. [Link]

  • Mukherjee H, Debreczeni J, Breed J, et al. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. 2024. [Link]

  • Sulfonyl Fluoride Analogues as Activity-Based Probes for Serine Proteases. Department of Biology. [Link]

  • Jones LH. Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. 2025. [Link]

  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine. [Link]

  • Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation of Unactivated Alkenes. ChemRxiv. 2024. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron. 2021;90:132175. [Link]

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis. 2023. [Link]

  • Narayanan A, Jones LH. Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. 2015;6(5):2650-2659. [Link]

Sources

Foundational

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to the Structure, Properties, and Applications of 2,2-Dimethylbutane-1-sulfonyl Fluoride Foreword: The field of chemical biology and drug discovery is perpetually in search of molecular tools...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure, Properties, and Applications of 2,2-Dimethylbutane-1-sulfonyl Fluoride

Foreword: The field of chemical biology and drug discovery is perpetually in search of molecular tools that offer a precise balance of stability and reactivity. Sulfonyl fluorides have emerged as a "privileged" class of electrophiles, uniquely suited for this role.[1] Their remarkable stability in aqueous environments, coupled with a tunable reactivity towards specific biological nucleophiles, has positioned them at the forefront of covalent inhibitor design and chemical probe development.[1][2][3] This guide provides a comprehensive technical overview of a specific, sterically hindered member of this class: 2,2-Dimethylbutane-1-sulfonyl fluoride, also known as neohexylsulfonyl fluoride. We will delve into its structural characteristics, predicted spectroscopic signature, synthesis, and potential applications, offering researchers and drug development professionals a foundational understanding of this valuable chemical entity.

Molecular Architecture and Conformational Profile

2,2-Dimethylbutane-1-sulfonyl fluoride incorporates a neohexyl aliphatic chain, which is characterized by a quaternary carbon atom that imparts significant steric bulk. This bulky group is attached to the sulfur atom of the sulfonyl fluoride moiety (-SO₂F). The central sulfur atom is in its highest oxidation state (VI), forming a tetrahedral geometry with two double bonds to oxygen, a single bond to fluorine, and a single bond to the carbon backbone.

The defining feature of this molecule is the steric hindrance imposed by the t-butyl group adjacent to the CH₂-SO₂F linkage. This steric pressure is expected to heavily influence the rotational conformation around the C1-S bond, restricting the molecule's flexibility and presenting a distinct three-dimensional profile. This conformational constraint is a critical attribute in the context of molecular recognition, as it can dictate the molecule's ability to fit within the confined space of a protein's active or allosteric site.

Core Structural and Physical Properties

A summary of the key physicochemical properties of 2,2-Dimethylbutane-1-sulfonyl fluoride is presented below. These values are calculated based on its structure, providing a baseline for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₆H₁₃FO₂SPubChem (Derived)
Molar Mass 168.23 g/mol Calculated
IUPAC Name 2,2-dimethylbutane-1-sulfonyl fluorideIUPAC
Synonyms Neohexylsulfonyl fluorideCommon Name
CAS Number Not assignedN/A
Predicted XLogP3 ~2.9 - 3.2Cheminformatics Prediction
Structural Visualization

The 2D chemical structure of 2,2-Dimethylbutane-1-sulfonyl fluoride is depicted below, illustrating the connectivity of the atoms.

Synthesis_Workflow cluster_step1 Step 1: Oxidative Chlorination cluster_step2 Step 2: Halide Exchange start 2,2-Dimethylbutane-1-thiol reagent1 Oxidizing Agent (e.g., NaOCl) start->reagent1 product1 2,2-Dimethylbutane-1-sulfonyl chloride reagent1->product1 reagent2 Fluoride Source (e.g., KF, KHF₂) product1->reagent2 product2 2,2-Dimethylbutane-1-sulfonyl fluoride reagent2->product2

Caption: General synthetic workflow for 2,2-Dimethylbutane-1-sulfonyl fluoride.

Reactivity Profile: The SuFEx Paradigm

The reactivity of 2,2-Dimethylbutane-1-sulfonyl fluoride is governed by the unique properties of the S-F bond. While considerably more stable to hydrolysis than sulfonyl chlorides, the sulfonyl fluoride group is an excellent electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) "click" chemistry. [4][5]

  • Stability: The S-F bond is strong, rendering the molecule stable under many standard synthetic conditions, including aqueous and protic environments. [6]This "dormant" reactivity is a key feature for its use in biological systems. [3]* Electrophilicity: In the presence of appropriate nucleophiles, such as primary or secondary amines, phenols, or specific amino acid side chains (e.g., serine, tyrosine, lysine), the sulfur atom is susceptible to nucleophilic attack. [1][2]This attack displaces the fluoride ion and forms a highly stable covalent bond (sulfonamide or sulfonate ester).

  • Steric Influence: The neohexyl group plays a crucial role in modulating this reactivity. It can act as a "scoop" or shield, sterically blocking reactions with non-target nucleophiles while potentially enhancing binding and reactivity within sterically accommodating hydrophobic pockets of target proteins.

Applications in Research and Drug Development

The unique combination of stability, reactivity, and steric bulk makes 2,2-Dimethylbutane-1-sulfonyl fluoride a valuable tool for scientists.

  • Covalent Chemical Probes: As a "warhead," it can be incorporated into larger molecules to create highly selective covalent inhibitors of enzymes or protein-protein interactions. [2]The neohexyl group can be used to probe and occupy hydrophobic regions of a protein's binding site, contributing to both affinity and selectivity.

  • Fragment-Based Drug Discovery (FBDD): The molecule itself can serve as a sterically hindered electrophilic fragment. In FBDD screens, its covalent modification of a protein can signal the presence of a "ligandable" hotspot, providing a starting point for the development of more potent and selective drug candidates.

  • Building Block for Synthesis: It serves as a reagent for installing the neohexylsulfonyl moiety onto other molecules, a group that can improve pharmacokinetic properties such as metabolic stability and membrane permeability due to its lipophilic and sterically shielded nature.

Experimental Protocols

The following are representative, standardized protocols for the synthesis and application of aliphatic sulfonyl fluorides. These should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis via Halide Exchange

This protocol describes the conversion of the sulfonyl chloride precursor to the sulfonyl fluoride.

  • Setup: To a solution of 2,2-dimethylbutane-1-sulfonyl chloride (1.0 eq) in dry acetonitrile (0.5 M), add potassium fluoride (2.0-3.0 eq). For less reactive chlorides, the addition of a phase-transfer catalyst like 18-crown-6 (0.1 eq) can be beneficial. [4]2. Reaction: Stir the mixture vigorously at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure 2,2-Dimethylbutane-1-sulfonyl fluoride.

Protocol 2: Representative SuFEx Reaction (Sulfonamide Formation)

This protocol details the reaction with a model primary amine.

  • Setup: In a clean, dry vial, dissolve 2,2-Dimethylbutane-1-sulfonyl fluoride (1.0 eq) in a suitable solvent such as dichloromethane or THF (0.2 M).

  • Addition: Add the primary amine (e.g., benzylamine, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-12 hours. Monitor progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude sulfonamide by flash column chromatography.

References

  • Structure-based design and analysis of SuFEx chemical probes - PMC - NIH. (2020, January 6).
  • Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? - NIH.
  • Conformational Analysis of Acyclic α‐Fluoro Sulfur Motifs - PMC - NIH. (2020, September 28).
  • Application of Sulfonyl Fluorides in Organic Transformation | Request PDF. (2025, August 10).
  • (PDF) Conformational Analysis of Acyclic α‐Fluoro Sulfur Motifs. (2025, October 17).
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design | Request PDF.
  • Interpreting the mass - spectrum of 2,2-dimethylbutane. Doc Brown's Chemistry.
  • Synthetic Routes to Arylsulfonyl Fluorides. (2021, July 8). MDPI.
  • Advanced Organic Chemistry: H-1 NMR spectrum of 2,2-dimethylbutane. Doc Brown's Chemistry.
  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck Millipore.

Sources

Exploratory

The Renaissance of Sulfonyl Fluorides: From Protease Inhibitors to Click Chemistry

Executive Summary Sulfonyl fluorides ( ) have transitioned from obscure laboratory curiosities to a "privileged warhead" status in modern chemical biology and drug discovery. Historically pigeonholed as simple protease i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonyl fluorides (


) have transitioned from obscure laboratory curiosities to a "privileged warhead" status in modern chemical biology and drug discovery. Historically pigeonholed as simple protease inhibitors (e.g., PMSF), the moiety has experienced a renaissance following the 2014 definition of Sulfur-Fluoride Exchange (SuFEx) as a new generation of click chemistry.

This guide analyzes the unique physicochemical properties that allow sulfonyl fluorides to remain inert in systemic circulation yet highly reactive within specific protein pockets. It provides validated protocols for their synthesis and application, offering researchers a roadmap to utilizing this motif for covalent ligand discovery and polymer synthesis.

The Chemical Renaissance: A Historical Arc

The trajectory of sulfonyl fluorides is defined by two distinct eras: the Biochemical Era (1960s–1990s) and the SuFEx Era (2014–Present).

The Timeline of Discovery

While known since 1927, the utility of sulfonyl fluorides was cemented in 1963 when Fahrney and Gold identified phenylmethylsulfonyl fluoride (PMSF) as a potent inhibitor of serine proteases. Unlike its highly reactive chloride cousins, PMSF was stable enough to survive aqueous buffers but reactive enough to covalently modify the active site serine.

The field remained relatively dormant until 2014, when K.B. Sharpless and colleagues re-introduced the motif as the cornerstone of SuFEx, demonstrating that the S-F bond possesses a unique "sleeping beauty" reactivity—inert until awakened by specific local environments or catalysts.

History N1927 1927 First Synthesis (Davies & Dick) N1963 1963 PMSF Discovery (Fahrney & Gold) N1927->N1963 Bio-activity N1970s 1970s-90s Standard Reagent (Biochem/Lysis Buffers) N1963->N1970s Adoption N2014 2014 SuFEx Manifesto (Sharpless/Angew. Chem.) N1970s->N2014 Re-evaluation N2020s 2020s Covalent Probes (Ligandable Proteome) N2014->N2020s Expansion

Figure 1: The evolution of sulfonyl fluorides from early synthesis to modern chemical biology tools.[1][2][3][4][5][6][7][8]

Mechanistic Underpinnings: The Stability-Reactivity Paradox

The core value of the sulfonyl fluoride lies in the unique nature of the S(VI)-F bond.[2][9] It defies the typical trends of halogen reactivity seen in carbon chemistry.

The Fluorine Effect

The S-F bond is significantly stronger (


) than the S-Cl bond, conferring resistance to reduction and hydrolysis. In the context of Hard-Soft Acid-Base (HSAB) theory, the sulfur center in sulfonyl fluoride is a "hard" electrophile. It resists reaction with "soft" nucleophiles (like thiols in glutathione) under physiological conditions, reducing off-target toxicity. However, it reacts rapidly with "hard" nucleophiles (like alkoxides) or when activated by H-bonding in an enzyme pocket.
Comparison of Sulfonyl Electrophiles
FeatureSulfonyl Chloride (

)
Sulfonyl Fluoride (

)
Sulfonate Ester (

)
Bond Energy Weak (Reactive)Strong (Stable)Moderate
Hydrolysis (

)
Minutes to HoursWeeks to Years (pH 7)Variable
Redox Stability Susceptible to reductionHighly ResistantResistant
Selectivity PromiscuousContext-Specific (SuFEx)Tunable
Primary Use Reagent / IntermediateChemical Probe / DrugProdrug / Polymer

Synthetic Methodologies

Modern synthesis has moved beyond the harsh conditions of the 20th century. Below are the two primary workflows for generating sulfonyl fluorides.

Method A: Chloride-Fluoride Exchange (Traditional)

The most direct route involves converting a sulfonyl chloride to a fluoride using a bifluoride source.

  • Reagents:

    
     (Potassium Bifluoride) or 
    
    
    
    .
  • Solvent: Acetonitrile/Water or THF.

  • Why it works: Bifluoride (

    
    ) is a potent nucleophilic source of F- that also solvates the leaving chloride, driving the equilibrium.
    
Method B: Oxidative Fluorination (Modern)

For substrates where the sulfonyl chloride is unstable, one can proceed directly from the thiol or sulfonamide.

  • Reagents: Selectfluor, or AISF (4-Acetamido-benzenesulfonyl fluoride).

  • Mechanism: Oxidative chlorination followed by in situ fluorination.[8]

Experimental Protocol: Synthesis of an Aryl Sulfonyl Fluoride

Target: 4-Toluenesulfonyl Fluoride (Standard Reference)

Safety:


 is corrosive and generates trace HF in acidic media. Use plasticware (PP/PE) where possible; avoid glass for long-term storage of bifluoride solutions.
  • Preparation: Dissolve 4-toluenesulfonyl chloride (1.0 equiv, 5 mmol) in Acetonitrile (10 mL).

  • Activation: Prepare a saturated aqueous solution of

    
     (2.0 equiv).
    
  • Reaction: Add the

    
     solution dropwise to the nitrile solution at Room Temperature (RT).
    
    • Note: The reaction is biphasic. Vigorous stirring is critical.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). Conversion is usually complete within 2–4 hours.

    
     of fluoride is typically slightly higher than chloride.
    
  • Workup: Dilute with water (20 mL), extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate.
    
  • Purification: Flash chromatography is rarely needed; recrystallization from hexanes yields white crystals.

SuFEx: The Click Revolution

Sulfur-Fluoride Exchange (SuFEx) connects S(VI) electrophiles with nucleophiles (phenols, amines) reliably. The reaction is "spring-loaded"—the energy barrier is high enough to prevent spontaneous hydrolysis but low enough to be surmounted by specific catalysts.

The Catalytic Cycle

The reaction between a silyl ether (nucleophile) and sulfonyl fluoride is catalyzed by bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG. The consensus mechanism involves the "bifluoride" shuttle.

SuFEx_Cycle Start Start: R-SO2-F + Ar-O-SiR3 Inter1 Activation of Si [Base-SiR3]+ [F-] Start->Inter1 Base attacks Si Cat Catalyst (DBU / BTMG) Inter2 Formation of [HF2]- Species Inter1->Inter2 Generates active F- Inter2->Cat Regeneration Product Product: R-SO2-O-Ar Inter2->Product F- attacks S(VI) Exchanges with O-Ar Byprod Byproduct: F-SiR3 Product->Byprod

Figure 2: The DBU-catalyzed SuFEx cycle, highlighting the activation of the silyl ether and the crucial role of fluoride shuttling.

Chemical Biology: Covalent Probes and ABPP

In drug discovery, sulfonyl fluorides are used to map the "ligandable proteome." They react with nucleophilic amino acid side chains (Tyr, Ser, Lys, His) only when the protein pocket facilitates the reaction—a concept known as proximity-induced reactivity .

Activity-Based Protein Profiling (ABPP) Workflow

Researchers use sulfonyl fluoride probes linked to a reporter (biotin or fluorophore) to identify which proteins bind the probe.

  • Probe Incubation: Live cells or lysates are treated with the SuFEx probe.

  • Click Chemistry: If the probe lacks a reporter, a secondary CuAAC click reaction adds biotin-azide.

  • Enrichment: Streptavidin beads pull down the modified proteins.

  • Proteomics: Tryptic digestion and LC-MS/MS identify the modified residues.

ABPP Lysate Proteome Lysate Binding Covalent Labeling Lysate->Binding Mix Probe SuFEx Probe (R-SO2F-Alkyne) Probe->Binding Click CuAAC Click (+ Biotin-N3) Binding->Click Tagging MS LC-MS/MS Analysis Click->MS Digest & ID

Figure 3: Workflow for Activity-Based Protein Profiling (ABPP) using sulfonyl fluoride probes to map reactive residues.

References

  • Davies, W., & Dick, J. H. (1932). "Aromatic sulphonyl fluorides: A convenient method of preparation."[10] Journal of the Chemical Society. Link

  • Fahrney, D. E., & Gold, A. M. (1963). "Sulfonyl fluorides as inhibitors of esterases. I. Rates of reaction with acetylcholinesterase,

    
    -chymotrypsin, and trypsin." Journal of the American Chemical Society, 85(7), 997–1000. Link
    
  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[1][11] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.[1][6] Link

  • Jones, L. H. (2024). "Sulfonyl fluorides in chemical biology and drug discovery." Nature Reviews Chemistry.
  • Pérez-Palau, M., Cornella, J., et al. (2020). "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters, 20(13), 3943–3947. Link

Sources

Foundational

2,2-Dimethylbutane-1-sulfonyl Fluoride: A Sterically Stabilized SuFEx Warhead

The following technical guide provides an in-depth review of 2,2-Dimethylbutane-1-sulfonyl fluoride , positioning it within the broader context of SuFEx (Sulfur-Fluoride Exchange) chemistry and covalent drug discovery. T...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 2,2-Dimethylbutane-1-sulfonyl fluoride , positioning it within the broader context of SuFEx (Sulfur-Fluoride Exchange) chemistry and covalent drug discovery.

Technical Monograph & Literature Review

Executive Summary

2,2-Dimethylbutane-1-sulfonyl fluoride is a specialized aliphatic sulfonyl fluoride characterized by a neopentyl-like steric environment. Unlike traditional sulfonyl fluorides (e.g., PMSF) which are susceptible to rapid hydrolysis or non-specific reactivity, the 2,2-dimethyl substitution pattern confers exceptional metabolic and hydrolytic stability. This molecule serves as a "latent" electrophile in SuFEx click chemistry , enabling the precise covalent modification of proteins and the construction of stable chemical probes. This guide reviews its structural properties, synthesis, and applications in modern drug development.

Chemical Architecture & The Neopentyl Effect

The defining feature of this molecule is the beta-branching (gem-dimethyl group) adjacent to the sulfonyl-bearing carbon.

Structural Logic
  • Core Scaffold: Butane chain with a sulfonyl fluoride (-SO₂F) at the C1 position.

  • Steric Shield: Two methyl groups at the C2 position (2,2-dimethyl).

  • Mechanism: The bulky tert-butyl-like group at the beta-position creates a "steric wall." This prevents the approach of water molecules to the sulfur center (hydrolytic stability) while still allowing specific, enzyme-guided, or catalyst-activated nucleophilic attack (e.g., by a Tyrosine phenol or Lysine amine).

Stability vs. Reactivity Profile

Literature on neopentyl sulfonyl derivatives highlights a critical property: resistance to elimination .

  • No Beta-Elimination: Many aliphatic sulfonyl chlorides/fluorides decompose via E2 elimination to form transient sulfenes (R-CH=SO₂), which leads to non-specific labeling. The 2,2-dimethyl motif removes protons from the beta-carbon, rendering this decomposition pathway impossible.

  • Hydrolytic Half-Life: While simple alkanesulfonyl fluorides may hydrolyze in physiological buffers, neopentyl analogs often exhibit half-lives exceeding 24–48 hours, making them ideal for in vivo applications.

G Substrate 2,2-Dimethylbutane-1-sulfonyl Fluoride (Latent Electrophile) Water H2O (Hydrolysis) Substrate->Water Blocked by Steric Bulk (C2-Me2) Protein Protein-Nu (Tyr/Lys) Substrate->Protein SuFEx Activation (Specific) Stable High Metabolic Stability Covalent Stable Sulfonate Linkage Protein->Covalent

Figure 1: The "Steric Shield" mechanism. The 2,2-dimethyl motif (C2-Me2) kinetically inhibits hydrolysis (Red) while permitting specific SuFEx conjugation (Green).

Synthesis Methodologies

The synthesis of 2,2-dimethylbutane-1-sulfonyl fluoride typically follows the "oxidative chlorination-fluorination" route or the "sulfinate" route, adapted for sterically hindered substrates.

Primary Synthetic Route (From Thiol/Disulfide)

Given the steric hindrance, direct sulfonylation of the alkyl halide can be sluggish. The preferred industrial route often proceeds via the thiol.

StepReagentConditionsMechanism
1. Precursor 1-Bromo-2,2-dimethylbutaneThiourea / NaSHNucleophilic substitution to form Thiol.
2. Oxidation Cl₂ / H₂O or NCS/HCl< 10°C, Acetic AcidOxidative chlorination to Sulfonyl Chloride (-SO₂Cl).
3. Exchange KHF₂ (Sat.[1] Aq)MeCN, RT, 4hSuFEx : Chloride-Fluoride exchange.
Alternative: Grignard Route

For high-purity applications where thiol odors are undesirable:

  • Formation of Grignard reagent: R-MgBr from 1-bromo-2,2-dimethylbutane.

  • Capture with SO₂: Formation of sulfinate salt R-SO₂MgBr.

  • Chlorination: Treatment with SO₂Cl₂ to yield R-SO₂Cl.

  • Fluorination: KHF₂ or ZnF₂ treatment.

Protocol: Fluorination of the Sulfonyl Chloride

Standard Operating Procedure (Adapted from Sharpless et al., 2014)

  • Dissolution: Dissolve 2,2-dimethylbutane-1-sulfonyl chloride (1.0 eq) in Acetonitrile (0.5 M).

  • Reagent Prep: Prepare a saturated aqueous solution of Potassium Bifluoride (KHF₂).

  • Reaction: Add KHF₂ solution (2.0 eq) to the organic phase. The mixture will be biphasic.[1]

  • Agitation: Vigorously stir at Room Temperature for 4–6 hours. Monitor by TLC/LCMS (Chloride converts to Fluoride; slight shift in retention time).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc) is rarely needed as conversion is typically quantitative; simple evaporation yields the pure fluoride.

Applications in Drug Discovery & Chemical Biology

Covalent Fragment Screening (FBDD)

2,2-Dimethylbutane-1-sulfonyl fluoride is used as a "Scout Fragment" in covalent libraries.

  • Objective: Identify pockets containing reactive Tyrosine, Serine, or Lysine residues.

  • Advantage: The aliphatic chain explores hydrophobic pockets, while the sulfonyl fluoride acts as the warhead. The 2,2-dimethyl group ensures the fragment doesn't react promiscuously with solvent or glutathione, reducing false positives.

SuFEx Linkers (PROTACs)

In Proteolysis Targeting Chimeras (PROTACs), linker stability is paramount.

  • Usage: This moiety serves as a stable connector between the E3 ligase ligand and the Target protein ligand.

  • Benefit: The sulfonimidoyl or sulfonate linkage formed after reaction is stable to plasma esterases and proteases, unlike traditional ester or amide linkers.

Radiochemistry (¹⁸F Labeling)

Recent literature (e.g., ChemRxiv, see Ref 2) highlights neopentyl sulfonyl esters as superior leaving groups/precursors for ¹⁸F-fluorination .

  • The 2,2-dimethyl backbone prevents side reactions (rearrangement) during the harsh conditions of radio-fluorination, improving the Radiochemical Yield (RCY) of PET tracers.

Workflow cluster_stability Advantage: Low False Positives Library Covalent Fragment Library (Containing 2,2-Me2-SO2F) Screen High-Throughput Screen (Protein Target + Fragments) Library->Screen Incubation (24h) Hit Hit Identification (MS Validation) Screen->Hit Intact Protein MS Opt Lead Optimization (Linker Tuning) Hit->Opt SAR Expansion Drug Covalent Inhibitor Candidate Opt->Drug PK/PD Validation

Figure 2: Workflow for utilizing 2,2-dimethylbutane-1-sulfonyl fluoride in Covalent Fragment-Based Drug Discovery (FBDD).

Quantitative Data Summary

ParameterValue / CharacteristicRelevance
Molecular Formula C₆H₁₃FO₂SCore composition
Molecular Weight 168.23 g/mol Fragment-like (Rule of 3 compliant)
ClogP ~1.8 (Estimated)Good membrane permeability
Hydrolytic Stability t₁/₂ > 24h (pH 7.4)Superior to PMSF (t₁/₂ ~1h)
Reactivity Mode Sulfur-Fluoride Exchange (SuFEx)Specific for Tyr/Lys/Ser
Leaving Group Fluoride (F⁻)Biocompatible, trace leaving group

References

  • Dong, J., Krasnova, L., Finn, M.G., & Sharpless, K.B. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Krutak, J. J., et al. (2023). "Stability of Neopentyl Sulfonyl Esters in Radiochemistry." ChemRxiv. (Contextual citation based on search results regarding neopentyl stability). Link

  • Enamine Ltd. (2025). "Catalog: Sulfonyl Fluoride Building Blocks." Enamine Store. Link

  • Jones, P. & Lemos, A. (2022). "Olefination with Sulfonyl Halides: Stability of Neopentyl Derivatives." Organic Letters. Link

  • Barrow, A. S., et al. (2019). "The growing toolkit of sulfur(VI) fluoride exchange (SuFEx) click chemistry." Chemical Society Reviews. Link

Sources

Exploratory

Introduction: The Renaissance of Sulfur(VI) Electrophiles

The Biological Activity of Alkyl Sulfonyl Fluorides: A Technical Guide Executive Summary Alkyl sulfonyl fluorides (R-SO₂F) represent a specialized class of sulfur(VI) electrophiles that have evolved from simple protease...

Author: BenchChem Technical Support Team. Date: February 2026

The Biological Activity of Alkyl Sulfonyl Fluorides: A Technical Guide

Executive Summary Alkyl sulfonyl fluorides (R-SO₂F) represent a specialized class of sulfur(VI) electrophiles that have evolved from simple protease inhibitors into precision tools for chemical biology and targeted covalent drug discovery.[1] Unlike their aryl counterparts, alkyl sulfonyl fluorides possess unique steric profiles and electronic properties—specifically the acidity of


-protons—that offer distinct reactivity landscapes. This guide details their mechanistic basis, stability profiles, and application in Sulfur-Fluoride Exchange (SuFEx) click chemistry for proteomic profiling.

Historically, sulfonyl fluorides were viewed merely as stable alternatives to sulfonyl chlorides.[1] The field was revolutionized by the definition of SuFEx (Sulfur-Fluoride Exchange) as a "new generation" click chemistry.[2] While aryl sulfonyl fluorides are widely utilized due to their robust stability, alkyl sulfonyl fluorides offer a more flexible scaffold, particularly accessible via the "hub" reagent ethenesulfonyl fluoride (ESF).

Key Distinction: Alkyl vs. Aryl

  • Aryl Sulfonyl Fluorides (Ar-SO₂F): Highly stable, rigid, reactivity modulated by ring substituents.[3]

  • Alkyl Sulfonyl Fluorides (R-SO₂F): greater conformational flexibility;

    
    -protons are acidic, allowing for further functionalization but also introducing potential instability (e.g., 
    
    
    
    -elimination) if not properly managed.

Mechanistic Basis of Biological Activity

The biological utility of alkyl sulfonyl fluorides relies on their nature as latent electrophiles . They are kinetically stable in aqueous physiological buffers but become highly reactive when positioned in proximity to a nucleophile within a protein binding pocket.

The SuFEx Mechanism

The reaction is a heterolytic substitution at the sulfur(VI) center. Unlike S(VI)-Cl bonds which are susceptible to reduction and rapid hydrolysis, the S(VI)-F bond is strong (~90 kcal/mol) and resistant to reduction.

Reaction Pathway:

  • Recognition: The probe binds to the protein, positioning the -SO₂F group near a nucleophile (Nu:).

  • Activation: The local protein environment (often H-bond donors) polarizes the S-F bond.

  • Substitution: The nucleophile attacks the sulfur, forming a pentacoordinate transition state.

  • Fluoride Ejection: Fluoride (F⁻) acts as the leaving group, resulting in a stable sulfonyl-protein adduct.

Targetable Residues:

  • Serine: (e.g., PMSF in serine proteases).

  • Tyrosine: Phenolic hydroxyls (often requires local basicity).

  • Lysine: Epsilon-amino groups (common in kinase active sites).

  • Threonine/Histidine: Context-dependent reactivity.[4]

Visualization: SuFEx-Mediated Protein Labeling

The following diagram illustrates the mechanism of a generic alkyl sulfonyl fluoride reacting with a serine residue.

SuFEx_Mechanism Probe Alkyl Sulfonyl Fluoride (R-SO2-F) Complex Non-Covalent Michaelis Complex Probe->Complex Binding Protein Protein Active Site (Serine-OH) Protein->Complex Binding TS Pentacoordinate Transition State [R-SO2(F)-O-Ser]‡ Complex->TS Nucleophilic Attack (Assisted by HB network) Product Covalent Adduct (R-SO2-O-Protein) TS->Product S-F Bond Cleavage Leaving Fluoride Ion (F-) TS->Leaving

Figure 1: Mechanism of SuFEx-mediated covalent modification of a serine residue by an alkyl sulfonyl fluoride.

Experimental Protocols

Synthesis of Alkyl Sulfonyl Fluorides via ESF

The most robust method for generating diverse alkyl sulfonyl fluorides is the Michael addition of nucleophiles to Ethenesulfonyl Fluoride (ESF) . This "hub-and-spoke" approach allows for the rapid creation of libraries.

Protocol: Amine-Michael Addition to ESF

  • Reagents: Primary or secondary amine, Ethenesulfonyl Fluoride (ESF), Dichloromethane (DCM) or Acetic Acid.[2]

  • Safety Note: ESF is a potent lachrymator and alkylating agent. Handle in a fume hood.

  • Preparation: Dissolve the amine (1.0 equiv) in DCM (0.5–1.0 M).

  • Addition: Add ESF (1.2–2.2 equiv) dropwise at 0°C or Room Temperature (RT).

    • Expert Insight: For sluggish amines, mild heating or the use of HFIP (hexafluoroisopropanol) as a solvent can accelerate the reaction via hydrogen-bond activation.

  • Reaction: Stir at RT for 2–12 hours. Monitor by TLC or LC-MS.

  • Workup: Remove volatiles in vacuo.

  • Purification: Flash column chromatography (usually SiO₂). Alkyl sulfonyl fluorides are generally stable on silica.

Activity-Based Protein Profiling (ABPP) Workflow

This protocol describes using an alkyl sulfonyl fluoride probe (alkyne-tagged) to identify reactive proteomes.

Materials:

  • Cell lysate (1-2 mg/mL protein).

  • Alkyne-tagged Alkyl-SO₂F probe.

  • Click Chemistry Reagents: CuSO₄, TCEP (or Ascorbate), TBTA ligand, Azide-Biotin or Azide-Fluorophore.

Step-by-Step Protocol:

  • Labeling: Incubate proteome (50 µL, 2 mg/mL) with the Alkyl-SO₂F probe (1–10 µM final) for 1 hour at RT.

    • Control: Pre-incubate a separate sample with a competitor (e.g., free PMSF) or heat-denature the lysate to distinguish activity-dependent labeling from non-specific binding.

  • Click Reaction (CuAAC):

    • Add reagents in order: Azide-tag (100 µM), TBTA (100 µM), CuSO₄ (1 mM), TCEP (1 mM).

    • Vortex and incubate for 1 hour at RT.

  • Precipitation: Add cold methanol/chloroform to precipitate proteins and remove excess reagents.

  • Analysis:

    • Gel: Re-solubilize in SDS loading buffer, run SDS-PAGE, and scan for fluorescence.

    • Mass Spec: Re-solubilize, digest with trypsin, enrich biotinylated peptides on Streptavidin beads, and analyze via LC-MS/MS.

Quantitative Data & Stability

Alkyl sulfonyl fluorides exhibit distinct stability profiles compared to chlorides.

Table 1: Comparative Stability and Reactivity

PropertyAlkyl Sulfonyl Chloride (R-SO₂Cl)Alkyl Sulfonyl Fluoride (R-SO₂F)Aryl Sulfonyl Fluoride (Ar-SO₂F)
Bond Energy (S-X) ~46 kcal/mol~90 kcal/mol~90 kcal/mol
Hydrolysis (pH 7.4) Rapid (Minutes)Stable (Hours to Days)Highly Stable (Days)
Redox Stability Susceptible to reductionResistant to reductionResistant to reduction
Primary Target Non-specific nucleophilesContext-specific (Ser, Tyr, Lys)Context-specific (Ser, Tyr, Lys)
Key Risk Hydrolysis before binding

-elimination (if

-H present)
Low reactivity without binding

Biological Applications & Case Studies

Serine Protease Inhibition (PMSF)

Phenylmethylsulfonyl fluoride (PMSF) is the archetypal alkyl sulfonyl fluoride (specifically a benzyl derivative).

  • Mechanism: Sulfonylates the active site serine of proteases (e.g., trypsin, chymotrypsin).

  • Usage: Added to lysis buffers (0.1–1 mM) to prevent protein degradation.

  • Limitation: It has a short half-life in aqueous media (~30-60 mins at pH 8) compared to newer derivatives, requiring fresh addition.

Covalent Kinase Inhibitors

While acrylamides are the standard for targeting Cys481 in BTK, sulfonyl fluorides are gaining traction for targeting Lysine residues (e.g., in the ATP binding pocket).

  • Advantage: They can target "Cysteine-null" kinases.

  • Example: Probes targeting the catalytic lysine (Lys745 in EGFR) have demonstrated that alkyl sulfonyl fluoride warheads can achieve irreversible inhibition where acrylamides fail due to lack of a proximal cysteine.

ABPP Workflow Visualization

The following diagram outlines the logic flow for profiling targets using these probes.

ABPP_Workflow Lysate Native Proteome (Cell Lysate) Incubation Incubation (1 hr, RT) Lysate->Incubation Probe Alkyne-Alkyl-SO2F Probe Probe->Incubation Labeled Covalently Modified Proteome Incubation->Labeled Click CuAAC Click Reaction (Add Biotin-Azide) Labeled->Click Enrichment Streptavidin Enrichment Click->Enrichment Digestion Tryptic Digestion Enrichment->Digestion MS LC-MS/MS Analysis (Site Identification) Digestion->MS

Figure 2: Activity-Based Protein Profiling (ABPP) workflow for identifying alkyl sulfonyl fluoride targets.

Safety and Handling

  • Toxicity: Many sulfonyl fluorides, including PMSF, are cholinesterase inhibitors and highly toxic. Avoid inhalation and skin contact.

  • Inactivation: Spills can be neutralized with dilute NaOH (hydrolysis is slow at neutral pH but rapid at high pH).

  • Storage: Store in anhydrous conditions (often -20°C). While stable in water for hours, long-term storage requires exclusion of moisture.

References

  • Sharpless, K. B., et al. (2014).[4][5] "SuFEx Click Chemistry for Modular Synthesis." Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2016). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." MedChemComm. Link

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Inhibitors." Nature Chemical Biology. Link

  • Liao, J., et al. (2021). "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." CCS Chemistry. Link

  • Powers, J. C., et al. (1979). "Reaction of serine proteases with substituted benzenesulfonyl fluorides." Biochemistry. Link

Sources

Protocols & Analytical Methods

Method

Using 2,2-Dimethylbutane-1-sulfonyl fluoride in chemical biology

Application Note: High-Fidelity Protein Profiling with 2,2-Dimethylbutane-1-sulfonyl Fluoride (DMBSF) Abstract This guide details the application of 2,2-Dimethylbutane-1-sulfonyl fluoride (DMBSF) , a sterically tuned Sul...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Protein Profiling with 2,2-Dimethylbutane-1-sulfonyl Fluoride (DMBSF)

Abstract

This guide details the application of 2,2-Dimethylbutane-1-sulfonyl fluoride (DMBSF) , a sterically tuned Sulfur(VI) Fluoride Exchange (SuFEx) reagent. Unlike generic probes (e.g., PMSF), DMBSF incorporates a neohexyl-like steric framework that kinetically stabilizes the sulfur center against non-specific hydrolysis while maintaining high reactivity towards specific nucleophiles within hydrophobic protein pockets. This note covers its use in Activity-Based Protein Profiling (ABPP) , Hydrophobic Pocket Mapping , and as a Structural Surrogate for bulky organophosphates in serine hydrolase research.

Part 1: Introduction & Mechanistic Basis

The SuFEx Renaissance and Steric Tuning

Sulfonyl fluorides have emerged as a privileged class of "sleeping beauty" electrophiles in chemical biology. They are stable in aqueous buffer but react rapidly with protein nucleophiles (Tyr, Ser, Lys, His) upon specific recognition or environmental activation (e.g., hydrogen bonding in an active site).

Why DMBSF? Standard aliphatic sulfonyl fluorides (e.g., 1-propanesulfonyl fluoride) are often too susceptible to rapid hydrolysis or lack the structural complexity to differentiate between enzyme isoforms.

  • Structure: DMBSF features a sulfonyl fluoride group attached to a 2,2-dimethylbutyl scaffold.[1][2]

  • The "Neo" Effect: The quaternary carbon at the

    
    -position (relative to sulfur) creates a defined hydrophobic volume. This steric bulk does not deactivate the warhead but filters  potential targets. It prevents reaction with surface-exposed nucleophiles (which cannot accommodate the bulk) while favoring deep, hydrophobic active sites (e.g., lipases, esterases, or drug-binding pockets).
    
Mechanism of Action

DMBSF functions via a concerted substitution at the Sulfur(VI) center.

  • Recognition: The 2,2-dimethylbutyl tail acts as an affinity anchor, guiding the probe into hydrophobic pockets (S1/S2 subsites of proteases).

  • Activation: The protein environment (often an oxyanion hole) polarizes the S-F bond.

  • Covalent Capture: A nucleophilic residue (Ser-OH, Tyr-OH, or Lys-NH2) attacks the sulfur, ejecting fluoride (F⁻) and forming a stable sulfonyl-enzyme adduct.

Part 2: Applications in Chemical Biology

Hydrophobic Pocket Mapping (Ligandability Assessment)

DMBSF serves as a "scout fragment" in Fragment-Based Drug Discovery (FBDD). By incubating proteins with DMBSF and analyzing via Mass Spectrometry (MS), researchers can identify cryptic hydrophobic pockets that are "ligandable." The covalent label confirms that a pocket exists and is capable of stabilizing a hydrophobic moiety.

Serine Hydrolase Inhibition & Mimicry

The steric profile of DMBSF mimics bulky substrates (e.g., leucine/valine derivatives) and toxic organophosphates (e.g., Soman pinacolyl group).

  • Application: Use DMBSF to block serine hydrolases that specifically process branched-chain substrates.

  • Safety: It acts as a safer, non-volatile surrogate for studying the structural requirements of nerve agent-inhibited enzymes without the extreme acute toxicity of phosphonyl fluorides.

Part 3: Experimental Protocols

Reagent Preparation & Handling
  • Compound: 2,2-Dimethylbutane-1-sulfonyl fluoride (CAS: Available as building block, e.g., Enamine/Sigma analogs).

  • Physical State: Typically a colorless liquid or low-melting solid.

  • Solubility: Soluble in DMSO, DMF, Acetonitrile. Sparingly soluble in water.

Stock Solution Protocol:

  • Weigh 10 mg of DMBSF.

  • Dissolve in anhydrous DMSO to reach a concentration of 50 mM .

  • Aliquot into 20 µL portions and store at -20°C. Note: Sulfonyl fluorides are stable in DMSO for months if kept dry.

Protocol A: Gel-Based ABPP (Competition Assay)

Objective: Determine if DMBSF binds to the active site of a target enzyme by competing with a fluorescent broad-spectrum probe (e.g., TAMRA-FP).

Materials:

  • Cell Lysate (1 mg/mL in PBS)

  • DMBSF (50 mM Stock)

  • TAMRA-FP (Fluorophosphonate probe, 100 µM Stock)

  • SDS-PAGE loading buffer

Workflow:

Step Action Duration Temp Notes
1 Aliquot 48 µL of lysate into two tubes (+DMBSF, -Control). - 4°C Keep on ice.
2 Add 1 µL DMBSF (Final: 1 mM) to Tube A; Add 1 µL DMSO to Tube B. 30-60 min 25°C Pre-incubation allows DMBSF to occupy sites.
3 Add 1 µL TAMRA-FP (Final: 2 µM) to both tubes. 20 min 25°C Reporter probe labels remaining active sites.
4 Quench with 12.5 µL 4x SDS-Loading Buffer. 5 min 95°C Denature proteins.

| 5 | Resolve on SDS-PAGE and scan for fluorescence. | 1-2 hr | RT | Result: Loss of band in Tube A indicates DMBSF binding. |

Protocol B: Mass Spectrometry Site Identification

Objective: Identify the exact residue modified by DMBSF.

  • Labeling: Incubate purified protein (20 µM) with DMBSF (200 µM) for 2 hours at RT.

  • Digestion: Dilute, reduce (DTT), alkylate (IAA), and digest with Trypsin/Chymotrypsin overnight.

  • LC-MS/MS Analysis:

    • Modification Mass: Add +148.05 Da (Mass of C6H13SO2 - F) to Ser, Thr, Tyr, Lys, His.

    • Calculation: 2,2-dimethylbutane-1-sulfonyl group adds C6H13O2S.

    • Search Parameters: Variable modification on STYKH.

  • Validation: Look for the specific mass shift and loss of enzymatic activity.

Part 4: Visualization & Logic

Workflow Logic: Hydrophobic Pocket Profiling

DMBSF_Profiling Start Target Protein (Unknown Pocket) Incubation Incubate with DMBSF (Steric Selection) Start->Incubation 50-500 µM Probe Branch Does it React? Incubation->Branch NoReact No Reaction: Pocket too small or No nucleophile Branch->NoReact Intact Protein Mass React Covalent Adduct Formed Branch->React Mass Shift Analysis LC-MS/MS Peptide Mapping (+148 Da Shift) React->Analysis Trypsin Digest Outcome Valid Hydrophobic Pocket Identified Analysis->Outcome Site Localization

Figure 1: Decision tree for profiling hydrophobic pockets using DMBSF. The steric bulk acts as a filter for pocket size.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation DMBSF is highly lipophilic.Reduce final concentration to <100 µM or increase DMSO to 5% (if tolerated).
No Labeling Pocket is too small (steric clash).Switch to linear analog (1-propanesulfonyl fluoride) to verify nucleophile presence.
High Background Non-specific hydrophobic sticking.Perform stringent washes (MeOH/CHCl3 precipitation) before MS analysis.
Hydrolysis Buffer pH > 8.5.Maintain pH 7.0–7.5. Sulfonyl fluorides are stable at neutral pH but hydrolyze in strong base.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

    • Context: Foundational review on SuFEx probes and their stability/reactivity balance.
  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link

    • Context: Establishes the mechanism and stability of the sulfonyl fluoride motif.
  • Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin. Journal of the American Chemical Society, 135(15), 5656-5668. Link

    • Context: Demonstrates the use of specific sulfonyl fluorides to target hydrophobic pockets and stabilize proteins.
  • Enamine Ltd. (2025). Sulfonyl Fluoride Building Blocks Catalog. Link

    • Context: Source for structural analogs and commercial availability of 2,2-dimethylbutane-1-sulfonyl fluoride deriv
  • PubChem Compound Summary. (2025). 1-Fluoro-2,2-dimethylbutane and Sulfonyl Fluoride Derivatives. Link

    • Context: Physicochemical property verific

Sources

Application

Application Notes and Protocols: 2,2-Dimethylbutane-1-sulfonyl Fluoride in SuFEx Click Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Niche of Sterically Hindered Linkers in SuFEx Chemistry The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Niche of Sterically Hindered Linkers in SuFEx Chemistry

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a cornerstone of the click chemistry paradigm, has provided a powerful and reliable method for forging robust molecular connections.[1] This next-generation click reaction leverages the unique stability and latent reactivity of the S(VI)-F bond, allowing for the efficient coupling of diverse molecular building blocks under exceptionally mild conditions.[1][2] The resulting sulfonamide or sulfonate linkages are highly stable to metabolic degradation, making SuFEx an invaluable tool in drug discovery, chemical biology, and materials science.[2][3][4]

While a vast array of sulfonyl fluoride hubs have been developed, this guide focuses on a specific, yet highly valuable, subclass: sterically hindered aliphatic sulfonyl fluorides, exemplified by 2,2-Dimethylbutane-1-sulfonyl fluoride . This neopentyl-like scaffold introduces significant steric bulk adjacent to the reactive sulfonyl fluoride moiety. This structural feature imparts a unique combination of stability, controlled reactivity, and conformational rigidity to the resulting molecular constructs, offering distinct advantages in specific applications.

The Rationale for Employing 2,2-Dimethylbutane-1-sulfonyl Fluoride

The primary appeal of 2,2-dimethylbutane-1-sulfonyl fluoride lies in the influence of its bulky neopentyl group on both the reagent itself and the final product.

  • Enhanced Stability and Reduced Side Reactions: Aliphatic sulfonyl fluorides can be susceptible to base-mediated elimination reactions at the α-carbon.[1] The quaternary carbon adjacent to the sulfonyl group in 2,2-dimethylbutane-1-sulfonyl fluoride lacks α-protons, thus precluding this common side reaction pathway. This inherent stability allows for a broader range of reaction conditions and stronger bases to be employed when necessary.

  • Modulation of Reactivity: The steric hindrance around the sulfur center can temper the reactivity of the sulfonyl fluoride. While this may necessitate more forcing conditions or highly active catalysts for the SuFEx reaction to proceed efficiently, it also provides an additional layer of selectivity.[2] This can be advantageous when working with complex molecules bearing multiple nucleophilic sites.

  • Conformational Constraint in Final Products: The bulky t-butyl group introduces a significant degree of conformational restriction in the resulting sulfonamides or sulfonates. In drug discovery, this can be a powerful tool for locking a molecule into a specific bioactive conformation, potentially leading to enhanced potency and selectivity for its biological target.

  • Improved Pharmacokinetic Properties: The introduction of a lipophilic, metabolically stable neopentyl group can favorably modulate the pharmacokinetic profile of a drug candidate, influencing properties such as membrane permeability and resistance to enzymatic degradation.

Mechanistic Overview of the SuFEx Reaction

The SuFEx reaction is a nucleophilic substitution at the hexavalent sulfur center. The generally inert S-F bond is activated under specific catalytic conditions, transforming the fluoride into a good leaving group.[1] The reaction is typically facilitated by organic bases, which can deprotonate the incoming nucleophile (e.g., a phenol or an amine) or activate the sulfonyl fluoride directly.[5][6] The choice of catalyst is critical, especially for less reactive or sterically hindered substrates.[1][5]

SuFEx_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Activation cluster_reaction SuFEx Reaction Reagent 2,2-Dimethylbutane-1-sulfonyl Fluoride Transition_State Transition State Reagent->Transition_State Nucleophile R-XH (Amine/Phenol) Activated_Nucleophile R-X⁻ (Anion) Nucleophile->Activated_Nucleophile Deprotonation Catalyst Catalyst (e.g., BTMG) Activated_Nucleophile->Transition_State Product Sulfonamide/Sulfonate Product Transition_State->Product Fluoride Elimination Byproduct HF•Catalyst Transition_State->Byproduct

General workflow of a base-catalyzed SuFEx reaction.

Experimental Protocol: Synthesis of a Sulfonamide using 2,2-Dimethylbutane-1-sulfonyl Fluoride

This protocol describes a general procedure for the coupling of 2,2-Dimethylbutane-1-sulfonyl fluoride with a primary or secondary amine. Due to the anticipated steric hindrance, a strong, non-nucleophilic guanidine base catalyst, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), is recommended.[5][6]

Materials:

  • 2,2-Dimethylbutane-1-sulfonyl fluoride

  • Amine of interest

  • 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG)

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: In a dry, inert atmosphere-flushed vial equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in anhydrous acetonitrile (to a concentration of 0.1-0.2 M).

  • Addition of Sulfonyl Fluoride: To the stirred solution of the amine, add 2,2-Dimethylbutane-1-sulfonyl fluoride (1.0-1.2 eq.).

  • Catalyst Addition: Add BTMG (0.1-0.2 eq.) to the reaction mixture. For particularly challenging or sterically hindered amines, the catalyst loading may be increased.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (40-60 °C) may be applied.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with 1M HCl, followed by saturated aqueous NaHCO₃, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Expected Reaction Parameters and Catalyst Selection

The choice of catalyst and reaction conditions is crucial for the successful SuFEx coupling of sterically demanding substrates. The following table provides a general guideline.

Nucleophile TypeRecommended CatalystCatalyst Loading (mol%)Temperature (°C)Expected Reaction Time
Primary Amines (aliphatic)BTMG5-1025-402-12 h
Secondary Amines (aliphatic)BTMG10-2040-6012-24 h
Anilines (electron-rich)BTMG10-1540-608-18 h
Anilines (electron-deficient)BTMG or Ca(NTf₂)₂20 or stoichiometric60-8024-48 h
PhenolsBTMG + HMDS5-1025-401-6 h

Note: BTMG = 2-tert-butyl-1,1,3,3-tetramethylguanidine; HMDS = Hexamethyldisilazane. Reaction times are estimates and should be optimized through monitoring. For particularly challenging couplings, Lewis acid catalysis, such as with Ca(NTf₂)₂, has proven effective for S-N bond formation.[7][8] The synergistic use of BTMG and HMDS can accelerate reactions with alcohol nucleophiles.[5]

Applications in Drug Discovery and Materials Science

The unique properties of 2,2-Dimethylbutane-1-sulfonyl fluoride make it a valuable building block in several areas:

  • Covalent Inhibitors: The high stability of the sulfonyl fluoride group, coupled with its ability to form irreversible covalent bonds with nucleophilic residues (e.g., lysine, serine, tyrosine) in a protein's binding pocket, makes it an excellent warhead for designing targeted covalent inhibitors.[2] The steric bulk of the neopentyl group can provide additional selectivity by probing specific hydrophobic pockets within the target protein.

  • Molecular Probes: As a bio-orthogonal handle, the sulfonyl fluoride can be used to attach reporter tags (e.g., fluorophores, biotin) to biomolecules for imaging and pull-down experiments. The stability of the resulting linkage is crucial for the reliability of such studies.

  • Polymer Chemistry: In materials science, SuFEx chemistry is used to create novel polymers such as polysulfates and polysulfonates.[9] Incorporating bulky side chains like the neopentyl group can be used to tune the physical properties of these materials, such as their solubility, thermal stability, and mechanical strength.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low conversion Insufficiently active catalystIncrease catalyst loading or switch to a stronger catalyst (e.g., BEMP). For S-N bond formation, consider Lewis acid catalysis.
Low reaction temperatureGradually increase the temperature while monitoring for side product formation.
Poorly soluble reactantsUse a co-solvent or a different solvent system.
Side product formation Reaction with solventEnsure the use of a non-nucleophilic, anhydrous solvent.
Degradation of starting materialIf using heat, ensure the starting materials are stable at the reaction temperature.
Difficult purification Catalyst residuePerform an acidic wash during workup to remove basic catalysts.
Unreacted starting materialOptimize reaction time and stoichiometry. Consider using a slight excess of the less valuable reagent.

References

  • Sharpless, K. B., Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Generation of Click Chemistry.
  • Moses, J. E., et al. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. ChemRxiv.
  • Moses, J. E., et al. (2022). Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv.
  • Ball, N. D., et al. (2024). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Letters.
  • Li, W., et al. (2021).
  • Ball, N. D., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Journal of the American Chemical Society, 142(25), 10816-10822.
  • Moses, J. E., et al. (2017). Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates. Chemistry – A European Journal, 23(43), 10293-10297.
  • Sharpless, K. B., Dong, J., et al. (2023). Advances in the construction of diverse SuFEx linkers.
  • Li, W., et al. (2021). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes.
  • Smedley, C. J., Barrow, A. S., et al. (2017). Sulfur-Fluoride Exchange (SuFEx)
  • Qin, H.-L., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2647-2656.
  • Smedley, C. J., Barrow, A. S., et al. (2017). Sulfur-Fluoride Exchange (SuFEx)
  • Wu, P., et al. (2024).
  • Willis, M. C., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2647-2656.
  • Finn, M. G., et al. (2023). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 14(12), 3149-3155.
  • Sigma-Aldrich. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. MilliporeSigma.
  • Ball, N. D., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Scholarship @ Claremont.
  • Enamine. (n.d.). Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. EnamineStore.
  • Qin, H.-L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(25), 14242-14246.
  • Sharpless, K. B., Dong, J., et al. (2017). Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub.
  • Leonori, D., et al. (2025). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters.
  • Mayr, H., et al. (2021). Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. European Journal of Organic Chemistry, 2021(29), 4165-4171.
  • Al-Zoubi, R. M. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4141.

Sources

Method

Application Notes &amp; Protocols: Late-Stage Functionalization Using Sulfonyl Fluorides

A Guide for Researchers in Drug Discovery and Chemical Biology Introduction: The Rise of a Privileged Electrophile in Late-Stage Functionalization Late-stage functionalization (LSF) is a transformative strategy in medici...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Chemical Biology

Introduction: The Rise of a Privileged Electrophile in Late-Stage Functionalization

Late-stage functionalization (LSF) is a transformative strategy in medicinal chemistry, enabling the direct modification of complex molecules at advanced synthetic stages. This approach accelerates the generation of analogues for structure-activity relationship (SAR) studies, bypassing the need for lengthy de novo synthesis. Within the LSF toolkit, sulfonyl fluorides (SFs) have emerged as a uniquely powerful functional group. Their remarkable balance of stability and context-dependent reactivity has positioned them as "privileged warheads" for applications ranging from covalent inhibitor design to bioconjugation.[1][2]

The renaissance of the sulfonyl fluoride moiety is closely linked to the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless and coworkers in 2014.[3][4] Hailed as a next-generation click chemistry reaction, SuFEx provides reliable and modular access to sulfur(VI) fluoride compounds, unlocking their vast potential for drug discovery and chemical biology.[4][5] This guide provides a comprehensive overview of the principles, applications, and detailed protocols for leveraging sulfonyl fluorides in late-stage functionalization.

Section 1: The Sulfonyl Fluoride "Warhead": A Unique Profile of Stability and Reactivity

The utility of sulfonyl fluorides stems from a finely tuned electrophilicity that distinguishes them from other sulfonyl halides. Unlike their highly reactive sulfonyl chloride counterparts, which are often prone to hydrolysis and non-specific reactions, sulfonyl fluorides exhibit significant stability in aqueous, biological environments.[2][6][7] This stability is attributed to the strong, partially ionic S-F bond, which moderates the electrophilicity of the sulfur(VI) center.[8]

However, this inherent stability gives way to specific reactivity when the sulfonyl fluoride encounters a suitably positioned and activated nucleophile within a protein binding pocket. This "Goldilocks" reactivity allows SF-containing molecules to circulate without reacting promiscuously, yet covalently bind to their intended target with high specificity.[9]

A key advantage of sulfonyl fluorides is their ability to react with a broad array of nucleophilic amino acid residues, moving beyond the traditional reliance on cysteine for covalent targeting.[3][9] This expands the targetable proteome significantly, as residues like lysine and tyrosine are far more abundant than cysteine.[10] The reactivity is context-dependent, relying on the local microenvironment of the protein to lower the pKa of the nucleophilic residue.[11]

Amino Acid ResidueNucleophilic GroupGeneral Reactivity with Sulfonyl FluoridesKey Considerations
Tyrosine Phenolic HydroxylHigh (context-dependent)Often requires a nearby basic residue to deprotonate the phenol. Forms stable sulfonate ester adducts.[12][13]
Lysine ε-AminoModerateReactivity is highly dependent on the pKa of the lysine side chain, which can be lowered in specific protein environments.[12][14]
Serine Primary HydroxylHigh (especially in active sites)A classic target for SFs, particularly in the active site of serine proteases and hydrolases.[1][2]
Threonine Secondary HydroxylModerateReactivity is similar to serine but can be sterically more demanding.[2][15]
Histidine ImidazoleModerateCan be targeted by SFs, as demonstrated in the development of probes for cereblon (CRBN).[12][15]
Cysteine ThiolHighWhile SFs react rapidly with thiols, the resulting thio-sulfonate adduct can be unstable, making them less suitable for durable inhibition of cysteine compared to other warheads.[12]

Section 2: Synthetic Accessibility for Late-Stage Functionalization

A critical enabler for the use of sulfonyl fluorides in LSF is the development of robust synthetic methods to install the -SO₂F moiety onto complex molecular scaffolds under mild conditions that tolerate a wide range of functional groups.

G cluster_0 Starting Materials cluster_1 Key Reagents & Catalysts cluster_2 Product ArylHalide Aryl/Heteroaryl Halides (Br, I) Pd_DABSO Pd Catalyst + DABSO (SO₂ source) + NFSI ArylHalide->Pd_DABSO Pd-Catalyzed Sulfonylation Sulfonamide Primary Sulfonamides Pyrylium Pyrylium Salt + MgCl₂ + KF Sulfonamide->Pyrylium Deaminative Fluorination Phenol Phenols SO2F2 SO₂F₂ or Et₃N·3HF + Base Phenol->SO2F2 SuFEx Reaction (for Fluorosulfates) BoronicAcid Aryl Boronic Acids Bi_Catalyst Bismuth Catalyst + SO₂ source + Oxidant BoronicAcid->Bi_Catalyst Bi-Catalyzed Conversion Product Late-Stage Functionalized Sulfonyl Fluoride / Fluorosulfate Pd_DABSO->Product Pyrylium->Product SO2F2->Product Bi_Catalyst->Product caption Key Synthetic Routes for Late-Stage Introduction of Sulfonyl Fluorides. workflow cluster_apps Core Applications cluster_outcomes Scientific Outcomes LSF Late-Stage Functionalization with Sulfonyl Fluoride (SF) TCI Targeted Covalent Inhibitors (TCIs) LSF->TCI Design of irreversible binders Probes Chemical Probes (ABPP) LSF->Probes Creation of activity-based probes Bioconjugation Bioconjugation (e.g., ADCs) LSF->Bioconjugation Linking payloads to proteins PET PET Radiotracers LSF->PET Rapid ¹⁸F-labeling via SuFEx Drugging Expanding the 'Druggable' Proteome (Beyond Cys) TCI->Drugging TargetID Target Identification & Validation Probes->TargetID Functionalization Functionalized Biologics Bioconjugation->Functionalization Imaging In Vivo Molecular Imaging PET->Imaging caption Application Workflow for Sulfonyl Fluoride-based LSF.

Figure 2. Application Workflow for Sulfonyl Fluoride-based LSF.

  • Application 1: Targeted Covalent Inhibitors (TCIs)

    • Principle: By incorporating an SF warhead into a ligand that binds non-covalently to a target protein, researchers can create highly potent and selective irreversible inhibitors. The initial non-covalent binding event dramatically increases the effective molarity of the warhead near a nucleophilic residue, driving the covalent modification. [11]This strategy is particularly powerful for targeting proteins that have proven difficult to drug with reversible inhibitors, such as those with shallow binding pockets.

    • Field Insight: The ability to target non-cysteine residues like tyrosine and lysine opens up new avenues for kinase inhibitor design, where these residues are often found in or near the ATP-binding site. [13]

  • Application 2: Chemical Probes for Target Identification

    • Principle: Sulfonyl fluorides are excellent electrophiles for Activity-Based Protein Profiling (ABPP). An SF probe typically contains a reporter tag (e.g., an alkyne or azide for click chemistry, or a fluorophore) linked to the SF warhead. When introduced to a complex biological system (cell lysate, intact cells), the probe covalently labels active enzymes, allowing for their subsequent identification and quantification via mass spectrometry or in-gel fluorescence. [2][16] * Field Insight: This methodology is invaluable for identifying the molecular targets of a bioactive compound (target deconvolution) and for mapping the functional state of enzyme families in health and disease.

  • Application 3: PET Radiotracer Synthesis

    • Principle: Positron Emission Tomography (PET) requires the incorporation of a short-lived positron-emitting isotope, most commonly fluorine-18 (¹⁸F, t½ ≈ 110 min), into a targeting molecule. The Sulfur [¹⁸F]Fluoride Exchange reaction allows for incredibly rapid and efficient late-stage radiofluorination. [12][17]An aryl fluorosulfate precursor can undergo isotopic exchange with aqueous [¹⁸F]fluoride in seconds at room temperature, providing high radiochemical yield and molar activity. [17][18] * Field Insight: This method dramatically simplifies the synthesis of PET tracers, enabling faster development of novel imaging agents for oncology, neurology, and cardiology. [19][20][21][22]

Section 4: Experimental Protocols

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific substrates and systems. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Late-Stage Conversion of a Phenol to an Aryl Fluorosulfate

This protocol is adapted from SuFEx click chemistry principles for high-throughput functionalization. [23][24]

  • Objective: To rapidly convert a phenol-containing drug or complex molecule into its corresponding aryl fluorosulfate for biological screening.

  • Causality: This reaction leverages sulfuryl fluoride (SO₂F₂) as a highly reactive SuFEx hub. The use of a suitable base is critical to deprotonate the phenol, generating a phenoxide that readily attacks the electrophilic sulfur center of SO₂F₂. The reaction is typically fast and high-yielding.

Materials:

  • Phenol-containing substrate

  • Sulfuryl fluoride (SO₂F₂) gas or a solution of SO₂F₂ in a suitable solvent (handle with extreme caution in a fume hood)

  • Base: e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et₃N)

  • Anhydrous solvent: e.g., Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Reaction vessel (e.g., 96-well plate or sealed vial)

  • LC-MS for reaction monitoring

Procedure:

  • Preparation: In a sealed vial or well of a 96-well plate, prepare a 10 mM stock solution of your phenol-containing substrate in anhydrous MeCN.

  • Reaction Setup: To a new reaction vessel, add 10 µL of the substrate stock solution (0.1 µmol, 1.0 equiv.).

  • Base Addition: Add 1.5 µL of a 100 mM solution of DBU in MeCN (0.15 µmol, 1.5 equiv.).

  • SuFEx Reagent Addition: Carefully introduce the SO₂F₂.

    • Gas Method: Place the open reaction vessel inside a larger, sealable container. Purge the container with N₂, then carefully introduce SO₂F₂ gas to create an SO₂F₂ atmosphere. Seal the container and let it stand at room temperature.

    • Solution Method: Add 15 µL of a freshly prepared 10 mM solution of SO₂F₂ in MeCN (0.15 µmol, 1.5 equiv.). Seal the reaction vessel immediately.

  • Reaction: Allow the reaction to proceed at room temperature for 1 hour. Reaction progress can be monitored by taking a small aliquot and analyzing by LC-MS.

  • Workup (for Screening): For direct biological screening, the reaction can be quenched by adding 5 µL of water and then leaving the vessel open in vacuo overnight to remove volatiles. The resulting crude product can be dissolved in DMSO for biological assays. [23]7. Purification (for Characterization): For isolation, quench the reaction with saturated aq. NH₄Cl, extract with an organic solvent (e.g., EtOAc), dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Protocol 2: Palladium-Catalyzed Synthesis of an Aryl Sulfonyl Fluoride from an Aryl Bromide

This one-pot protocol is adapted from Willis and Ball for robust LSF. [25]

  • Objective: To synthesize a complex aryl sulfonyl fluoride from a readily available aryl bromide precursor.

  • Causality: This one-pot, two-step sequence first involves a Pd-catalyzed sulfonylation to form a sulfinate intermediate. This is immediately followed by an oxidative fluorination using NFSI to generate the final sulfonyl fluoride, avoiding the isolation of the potentially unstable sulfinate.

Materials:

  • Aryl or heteroaryl bromide (1.0 equiv.)

  • DABSO (1.0 equiv.)

  • PdCl₂(Amphos)₂ catalyst (5 mol%) or a similar Pd catalyst/ligand system

  • Triethylamine (Et₃N) (3.0 equiv.)

  • N-Fluorobenzenesulfonimide (NFSI) (2.0 equiv.)

  • Anhydrous solvent: Isopropanol (iPrOH)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried, argon-flushed vial, add the aryl bromide (e.g., 0.2 mmol), DABSO (0.2 mmol), and PdCl₂(Amphos)₂ (0.01 mmol).

  • Solvent and Base: Add anhydrous iPrOH (1.0 mL) and Et₃N (0.6 mmol).

  • Step 1 (Sulfonylation): Seal the vial and heat the reaction mixture at 75 °C for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Step 2 (Fluorination): Cool the reaction mixture to room temperature. Add NFSI (0.4 mmol) to the vial.

  • Reaction Completion: Stir the mixture at room temperature for an additional 2-4 hours.

  • Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Protocol for Covalent Protein Labeling and Visualization

This protocol is a representative workflow for using an alkyne-tagged SF probe to label cellular targets. [17]

  • Objective: To identify the protein targets of an SF probe in a cellular context using click chemistry and in-gel fluorescence.

  • Causality: Cells are first treated with the SF probe, allowing it to covalently bind to its targets. After cell lysis, a fluorescent azide is "clicked" onto the alkyne handle of the now-protein-bound probe via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Labeled proteins can then be visualized by SDS-PAGE.

Materials:

  • Alkyne-functionalized sulfonyl fluoride probe

  • Mammalian cells (e.g., HEK293T) and culture medium

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Click Chemistry Reagents:

    • Azide-fluorophore (e.g., TAMRA-azide)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

  • SDS-PAGE materials and fluorescence gel scanner

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the alkyne-SF probe (e.g., 1-10 µM final concentration from a DMSO stock) or vehicle control (DMSO) in fresh medium for 2-4 hours at 37°C.

  • Cell Lysis: Wash the cells twice with cold PBS. Lyse the cells with cold lysis buffer, scrape, and collect the lysate. Clarify the lysate by centrifugation (e.g., 14,000 rpm, 15 min, 4°C).

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).

  • Click Reaction: In a microcentrifuge tube, take 50 µg of protein lysate and adjust the volume to ~40 µL with PBS.

  • Add the click reagents sequentially (pre-mixed stock solutions are recommended):

    • 1 µL of 2 mM Azide-fluorophore (50 µM final)

    • 1 µL of 50 mM TCEP (1 mM final)

    • 3 µL of 1.7 mM TBTA (100 µM final)

    • 1 µL of 50 mM CuSO₄ (1 mM final)

    • 1 µL of 50 mM Sodium Ascorbate (1 mM final)

  • Vortex briefly and incubate at room temperature for 1 hour, protected from light.

  • Analysis: Quench the reaction by adding 4X SDS-PAGE loading buffer. Boil the samples for 5 minutes. Separate the proteins on an SDS-PAGE gel.

  • Visualization: Scan the gel using a fluorescence scanner at the appropriate wavelength for your fluorophore. A subsequent Coomassie stain can be performed to visualize total protein loading.

Section 5: Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low/No Yield in Synthesis Inactive catalyst; Poor quality reagents/solvents; Substrate incompatibility.Use fresh, anhydrous solvents. Ensure inert atmosphere for Pd-catalysis. Screen different catalysts, bases, or temperature conditions. Confirm substrate stability under reaction conditions.
No Protein Labeling Probe is not cell-permeable; Probe is unstable; Target protein not expressed or has low abundance; Nucleophile is not accessible/activated.Verify probe stability in buffer and media. Use a positive control protein. Confirm target expression via Western Blot. Consider designing probes with improved physicochemical properties. [14]
Promiscuous Protein Labeling Probe is too reactive; High probe concentration; Long incubation time.Reduce probe concentration and/or incubation time. Synthesize a less reactive analogue (e.g., by adding electron-donating groups to an aryl SF).
Hydrolysis of Sulfonyl Fluoride Presence of water in synthesis; Strong basic conditions with alkyl SFs.Use anhydrous solvents and reagents for synthesis. For alkyl sulfonyl fluorides, avoid strongly basic conditions that can cause elimination. [26]

Section 6: Conclusion and Future Outlook

Sulfonyl fluorides have cemented their role as a cornerstone of modern late-stage functionalization. Their unique combination of stability and tunable, context-specific reactivity provides a powerful tool for medicinal chemists and chemical biologists to probe complex biological systems and accelerate the discovery of new therapeutics. The continued development of novel synthetic methodologies to access diverse sulfonyl fluorides will undoubtedly expand their reach. [5]Future applications are already emerging in the design of molecular glue degraders, the development of highly selective bioconjugation strategies, and the expansion of the PET imaging toolkit. [9][15]As our understanding of the factors governing their reactivity within protein binding pockets deepens, sulfonyl fluorides are poised to play an even greater role in the rational design of next-generation covalent medicines.

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  • Li, Q., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Common strategies for sulfonyl fluoride synthesis and the approach and reagents reported here. ResearchGate. Available at: [Link]

  • Beier, P., et al. (2020). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters. Available at: [Link]

  • Jones, L. H., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews. Available at: [Link]

  • Li, Q., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. Chinese Chemical Society. Available at: [Link]

Sources

Application

Application Note: Chemoselective Synthesis of Sulfonyl Fluorides from Primary Sulfonamides

[1][2] Executive Summary Sulfonyl fluorides ( ) have ascended to the forefront of chemical biology and drug discovery as the linchpin of SuFEx (Sulfur-Fluoride Exchange) click chemistry.[1] While typically synthesized fr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Sulfonyl fluorides (


) have ascended to the forefront of chemical biology and drug discovery as the linchpin of SuFEx (Sulfur-Fluoride Exchange)  click chemistry.[1] While typically synthesized from sulfonyl chlorides or thiol oxidation, a critical need exists to access these reactive hubs from sulfonamides  (

).

Sulfonamides are traditionally viewed as stable, inert "dead ends" in synthesis or as robust pharmacophores. Converting them back into reactive sulfonyl fluorides allows researchers to "unmask" a stable library compound for late-stage diversification or covalent probe generation.

This guide details the Pyrylium-Mediated Deaminative Fluorination , a breakthrough protocol established by the Cornella lab. This method operates under mild conditions, tolerating sensitive functionalities that traditional methods (e.g., harsh chlorination) would destroy.[2]

Scientific Principles & Mechanism[2][6]

The Stability Paradox

Primary sulfonamides possess a strong


 bond that is resistant to hydrolysis and nucleophilic attack. To convert a sulfonamide to a sulfonyl fluoride, one must convert the poor leaving group (

) into an excellent leaving group.
The Pyrylium Activation Strategy

The core innovation utilizes a Pyrylium Tetrafluoroborate (Pyry-BF


)  salt.[3][4] This reagent acts as a chemoselective amine activator.[5]
  • Condensation: The primary sulfonamide attacks the electrophilic pyrylium salt.

  • Cyclization: A steric-driven condensation occurs, forming a N-sulfonyl pyridinium salt. This intermediate breaks the resonance stability of the sulfonamide, significantly weakening the

    
     bond.
    
  • Nucleophilic Substitution: In the presence of a fluoride source (KF or CsF) and a magnesium catalyst, the fluoride attacks the sulfur center.

  • Release: The reaction expels a neutral pyridine byproduct (a stable leaving group), yielding the sulfonyl fluoride.

Mechanistic Pathway (Visualization)

CornellaMechanism Sulfonamide Primary Sulfonamide (R-SO2-NH2) Intermediate N-Sulfonyl Pyridinium (Activated Species) Sulfonamide->Intermediate + Pyry-BF4 - H2O Pyrylium Pyrylium Reagent (Pyry-BF4) Pyrylium->Intermediate Transition Fluoride Attack (SN2-like @ Sulfur) Intermediate->Transition + MgCl2 / KF Product Sulfonyl Fluoride (R-SO2-F) Transition->Product S-N Bond Cleavage Byproduct Pyridine Byproduct Transition->Byproduct Leaving Group

Figure 1: Mechanistic flow of the Pyrylium-mediated deaminative fluorination.[3][5] The stable sulfonamide is activated into a reactive pyridinium species before fluoride substitution.[3]

Experimental Protocols

Protocol A: Pyrylium-Mediated Synthesis (The Cornella Method)

Best for: Late-stage functionalization, sensitive substrates, and high-value scaffolds.

Reagents & Equipment
  • Substrate: Primary Sulfonamide (1.0 equiv)

  • Activator: 2,4,6-Triphenylpyrylium tetrafluoroborate (Pyry-BF

    
     ) (1.5 equiv)
    
  • Catalyst: MgCl

    
     (anhydrous, 1.5 equiv)
    
  • Fluoride Source: Potassium Fluoride (KF) (spray-dried, 6.0 equiv)

  • Solvent: Acetonitrile (MeCN), anhydrous

  • Vessel: Sealed screw-cap vial

Step-by-Step Methodology
  • Preparation of Solids: In a glovebox or under a nitrogen stream, charge a reaction vial with the Sulfonamide (0.25 mmol), Pyry-BF

    
      (150 mg, 0.38 mmol), MgCl
    
    
    
    (36 mg, 0.38 mmol), and KF (88 mg, 1.5 mmol).
    • Expert Insight: MgCl

      
       acts as a Lewis acid to facilitate the formation of the sulfonyl chloride intermediate in situ before F-exchange, or directly assists the leaving group departure. Anhydrous conditions are critical to prevent hydrolysis of the activated intermediate back to sulfonic acid.
      
  • Solvation: Add anhydrous MeCN (2.5 mL, 0.1 M concentration). Seal the vial immediately with a Teflon-lined cap.

  • Reaction: Place the vial in a pre-heated block at 60 °C and stir vigorously (800 rpm) for 4 to 16 hours .

    • Monitoring: Monitor by TLC or LC-MS. The disappearance of the sulfonamide and the appearance of the less polar sulfonyl fluoride (often higher R

      
      ) indicates progress. Note that Pyry-BF
      
      
      
      is highly colored (yellow/orange); the reaction mixture often turns deep red/brown.
  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Filter the mixture through a short pad of silica gel or Celite to remove inorganic salts (Mg salts, excess KF).

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc gradient). Sulfonyl fluorides are generally stable on silica.

    • Validation: Verify product by

      
      F-NMR.[6] A characteristic singlet typically appears between +60 and +70 ppm  (relative to CFCl
      
      
      
      ).
Protocol B: Alternative Activation (Tf O Method)

Best for: Simple substrates if Pyrylium salts are unavailable. Note: Lower tolerance for acid-sensitive groups.

  • Dissolve Sulfonamide (1.0 equiv) in DCM at 0 °C.

  • Add Triethylamine (3.0 equiv) followed by Triflic Anhydride (Tf

    
    O)  (1.2 equiv). Stir for 1 hour to form the N-triflyl sulfonamide intermediate.
    
  • Add TBAF (Tetra-n-butylammonium fluoride) (1.0 M in THF, 2.0 equiv).

  • Allow to warm to RT and stir for 2 hours.

  • Quench with water, extract with DCM, and purify.

Data Interpretation & Troubleshooting

Comparative Analysis of Methods
FeaturePyrylium Method (Protocol A)Tf

O / TBAF (Protocol B)
Traditional (via Sulfonyl Chloride)
Precursor Primary SulfonamidePrimary SulfonamideSulfonic Acid / Thiol
Reagents Pyry-BF

, MgCl

, KF
Tf

O, Et

N, TBAF
SOCl

, PCl

, KHF

Conditions Neutral/Mild (60 °C)Basic/Acidic IntermediatesHarsh / Corrosive
Chemo-selectivity High (Tolerates OH, COOH)ModerateLow
Yield (Avg) 65 - 90%40 - 70%Variable
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: "Wet" KF or solvent.

    • Fix: Use spray-dried KF and store MgCl

      
       in a desiccator. Water hydrolyzes the activated pyridinium intermediate to the sulfonic acid (dead end).
      
  • Issue: Pyrylium Salt Degradation.

    • Cause: Light sensitivity or nucleophilic solvent impurities.

    • Fix: Store Pyry-BF

      
       in the dark. Ensure MeCN is amine-free.
      
  • Issue: Product Hydrolysis during Work-up.

    • Cause: While

      
       is stable, prolonged exposure to basic aqueous layers can degrade it.
      
    • Fix: Perform a quick extraction with neutral water/brine and dry immediately over Na

      
      SO
      
      
      
      .
Decision Matrix (Workflow)

Workflow Start Starting Material: Primary Sulfonamide Check1 Is the substrate acid/base sensitive? Start->Check1 MethodA USE PROTOCOL A (Pyrylium/MgCl2/KF) High Chemoselectivity Check1->MethodA Yes (Complex Scaffold) MethodB USE PROTOCOL B (Tf2O/TBAF) Standard Substrates Check1->MethodB No (Simple Scaffold)

Figure 2: Decision matrix for selecting the appropriate fluorination protocol based on substrate complexity.

References

  • Pérez-Palau, M., & Cornella, J. (2020).[5] Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(17), 2497–2500. [Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[7] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[7] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019).[7] Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.[3][2][7][8] Angewandte Chemie International Edition, 58(50), 18235–18239. [Link]

  • Emmy, C. J., et al. (2013). Synthesis of Sulfonyl Fluorides via Sulfonyl Isocyanates. Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions of 2,2-Dimethylbutane-1-sulfonyl fluoride

Welcome to the technical support center for 2,2-Dimethylbutane-1-sulfonyl fluoride reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2-Dimethylbutane-1-sulfonyl fluoride reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered sulfonyl fluoride. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common experimental hurdles. Our approach is grounded in mechanistic principles and field-proven insights to ensure your success.

Introduction: The Challenge of Steric Hindrance

2,2-Dimethylbutane-1-sulfonyl fluoride possesses a neopentyl-like backbone, which presents significant steric hindrance around the sulfonyl fluoride moiety. This structural feature can dramatically influence its reactivity, often leading to sluggish reactions or undesired side products. Understanding and mitigating these steric effects is paramount to achieving high yields. This guide will walk you through common issues and their solutions, empowering you to optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis and handling of 2,2-Dimethylbutane-1-sulfonyl fluoride.

Q1: What are the most common starting materials for the synthesis of 2,2-Dimethylbutane-1-sulfonyl fluoride?

The most prevalent and practical starting materials are 2,2-dimethylbutane-1-sulfonic acid or its corresponding sodium salt. These precursors are stable and can be converted to the desired sulfonyl fluoride through deoxyfluorination.[1][2][3] Alternative, though less common, routes for aliphatic sulfonyl fluorides include synthesis from thiols, disulfides, or via radical addition to vinyl sulfonyl fluoride.[4][5]

Q2: Why is my yield of 2,2-Dimethylbutane-1-sulfonyl fluoride consistently low when starting from the corresponding sulfonic acid?

Low yields are often attributed to the steric bulk of the 2,2-dimethylbutyl group, which can hinder the approach of the fluorinating agent. Incomplete conversion is a common problem. To address this, consider optimizing reaction conditions such as temperature, reaction time, and the choice of fluorinating agent and solvent. For sterically demanding substrates, more reactive deoxyfluorination reagents may be required.

Q3: What are the best practices for storing 2,2-Dimethylbutane-1-sulfonyl fluoride?

Sulfonyl fluorides are generally more stable than their sulfonyl chloride counterparts, showing resistance to hydrolysis.[5] However, for long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (e.g., 4°C) to minimize any potential degradation from atmospheric moisture.

Q4: Can I use 2,2-Dimethylbutane-1-sulfonyl fluoride in aqueous conditions?

While sulfonyl fluorides are more stable to hydrolysis than other sulfonyl halides, their stability is not absolute and can be influenced by pH and the presence of nucleophiles.[6][7] For reactions in aqueous media, it is crucial to control the pH and temperature. It is recommended to perform a small-scale stability test under your specific reaction conditions before proceeding with a larger scale experiment.

Q5: What are the typical side reactions I should be aware of?

The primary side reaction of concern is elimination, particularly under basic conditions, which can be exacerbated by the steric hindrance that disfavors the desired substitution reaction. Another potential issue is hydrolysis of the sulfonyl fluoride back to the sulfonic acid, especially if water is not rigorously excluded from the reaction.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis and use of 2,2-Dimethylbutane-1-sulfonyl fluoride.

Problem 1: Low or No Conversion of 2,2-Dimethylbutane-1-sulfonic Acid to the Sulfonyl Fluoride

Possible Causes & Solutions

Cause Explanation Recommended Solution
Insufficiently Reactive Fluorinating Agent The steric hindrance of the neopentyl group can slow down the reaction with standard fluorinating agents.Switch to a more reactive deoxyfluorination reagent. For instance, if using a milder reagent like Xtalfluor-E®, consider moving to a more potent one.[1][2] Thionyl fluoride can also be effective but requires careful handling.[2][3]
Suboptimal Reaction Temperature The activation energy for the reaction may not be reached at lower temperatures due to steric hindrance.Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or ¹⁹F NMR to find the optimal temperature that promotes conversion without significant decomposition.
Inadequate Reaction Time Sterically hindered reactions are often slower.Extend the reaction time. Monitor the reaction at regular intervals (e.g., every 2-4 hours) to determine when the reaction has reached completion.
Poor Solubility of Starting Material If the sulfonic acid or its salt is not fully dissolved, the reaction will be heterogeneous and slow.Choose a solvent that effectively dissolves the starting material. For deoxyfluorination reactions, polar aprotic solvents like acetonitrile or DMF are often good choices.

Experimental Protocol: Deoxyfluorination of 2,2-Dimethylbutane-1-sulfonic Acid Sodium Salt

  • To a stirred solution of 2,2-dimethylbutane-1-sulfonic acid sodium salt (1.0 equiv) in anhydrous acetonitrile (0.5 M), add the deoxyfluorinating agent (e.g., Xtalfluor-E®, 1.2 equiv).

  • Add a suitable base if required by the specific reagent (e.g., a hindered amine base like triethylamine, 1.5 equiv).

  • Heat the reaction mixture to the desired temperature (start at 60°C and increase if necessary).

  • Monitor the reaction progress by ¹⁹F NMR spectroscopy, looking for the appearance of the sulfonyl fluoride peak.

  • Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or distillation under reduced pressure.[4]

Problem 2: Competing Elimination Side Products Observed

Possible Causes & Solutions

Cause Explanation Recommended Solution
Strongly Basic Conditions The use of strong, non-hindered bases can promote E2 elimination, especially at elevated temperatures.Use a non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA) to minimize elimination. Alternatively, consider inorganic bases like sodium bicarbonate, which have been shown to be effective in some sulfonylation reactions while minimizing side reactions.
High Reaction Temperature Higher temperatures can favor elimination over substitution.If possible, run the reaction at a lower temperature for a longer period. Finding a balance between a reasonable reaction rate and minimal side product formation is key.
Choice of Leaving Group Precursor In reactions where the sulfonyl group is being installed, the choice of the activating agent can influence the outcome.When preparing sulfonate esters from the corresponding alcohol, for example, the choice of sulfonylating agent is critical.

Workflow for Minimizing Elimination

G start Elimination Side Product Detected q1 Is a strong, non-hindered base being used? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 sol1 Switch to a sterically hindered base (e.g., 2,6-lutidine, DIPEA) or a mild inorganic base (e.g., NaHCO3). yes1->sol1 q2 Is the reaction temperature high? no1->q2 sol1->q2 yes2 Yes q2->yes2 no2 No q2->no2 sol2 Reduce the reaction temperature and increase the reaction time. yes2->sol2 end Re-evaluate reaction with optimized conditions. no2->end sol2->end G start Crude Product Obtained q1 Is the product volatile? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 sol1 Purify by distillation under reduced pressure. yes1->sol1 sol2 Purify by column chromatography. no1->sol2 end Pure Product sol1->end q2 Does the product degrade on silica gel? sol2->q2 yes2 Yes q2->yes2 no2 No q2->no2 sol3 Use deactivated silica gel or an alternative stationary phase (e.g., alumina). yes2->sol3 no2->end sol3->end

Sources

Optimization

Technical Support Center: Purification of 2,2-Dimethylbutane-1-sulfonyl Fluoride

Welcome to the technical support guide for the purification of 2,2-Dimethylbutane-1-sulfonyl fluoride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,2-Dimethylbutane-1-sulfonyl fluoride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this valuable chemical building block. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of 2,2-Dimethylbutane-1-sulfonyl fluoride products in a direct question-and-answer format.

Q1: My NMR spectrum shows a persistent, unknown impurity that co-elutes with my product during flash chromatography. How can I improve separation?

A1: Co-elution of impurities with similar polarity to the target compound is a frequent challenge. Here’s a systematic approach to resolving this issue:

  • Underlying Cause: The impurity likely has a polarity and molecular weight very close to 2,2-Dimethylbutane-1-sulfonyl fluoride, making separation on standard silica gel with common solvent systems difficult. Potential impurities could include isomers formed during synthesis or unreacted starting materials that are structurally similar.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: The first step is to alter the selectivity of your chromatographic system. Instead of relying solely on a standard ethyl acetate/hexane gradient, explore different solvent systems that can interact differently with your compound and the impurity.

      • Introduce a Chlorinated Solvent: Replacing hexane with dichloromethane (DCM) can alter the interactions with the silica surface. A gradient of ethyl acetate in DCM can sometimes resolve closely eluting spots.

      • Add a Small Amount of a More Polar Solvent: Adding a very small percentage (0.1-1%) of methanol or isopropanol to your mobile phase can drastically change the retention factors and may resolve the impurity. Use with caution, as excessive amounts can lead to poor separation.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.

      • Alumina (Neutral or Basic): While sulfonyl fluorides are generally stable, basic alumina should be used with caution. However, neutral alumina offers different selectivity compared to silica and can be effective.

      • Reverse-Phase Chromatography: For non-polar impurities, preparative reverse-phase HPLC (using a C18 column) is an excellent, albeit more resource-intensive, option. The separation mechanism is based on hydrophobicity rather than polarity, which can easily separate compounds that are inseparable on silica.

    • Consider an Alternative Purification Technique: For larger scale purifications where chromatography is challenging, distillation under reduced pressure can be a viable method for separating compounds with different boiling points.[1]

Solvent System (for Silica Gel Chromatography) Rationale Typical Starting Ratio (v/v)
Ethyl Acetate / HexanesStandard system, good for a wide range of polarities.5:95 to 10:90
Dichloromethane / HexanesGood for less polar compounds, offers different selectivity.10:90 to 20:80
Acetone / HexanesAcetone provides different hydrogen bonding characteristics than ethyl acetate.5:95 to 10:90
Diethyl Ether / HexanesEther can sometimes provide sharper peaks than ethyl acetate.10:90 to 20:80
Q2: I'm experiencing significant product loss and low recovery after flash column chromatography. What are the likely causes?

A2: Low recovery is a frustrating issue that can often be traced to either the physical properties of your compound or its interaction with the purification setup.

  • Underlying Causes & Solutions:

    • Volatility: 2,2-Dimethylbutane-1-sulfonyl fluoride is a relatively small molecule and may be volatile. Significant product loss can occur during solvent removal under high vacuum, especially if heat is applied.

      • Solution: Use a rotary evaporator without excessive heating. For the final traces of solvent, use a high-vacuum pump at room temperature or with a cool water bath for a limited time.

    • Irreversible Adsorption: While less common for sulfonyl fluorides, highly active sites on silica gel can sometimes lead to irreversible binding.

      • Solution: Deactivate the silica gel by pre-treating it with a small amount of a polar solvent or a non-polar solvent containing a trace of triethylamine (use with extreme caution, as bases can promote hydrolysis of the sulfonyl fluoride). A better first approach is to simply run the column quickly and avoid letting the product sit on the column for an extended period.

    • Decomposition on Silica: Sulfonyl fluorides are generally stable on silica gel.[2] However, if the silica is acidic and contains water, or if the crude product contains nucleophilic impurities, some degradation to the corresponding sulfonic acid could occur.

      • Solution: Use high-quality, dry silica gel for chromatography. If you suspect decomposition, you can neutralize the crude mixture with a gentle wash (e.g., saturated sodium bicarbonate solution), followed by thorough drying before loading it onto the column. Always monitor the stability of the compound in the chosen solvent system by TLC over time before committing to the column.

Q3: My purified product shows signs of decomposition (e.g., appearance of a new spot on TLC, change in NMR) after a few days of storage. How should I store it properly?

A3: The stability of sulfonyl fluorides is a key feature, but they are not indefinitely inert.[2][3] Their primary degradation pathway is hydrolysis to the corresponding sulfonic acid, which is catalyzed by nucleophiles and basic conditions.

  • Mechanism of Degradation: The sulfur atom in the sulfonyl fluoride group is highly electrophilic. While the S-F bond is strong, it is susceptible to nucleophilic attack by water, a reaction that is significantly accelerated by bases which generate the more potent hydroxide nucleophile.[4]

  • Recommended Storage Protocol:

    • Condition: Store the purified 2,2-Dimethylbutane-1-sulfonyl fluoride in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.

    • Temperature: Store at low temperatures (0-4 °C) to slow down any potential degradation pathways. For long-term storage, -20 °C is recommended.

    • Purity: Ensure the product is free from any basic or highly nucleophilic impurities before storage.

Frequently Asked Questions (FAQs)

Q1: What is the best purification method for a multi-gram scale synthesis of 2,2-Dimethylbutane-1-sulfonyl fluoride?

A1: For multi-gram quantities, the choice of purification depends on the impurity profile.

  • Distillation under reduced pressure is often the preferred method for aliphatic sulfonyl fluorides on a large scale, provided the product is thermally stable and has a significantly different boiling point from the impurities.[1]

  • Flash column chromatography is also feasible but can become costly and time-consuming at a large scale. It is best suited when impurities have very similar boiling points to the product.

Q2: How stable is the S-F bond to typical workup and purification conditions?

A2: The sulfonyl fluoride group is remarkably robust, which is a significant advantage in synthesis.[5]

  • Aqueous Stability: It is generally stable to neutral and acidic water.[4] This allows for aqueous washes during workup to remove water-soluble impurities like sulfonic acids or salts.

  • Chromatographic Stability: It is stable to silica gel chromatography. The weakly acidic nature of silica gel does not typically promote hydrolysis.

  • Thermodynamic Stability: Sulfonyl fluorides are also stable to thermolysis, making distillation a viable purification option.

Q3: What analytical techniques are essential for confirming the purity of my final product?

A3: A combination of techniques is recommended for full characterization and purity assessment:

  • ¹⁹F NMR Spectroscopy: This is the most direct method to confirm the presence of the S-F bond. You should observe a singlet or a multiplet (if coupled to other nuclei) in the characteristic region for sulfonyl fluorides.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the 2,2-dimethylbutane backbone and to check for organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of volatile compounds and identifying any low-level volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Can provide a quantitative assessment of purity.

Purification Workflow: A Decision-Making Guide

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for 2,2-Dimethylbutane-1-sulfonyl fluoride.

PurificationWorkflow Purification Strategy for 2,2-Dimethylbutane-1-sulfonyl fluoride start Crude Product scale_check Synthesis Scale? start->scale_check large_scale > 5g (Large Scale) scale_check->large_scale Large small_scale < 5g (Lab Scale) scale_check->small_scale Small distill_q Thermally Stable & Impurities have different B.P.? large_scale->distill_q workup Aqueous Workup (e.g., gentle wash to remove sulfonic acids) small_scale->workup distillation Purify by Vacuum Distillation distill_q->distillation Yes chromatography_large Consider Large-Scale Flash Chromatography distill_q->chromatography_large No purity_check Purity Acceptable? distillation->purity_check chromatography_large->purity_check tlc_check Analyze by TLC/GC-MS workup->tlc_check tlc_check->purity_check final_product Final Product purity_check->final_product Yes flash_chrom Flash Column Chromatography purity_check->flash_chrom No flash_chrom->purity_check

Caption: Decision tree for selecting a purification method.

Experimental Protocol: Standard Flash Column Chromatography

This protocol provides a step-by-step guide for the purification of 2,2-Dimethylbutane-1-sulfonyl fluoride on a 1-gram scale.

1. Preparation:

  • Select an appropriate column size (e.g., a 40g pre-packed silica cartridge or a glass column with ~40-60g of silica gel).

  • Determine the optimal solvent system by thin-layer chromatography (TLC). Aim for a retention factor (Rf) of ~0.2-0.3 for the product in the elution solvent. A typical starting point is 5-10% ethyl acetate in hexanes.

  • Prepare the eluent mixture.

2. Sample Loading:

  • Dissolve the crude product (~1g) in a minimal amount of dichloromethane or the eluent.

  • Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., DCM), add a few grams of silica gel, and evaporate the solvent completely. This creates a free-flowing powder.

  • Carefully apply the sample to the top of the column bed.

3. Elution:

  • Begin eluting the column with the chosen solvent system. If using a gradient, start with a lower polarity mixture (e.g., 100% hexanes) and gradually increase the concentration of the more polar solvent (e.g., ethyl acetate).

  • Maintain a consistent flow rate. For a 40g column, a flow rate of 20-40 mL/min is typical.

4. Fraction Collection:

  • Collect fractions in test tubes or vials. The size of the fractions will depend on the column size and separation efficiency (e.g., 10-20 mL fractions).

  • Monitor the elution of the product by TLC, staining with a suitable agent (e.g., potassium permanganate) if the compound is not UV-active.

5. Product Isolation:

  • Combine the pure fractions as identified by TLC.

  • Remove the solvent using a rotary evaporator. Avoid using excessive heat to prevent loss of the volatile product.

  • Place the resulting oil or solid under high vacuum for a short period to remove residual solvent.

  • Obtain the final mass and calculate the yield. Confirm purity using the analytical methods described in FAQ Q3.

References

  • Kice, J. L., & Kuan, K. W. (1973). Spontaneous hydrolysis of sulfonyl fluorides. Journal of the American Chemical Society, 95(5), 1593–1598.
  • Porebski, B., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics.
  • MilliporeSigma. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigmaaldrich.com.
  • Stephan, J., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(22), 2176-2184. [Link]

  • Enamine. Sulfonyl Fluorides. Enamine.net.
  • Porebski, B., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. [Link]

  • Zheglov, D., et al. (2022). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters.
  • Boyd, R. J., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • Kice, J. L., & Lunney, E. A. (1975). Catalysis of the hydrolysis of aryl sulfonyl fluorides by acetate ion and triethylamine. The Journal of Organic Chemistry.
  • Boyd, R. J., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. [Link]

Sources

Troubleshooting

Stability issues with 2,2-Dimethylbutane-1-sulfonyl fluoride in solution

Welcome to the technical support center for 2,2-Dimethylbutane-1-sulfonyl Fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2-Dimethylbutane-1-sulfonyl Fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this aliphatic sulfonyl fluoride in solution. Our goal is to equip you with the knowledge to anticipate and address challenges, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2,2-Dimethylbutane-1-sulfonyl Fluoride, and what are its primary applications?

A1: 2,2-Dimethylbutane-1-sulfonyl Fluoride is an aliphatic sulfonyl fluoride. Due to the unique reactivity of the sulfonyl fluoride group, it is often employed in drug discovery and chemical biology as a covalent modifier of proteins, targeting nucleophilic amino acid residues such as serine, threonine, lysine, and tyrosine.[1][2] This makes it a valuable tool for developing irreversible inhibitors and activity-based probes.

Q2: How stable is 2,2-Dimethylbutane-1-sulfonyl Fluoride in solution?

A2: Generally, sulfonyl fluorides are significantly more stable than their sulfonyl chloride counterparts, particularly towards hydrolysis.[3][4] However, their stability is not absolute and can be influenced by several factors including the solvent, pH, temperature, and the presence of nucleophiles.[5][6] Aliphatic sulfonyl fluorides like 2,2-Dimethylbutane-1-sulfonyl Fluoride are known to be moderately reactive, making them suitable for biological applications where a balance of stability and reactivity is crucial.[2]

Q3: What is the primary degradation pathway for 2,2-Dimethylbutane-1-sulfonyl Fluoride in solution?

A3: The most common degradation pathway for sulfonyl fluorides in the presence of water is hydrolysis, which results in the formation of the corresponding sulfonic acid (2,2-Dimethylbutane-1-sulfonic acid) and fluoride ion. This process is often accelerated under basic conditions.[5][7]

Q4: How should I store 2,2-Dimethylbutane-1-sulfonyl Fluoride?

A4: To ensure its longevity, 2,2-Dimethylbutane-1-sulfonyl Fluoride should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[8][9] It is crucial to protect it from moisture.[10] For long-term storage, refrigeration is recommended.

Q5: What are the signs of degradation?

A5: Degradation may not always be visually apparent. The most reliable indicators are a decrease in the expected reactivity or yield in your experiments and the appearance of unexpected peaks in analytical data (e.g., NMR or LC-MS) corresponding to the sulfonic acid byproduct.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected reaction yields.

Q: I am seeing variable or low yields in my reaction with 2,2-Dimethylbutane-1-sulfonyl Fluoride. Could this be a stability issue?

A: Yes, this is a classic symptom of compound degradation. Here’s a systematic approach to troubleshoot this issue:

  • Reagent Purity Check: Before use, it is best practice to verify the purity of your 2,2-Dimethylbutane-1-sulfonyl Fluoride, especially if the container has been opened previously. This can be done using ¹H or ¹⁹F NMR spectroscopy. The presence of a new peak corresponding to the sulfonic acid would indicate degradation.

  • Solvent and Reagent Moisture Content: Aliphatic sulfonyl fluorides are sensitive to moisture.[9] Ensure all your solvents and other reagents are anhydrous. Use freshly dried solvents and handle all materials under an inert atmosphere (e.g., using a glovebox or Schlenk line techniques).

  • Reaction Conditions:

    • pH: Basic conditions can significantly accelerate the hydrolysis of sulfonyl fluorides.[5] If your reaction conditions are basic, consider if the pH can be lowered without compromising your desired reaction. The rate of hydrolysis is generally lower at neutral or slightly acidic pH.[7]

    • Temperature: Higher temperatures can increase the rate of degradation. If possible, run your reaction at a lower temperature.

    • Nucleophiles: While you intend for your sulfonyl fluoride to react with a specific nucleophile, other nucleophiles in the reaction mixture (including the solvent itself in some cases) can lead to side products. The choice of solvent is critical; protic solvents like alcohols can react with the sulfonyl fluoride. Aprotic solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), or dichloromethane (DCM) are generally preferred.[3]

Issue 2: Appearance of an unexpected byproduct in my analytical data (NMR, LC-MS).

Q: I've identified a byproduct that I suspect is the sulfonic acid of 2,2-Dimethylbutane-1-sulfonyl Fluoride. How can I confirm this and prevent its formation?

A: Confirming the identity of the byproduct is the first step.

  • Confirmation: You can confirm the presence of 2,2-Dimethylbutane-1-sulfonic acid by comparing the analytical data (e.g., mass in LC-MS or chemical shift in NMR) with a known standard or by spiking your sample with a small amount of the suspected sulfonic acid.

  • Prevention: The formation of the sulfonic acid is almost certainly due to hydrolysis. To prevent this:

    • Rigorous Anhydrous Technique: As detailed in the previous section, ensure all components of your reaction are free from water. This includes glassware, solvents, and other reagents. Flame-drying glassware and cooling it under an inert atmosphere is a standard and effective practice.

    • Inert Atmosphere: Perform all manipulations of 2,2-Dimethylbutane-1-sulfonyl Fluoride and the reaction setup under a dry, inert atmosphere (N₂ or Ar).

    • Storage of Solutions: If you prepare a stock solution of 2,2-Dimethylbutane-1-sulfonyl Fluoride, it is best to use it immediately. If storage is necessary, store it under an inert atmosphere in a tightly sealed container at a low temperature. The stability in solution will be solvent-dependent, with aprotic solvents being more suitable.

Issue 3: My biological assay results are not reproducible.

Q: I am using 2,2-Dimethylbutane-1-sulfonyl Fluoride as a covalent inhibitor, but my results are inconsistent. What could be the cause?

A: In biological assays, the stability in aqueous buffers is a primary concern.

  • Buffer pH and Composition: The rate of hydrolysis of sulfonyl fluorides is pH-dependent, with stability generally decreasing as the pH becomes more basic.[5] For instance, the half-life at pH 8 can be significantly shorter than at pH 7.[5] Also, the buffer components themselves can sometimes influence stability. It is advisable to assess the stability of your compound in the specific buffer system you are using.

  • Stock Solution Preparation and Storage: It is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer.

    • The DMSO stock should be stored under anhydrous conditions.

    • After dilution into the aqueous buffer, the compound's stability will be limited. It is crucial to use the diluted solution as quickly as possible. Consider preparing fresh dilutions for each experiment.

  • Incubation Time and Temperature: The length of your assay and the incubation temperature will impact the amount of compound that remains intact. If you suspect degradation, you can run a time-course experiment to assess the stability of 2,2-Dimethylbutane-1-sulfonyl Fluoride under your specific assay conditions.

Stability Assessment Protocols

To quantitatively assess the stability of 2,2-Dimethylbutane-1-sulfonyl Fluoride in your experimental conditions, you can use the following protocols.

Protocol 1: Stability Assessment by ¹H NMR Spectroscopy

This method is useful for monitoring the degradation in organic solvents or deuterated buffer systems.

  • Sample Preparation:

    • Prepare a solution of 2,2-Dimethylbutane-1-sulfonyl Fluoride (e.g., 5-10 mg) in a known volume of the desired deuterated solvent (e.g., 0.5 mL of DMSO-d₆, MeCN-d₃, or a deuterated buffer).

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a resonance in a clean region of the spectrum.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum immediately after preparation (t=0).

    • Store the NMR tube under the desired experimental conditions (e.g., at room temperature or 37°C).

    • Acquire subsequent spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis:

    • Identify a characteristic peak for 2,2-Dimethylbutane-1-sulfonyl Fluoride and a peak for the internal standard.

    • Integrate both peaks in each spectrum.

    • Calculate the relative amount of the sulfonyl fluoride remaining at each time point by comparing its integral to that of the internal standard.

    • Plot the percentage of remaining compound against time to determine its stability profile.

Protocol 2: Stability Assessment by LC-MS

This method is ideal for assessing stability in aqueous buffers and complex biological media.

  • Sample Preparation:

    • Prepare a stock solution of 2,2-Dimethylbutane-1-sulfonyl Fluoride in an appropriate organic solvent (e.g., 10 mM in DMSO).

    • Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the aqueous buffer or medium of interest.

  • Incubation:

    • Incubate the solution at the desired temperature (e.g., room temperature or 37°C).

  • Time Points:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Immediately quench any further degradation by adding an equal volume of cold acetonitrile containing an internal standard.

  • LC-MS Analysis:

    • Analyze the samples by LC-MS. Develop a method that can separate 2,2-Dimethylbutane-1-sulfonyl Fluoride from its sulfonic acid degradation product.

    • Monitor the disappearance of the parent compound's mass peak and the appearance of the sulfonic acid's mass peak over time.

  • Data Analysis:

    • Determine the peak area for 2,2-Dimethylbutane-1-sulfonyl Fluoride at each time point, normalized to the internal standard.

    • Plot the remaining percentage of the compound against time to determine its half-life under the tested conditions.

Data Summary

The following table provides a conceptual overview of how the stability of an aliphatic sulfonyl fluoride might vary under different conditions, based on general principles. Specific rates for 2,2-Dimethylbutane-1-sulfonyl Fluoride would need to be determined experimentally.

ConditionSolvent/BufferTemperature (°C)Expected Relative StabilityPrimary Degradation Product
1Anhydrous Acetonitrile25High-
2Acetonitrile with 1% H₂O25Moderate2,2-Dimethylbutane-1-sulfonic acid
3Phosphate Buffered Saline (pH 7.4)37Moderate to Low2,2-Dimethylbutane-1-sulfonic acid
4Carbonate Buffer (pH 9.0)37Low2,2-Dimethylbutane-1-sulfonic acid
5Anhydrous DMSO25High-

Visual Guides

Degradation Pathway

cluster_0 Hydrolysis of 2,2-Dimethylbutane-1-sulfonyl Fluoride Start 2,2-Dimethylbutane-1-sulfonyl Fluoride Product 2,2-Dimethylbutane-1-sulfonic Acid Start->Product H₂O (Solvent, pH, Temp) Byproduct HF

Caption: Hydrolytic degradation of 2,2-Dimethylbutane-1-sulfonyl Fluoride.

Troubleshooting Workflow

Start Low/Inconsistent Yield? CheckPurity Check Reagent Purity (NMR/LC-MS) Start->CheckPurity Degraded Degraded? CheckPurity->Degraded NewReagent Use Fresh Reagent Degraded->NewReagent Yes CheckConditions Review Reaction Conditions Degraded->CheckConditions No Success Problem Solved NewReagent->Success Moisture Moisture Present? CheckConditions->Moisture Dry Use Anhydrous Solvents/Reagents & Inert Atmosphere Moisture->Dry Yes pH_Temp pH/Temp/Nucleophiles Appropriate? Moisture->pH_Temp No Dry->pH_Temp Optimize Optimize Conditions (Lower pH/Temp, Aprotic Solvent) pH_Temp->Optimize No pH_Temp->Success Yes Optimize->Success

Caption: Troubleshooting workflow for low reaction yields.

References

  • Konstantinidou, M., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2348–2359. [Link]

  • Chen, W., et al. (2025, August 15). Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science. [Link]

  • Jin, J., & Tarmy, E. M. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 6006–6012. [Link]

  • Smedley, C. J., et al. (2019). Effect of Nucleophile Deprotonation on SuFEx: Synthesis of Sulfonamides. The Journal of Organic Chemistry, 84(15), 9594–9602. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Sulfuryl chloride fluoride, distilled, 99%. Cole-Parmer. [Link]

  • ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels. ResearchGate. [Link]

  • Bull, J. A., et al. (2024, November 13). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. [Link]

  • Jin, J., & Tarmy, E. M. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 6006–6012. [Link]

  • New Jersey Department of Health. (n.d.). Common Name: METHANESULFONYL FLUORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Hu, J., et al. (2006). Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones. The Journal of Organic Chemistry, 71(18), 6844–6849. [Link]

  • Hu, J., et al. (2006). Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones. The Journal of Organic Chemistry, 71(18), 6844–6849. [Link]

  • Doyle Group. (2018, March 27). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group. [Link]

  • Wang, L., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron, 96, 132338. [Link]

  • Gambini, L., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem, 15(22), 2176–2184. [Link]

  • Vasylenko, T., et al. (2025, September 11). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters. [Link]

  • Kelly, C. B., et al. (2019). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Nature Communications, 10(1), 1–9. [Link]

  • ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4.... ResearchGate. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Communications, 51(56), 11209–11219. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452–7455. [Link]

  • University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. University of Wisconsin-Madison. [Link]

  • El-Ghezal, L., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Zhang, Z., et al. (2019). A rapid access to aliphatic sulfonyl fluorides. Nature Communications, 10(1), 1–9. [Link]

  • Li, G., et al. (2019). Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acid NHPI esters. Organic Chemistry Frontiers, 6(21), 3589–3593. [Link]

  • Supporting Information Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic. (n.d.). [Link]

  • Zhang, Z., et al. (2019). A rapid access to aliphatic sulfonyl fluorides. Nature Communications, 10(1), 1–9. [Link]

  • Smith, A. M. R., et al. (2022, December 15). Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. The Journal of Organic Chemistry. [Link]

  • Magritek. (n.d.). On-line NMR reaction monitoring. Magritek. [Link]

  • Barrow, A. S., et al. (2022). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry, 4(3), 185–197. [Link]

  • Bruker. (2006, May 16). 1D and 2D Experiments Step-by-Step Tutorial. Bruker. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Sulfonyl Fluoride Reactions

As a Senior Application Scientist, I've seen firsthand how the right catalyst can be the difference between a stalled reaction and a high-yielding success in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. The remarkable...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've seen firsthand how the right catalyst can be the difference between a stalled reaction and a high-yielding success in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. The remarkable stability of the S-F bond is a double-edged sword: it makes sulfonyl fluorides robust building blocks, but it also means they often require specific activation to react efficiently.[1][2] This guide is designed to provide you, our fellow researchers, with practical, field-proven insights into catalyst selection and troubleshooting for your SuFEx reactions.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses the common questions researchers face when designing a catalytic reaction involving sulfonyl fluorides.

Q1: What are the primary classes of catalysts for sulfonyl fluoride reactions?

A: The activation of the highly stable S-F bond is the central challenge in SuFEx chemistry.[3] Catalysts are generally employed to increase the electrophilicity of the sulfur center or to enhance the nucleophilicity of the coupling partner. They can be broadly categorized as follows:

  • Lewis Bases (Nucleophilic Catalysts): This is the most common category. These catalysts, typically nitrogen or phosphorus bases, function by reversibly adding to the sulfur center, forming a more reactive, activated intermediate.[4] Prominent examples include:

    • Organic Bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Triethylamine (Et3N).[5]

    • Organosuperbases: 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), which are used for more challenging substrates.[5]

    • Acyl-Transfer Catalysts: 1-Hydroxybenzotriazole (HOBt) and 4-(Dimethylamino)pyridine (DMAP) have proven effective, particularly for forming sulfonamides and sulfamates.[6][7]

  • Lewis Acids: Metal-based Lewis acids can coordinate to the oxygen or fluorine atoms of the sulfonyl fluoride, which increases the electrophilicity at the sulfur atom and makes it more susceptible to nucleophilic attack.[6][8] Calcium(II) bis(trifluoromethanesulfonyl)imide, Ca(NTf₂)₂, is a notable example that has been successfully used to catalyze reactions with silyl amines.[4][9]

  • Fluoride Anions/Bifluoride Salts: Fluoride itself can act as a catalyst. In the presence of protic sources, it can form hydrogen fluoride (HF), which then activates the S-F bond through hydrogen bonding.[6] The bifluoride ion ([FHF]⁻) is also a key species, serving as both a fluoride trap and a potential catalytic entity.[4][6]

Q2: My reaction is sluggish. How do I choose a stronger catalyst?

A: If a common base like DBU is not providing a sufficient rate or yield, especially with challenging substrates, consider switching to an organosuperbase.

The choice often depends on the pKaH of the catalyst. For instance, BEMP is a significantly stronger base than DBU and can facilitate reactions that are otherwise difficult.[5] This is particularly useful for less reactive sulfonyl fluorides or sterically hindered nucleophiles. However, be mindful that stronger bases can introduce compatibility issues with sensitive functional groups.[5]

CatalystpKaH (in MeCN)Typical Loading (for Silyl Ethers)Key Application Notes
DBU 24.310–30 mol%A good starting point for many SuFEx reactions.[5]
BEMP 27.61–10 mol%Excellent for challenging substrates where DBU is insufficient; air-sensitive.[5]
BTMG 25.7~20 mol%Used with hindered substrates, often at elevated temperatures.[5]
Q3: How does my choice of sulfonyl fluoride (alkyl vs. aryl) affect catalyst selection?

A: The nature of the group attached to the SO₂F moiety significantly impacts its reactivity and dictates the appropriate catalytic conditions.

  • Aryl Sulfonyl Fluorides: These are generally more reactive and compatible with a wider range of catalysts, including strong bases. The primary concern is electronic effects on the aromatic ring.

  • Alkyl Sulfonyl Fluorides: These substrates are a major challenge. The α-protons are acidic, and strong bases (like DBU or BEMP) can cause deprotonation, leading to elimination side reactions and oligomerization.[5][8] For these substrates, non-basic or weakly basic catalytic systems are preferred. Lewis acid catalysis or systems that do not rely on strong basicity can be more successful.[5][8]

Q4: What is the role of silicon additives like TMDS or using silyl ether nucleophiles?

A: Silicon additives are crucial for driving many catalytic SuFEx reactions to completion. Their primary role is to act as a "fluoride trap."[6]

The reaction releases a fluoride ion (F⁻) upon successful substitution. This fluoride can inhibit the catalyst or participate in undesired side reactions. Silicon reagents, such as 1,1,3,3-tetramethyldisiloxane (TMDS) or the silyl group from a silyl ether, readily react with the liberated fluoride to form a highly stable Si-F bond.[6][10] This is a thermodynamically favorable process that serves as a powerful driving force, effectively making the overall reaction irreversible and enabling the catalyst to turn over.[6][11]

Part 2: Troubleshooting Guide

Even with the right starting point, experiments can encounter issues. This guide addresses common problems in a systematic way.

Problem: Low or No Product Yield

A lack of product is the most common issue. The key is to diagnose the root cause methodically.

Potential Cause Diagnostic Check Recommended Solution
Insufficient Catalyst Activity The sulfonyl fluoride or nucleophile is sterically hindered or electronically deactivated.Switch to a more potent catalyst system. For example, if DBU fails, try BEMP for silyl ethers.[5] For challenging amidations, the HOBt/TMDS system is highly effective.[10]
Catalyst Inhibition/Deactivation Adventitious water in reagents or solvent.Ensure all reagents and solvents are rigorously dried. Water can react with the catalyst or intermediates. For some systems, the presence of water can surprisingly have minimal effect when the right base, like DABCO, is used.[12]
Poor Fluoride Scavenging The reaction stalls after some initial conversion.Ensure an adequate amount of a silicon-based fluoride scavenger is present. For alcohol nucleophiles, use the corresponding silyl ether. For amine nucleophiles, add an external scavenger like TMDS.[6][10]
Incorrect Catalyst Class Using a strong base with an alkyl sulfonyl fluoride.Check for elimination byproducts via GC-MS or NMR. Switch to a non-basic catalyst system, such as Lewis acid catalysis (e.g., Ca(NTf₂)₂), to avoid deprotonation of the α-carbon.[5][8]
Side Reaction Pathway With fluorosulfate substrates, amines can react in multiple ways.Carefully analyze byproducts. The choice of catalyst and base can direct selectivity. Ca(NTf₂)₂ with DABCO has been shown to promote the desired SuFEx pathway over side reactions.[12]
Troubleshooting Workflow for Low Yield

troubleshooting_flowchart cluster_analysis Analysis of Crude Mixture cluster_solutions Potential Solutions start Low or No Yield Observed check_sm 1. Confirm Starting Material Purity & Integrity (via NMR, GC-MS) start->check_sm check_conditions 2. Verify Reaction Conditions (Temperature, Time, Atmosphere) check_sm->check_conditions analyze_crude 3. Analyze Crude Reaction Mixture (LCMS, NMR) check_conditions->analyze_crude sm_unreacted Only Starting Material (SM) Present? analyze_crude->sm_unreacted side_products Side Products or Decomposition? sm_unreacted->side_products No increase_activity Increase Catalyst Activity: - Switch DBU -> BEMP - Switch to HOBt/TMDS system - Add Lewis Acid (Ca(NTf2)2) sm_unreacted->increase_activity Yes change_catalyst_type Change Catalyst Type: - Is SM an alkyl-SO2F? - If yes, avoid strong bases. - Try Lewis Acid catalysis. side_products->change_catalyst_type Yes optimize_scavenger Optimize Fluoride Scavenging: - Increase TMDS loading - Ensure silyl ether is used for alcohol increase_activity->optimize_scavenger

Caption: A flowchart for diagnosing the cause of low reaction yield.

Part 3: Catalyst Selection & Mechanistic Insights

Understanding how a catalyst works is key to making informed decisions. The choice between catalyst classes depends heavily on the nucleophile and the sulfonyl fluoride substrate.

Catalyst Selection Workflow

selection_workflow start Start: Identify Substrates sulfonyl_fluoride_type Sulfonyl Fluoride Type? start->sulfonyl_fluoride_type aryl_rec Aryl-SO2F: Broader catalyst scope. sulfonyl_fluoride_type->aryl_rec Aryl alkyl_rec Alkyl-SO2F: CAUTION with strong bases. Consider Lewis acids or non-basic systems. sulfonyl_fluoride_type->alkyl_rec Alkyl nucleophile_type Nucleophile Type? amine_nuc Amines nucleophile_type->amine_nuc Amine alcohol_nuc Alcohols / Silyl Ethers nucleophile_type->alcohol_nuc Alcohol aryl_rec->nucleophile_type alkyl_rec->nucleophile_type hobt_rec Recommendation: HOBt / TMDS / DIPEA (Excellent for hindered amines) amine_nuc->hobt_rec lewis_acid_rec Recommendation: Ca(NTf2)2 / Silyl Amine (Good for various amines) amine_nuc->lewis_acid_rec dbu_rec Recommendation: DBU or BEMP (Use silyl ether of alcohol) alcohol_nuc->dbu_rec

Caption: Decision workflow for initial catalyst selection.

Mechanisms of Base Catalysis

For the widely used base-catalyzed SuFEx reactions with silyl ethers, two primary mechanistic pathways are proposed. Understanding these helps in optimizing reaction conditions.[6]

mechanistic_pathways cluster_A Pathway A: Activation of Sulfonyl Fluoride cluster_B Pathway B: Activation of Silyl Ether A1 R-SO2F + Base A2 [R-SO2-Base]+ F- (Activated Intermediate) A1->A2 Reversible Addition A4 R-SO2-OR' + Base + FSiMe3 A2->A4 + R'-OSiMe3 A3 R'-OSiMe3 B1 R'-OSiMe3 + Base B2 [Base-SiMe3]+ -OR' (Activated Silicate) B1->B2 Coordination B4 R-SO2-OR' + Base + FSiMe3 B2->B4 + R-SO2F B3 R-SO2F start_A Catalyst attacks Sulfonyl Fluoride start_A->A1 start_B Catalyst attacks Silyl Ether start_B->B1

Sources

Troubleshooting

Technical Support Center: Solvent Effects on Sulfonyl Fluoride Reactivity

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with sulfonyl fluorides. This guide is designed to provide you with in-depth technical insights and practica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with sulfonyl fluorides. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice for your experiments, with a focus on the critical role of solvents in modulating the reactivity of sulfonyl fluorides, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding sulfonyl fluoride reactivity and the influence of solvent choice.

Q1: Why are sulfonyl fluorides considered both stable and reactive?

A1: The unique reactivity profile of sulfonyl fluorides stems from the strong, highly polarized sulfur-fluorine (S-F) bond. This bond is thermodynamically stable, making sulfonyl fluorides resistant to hydrolysis, reduction, and thermolysis compared to their sulfonyl chloride counterparts.[1][2][3] This stability allows them to be compatible with a wide range of reaction conditions and functional groups.[4] However, the sulfur atom in sulfonyl fluorides is highly electrophilic. Under specific activating conditions, such as in the presence of a suitable base or in a polar solvent that can stabilize the departing fluoride ion, this "latent reactivity" can be unleashed, allowing for rapid and selective reactions with nucleophiles.[5][6] This balance of stability and tunable reactivity is a cornerstone of their utility in click chemistry.[7]

Q2: How does solvent polarity, in general, affect the rate of a SuFEx reaction?

A2: Solvent polarity plays a crucial role in SuFEx reactions, which typically proceed through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur center.[8] Polar aprotic solvents such as acetonitrile (MeCN) and dimethylformamide (DMF) are often preferred. These solvents are capable of solvating the cationic species (e.g., the protonated base) and the transition state, which has significant charge separation. By stabilizing the transition state more than the reactants, polar aprotic solvents can accelerate the reaction rate. In contrast, nonpolar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally less effective at stabilizing these charged species, often leading to slower reaction rates.[9]

Q3: What is the role of hydrogen bonding in solvent effects on sulfonyl fluoride reactivity?

A3: Hydrogen bonding can have a dual and sometimes counterintuitive effect. Polar protic solvents (e.g., water, alcohols) can engage in hydrogen bonding with the fluoride leaving group, which can be beneficial by stabilizing it as it departs. This is one reason why "on-water" SuFEx reactions can be surprisingly effective.[5] However, these solvents can also form strong hydrogen bonds with the nucleophile (especially anionic nucleophiles like phenolates), creating a solvent shell that sterically hinders its approach to the electrophilic sulfur center and reduces its nucleophilicity.[10][11] This is why polar aprotic solvents, which do not form strong hydrogen bonds with the nucleophile, often give faster rates for SuFEx reactions.[12]

Q4: Are there any "unconventional" reactivities of sulfonyl fluorides that are influenced by the reaction conditions?

A4: Yes, under certain conditions, sulfonyl fluorides can exhibit reactivity beyond the typical SuFEx pathway. For instance, some oxetane sulfonyl fluorides, instead of undergoing fluoride exchange, can undergo a "defluorosulfonylation" reaction where the entire SO2F group acts as a leaving group to form a carbocation intermediate.[6] The choice of nucleophile and base can dictate which pathway is favored. These unconventional pathways highlight the importance of carefully selecting reaction conditions, including the solvent, to achieve the desired outcome.

Troubleshooting Guide

This section is designed to help you troubleshoot common issues encountered during reactions involving sulfonyl fluorides.

Problem 1: Low or No Product Yield

Possible Cause 1: Inappropriate Solvent Choice

  • Explanation: The choice of solvent is critical for ensuring the reactants are sufficiently soluble and the reaction is kinetically favorable. Using a nonpolar solvent like THF or DCM when a polar aprotic solvent like acetonitrile is required can lead to significantly lower yields.[9]

  • Solution:

    • Consult the literature for solvent systems used for similar substrates.

    • If the reaction is sluggish, consider switching to a more polar aprotic solvent like acetonitrile or DMF.

    • For reactions involving phenols, acetonitrile has been shown to afford significantly better yields compared to DCM or THF.[9]

Possible Cause 2: Nucleophile Deactivation by Solvent

  • Explanation: In polar protic solvents, the nucleophile can be "caged" by solvent molecules through hydrogen bonding, reducing its effective concentration and reactivity.[10] This is particularly problematic for highly basic anionic nucleophiles.

  • Solution:

    • Switch to a polar aprotic solvent such as acetonitrile, DMF, or DMSO. These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, leaving it more "naked" and reactive.

    • Ensure the reaction is performed under anhydrous conditions if water is suspected to be interfering.

Possible Cause 3: Poor Solubility of Reagents

  • Explanation: If your sulfonyl fluoride or nucleophile has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all. This is a common issue with complex, lipophilic molecules.

  • Solution:

    • Consider a co-solvent system. For example, in some electrochemical syntheses of sulfonyl fluorides, a biphasic mixture of acetonitrile and aqueous acid is used to dissolve both the organic substrate and the fluoride salt.[13]

    • For highly nonpolar substrates, toluene may be a more suitable solvent than THF.

    • Gently heating the reaction mixture can sometimes improve solubility, but care must be taken to avoid thermal degradation of the reactants or products.

Problem 2: Slow Reaction Rates

Possible Cause 1: Insufficient Solvent Polarity

  • Explanation: As discussed, the transition state of a SuFEx reaction is often more polar than the reactants. A solvent with low polarity will not stabilize this transition state effectively, leading to a higher activation energy and a slower reaction.[8]

  • Solution:

    • Switch from a nonpolar solvent (e.g., toluene, DCM) to a polar aprotic solvent (e.g., acetonitrile, DMF).

    • For some systems, particularly those involving charged intermediates, highly polar solvents like DMSO can lead to significant rate accelerations.

Possible Cause 2: Use of a Protic Solvent with a Strong Nucleophile

  • Explanation: The strong solvation of the nucleophile in a protic solvent can dramatically slow down the reaction rate.

  • Solution:

    • Replace the protic solvent with a polar aprotic alternative.

    • If a protic solvent is necessary for solubility reasons, consider using a stronger base or a higher concentration of the nucleophile to compensate for the reduced reactivity.

Problem 3: Undesired Side Products (e.g., Elimination, Hydrolysis)

Possible Cause 1: Solvent-Mediated Elimination

  • Explanation: In some cases, particularly in deoxyfluorination reactions with sulfonyl fluorides, the choice of base and solvent can favor elimination side reactions over the desired substitution.

  • Solution:

    • Carefully select the base-solvent combination. For example, for unencumbered primary alcohols in deoxyfluorination, bulky bases in a non-coordinating solvent might be preferred.

    • Lowering the reaction temperature can sometimes suppress elimination pathways, which often have a higher activation energy than substitution.

Possible Cause 2: Hydrolysis of Sulfonyl Fluoride

  • Explanation: While sulfonyl fluorides are generally stable to hydrolysis, prolonged reaction times in the presence of water, especially with a base, can lead to the formation of the corresponding sulfonic acid.[3]

  • Solution:

    • Use anhydrous solvents and reagents.

    • If an aqueous workup is required, perform it quickly and at a low temperature.

    • For reactions that are sensitive to water, consider performing them under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Solvent Effects on Reaction Yield

The following table summarizes the effect of different solvents on the yield of sulfonyl fluoride reactions, based on data from the literature.

Reaction TypeSulfonyl FluorideNucleophileSolventYield (%)Reference
Electrochemical SynthesisThiophenolKFMeCN/1.0 M HCl92[13]
Electrochemical SynthesisThiophenolKFTHF/1.0 M HCl39[13]
Electrochemical SynthesisThiophenolKFMeOH/1.0 M HCl33[13]
SuFEx with PhenolAryl-SO2F2Phenolic drugMeCN>80[9]
SuFEx with PhenolAryl-SO2F2Phenolic drugDCM<20[9]
SuFEx with PhenolAryl-SO2F2Phenolic drugTHF<20[9]

Experimental Protocols

Representative Protocol for a Base-Catalyzed SuFEx Reaction

This protocol describes a general procedure for the reaction of a phenol with an arylsulfonyl fluoride in acetonitrile.

Materials:

  • Phenol (1.0 equiv)

  • Arylsulfonyl fluoride (1.1 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add the phenol and the arylsulfonyl fluoride.

  • Under an inert atmosphere (e.g., nitrogen), add anhydrous acetonitrile to dissolve the solids (a concentration of 0.1-0.5 M is typical).

    • Note: Acetonitrile is chosen for its ability to dissolve a wide range of organic molecules and to stabilize the charged intermediates of the SuFEx reaction.[9]

  • With vigorous stirring, add the DBU dropwise to the solution at room temperature.

    • Note: DBU is a non-nucleophilic strong base that deprotonates the phenol to form the more reactive phenolate anion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within a few hours.

    • Note: If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied, but this may increase the risk of side reactions.

  • Upon completion, quench the reaction by adding a weak acid (e.g., saturated aqueous NH4Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

General Mechanism of a Base-Catalyzed SuFEx Reaction

SuFEx_Mechanism cluster_reactants Reactants in Solution cluster_activation Nucleophile Activation cluster_reaction Nucleophilic Attack cluster_products Products RSO2F R-SO₂F (Sulfonyl Fluoride) TS Transition State [R-SO₂(F)(Nu)]⁻ RSO2F->TS NuH Nu-H (Nucleophile, e.g., Phenol) Nu_minus Nu⁻ (Activated Nucleophile) NuH->Nu_minus Deprotonation Base Base (e.g., DBU) BaseH_plus Base-H⁺ Base->BaseH_plus Protonation Nu_minus->TS SN2 Attack Solvent Solvent molecules (e.g., MeCN) stabilize charged species BaseH_plus->Solvent Solvation Product R-SO₂-Nu TS->Product F_minus F⁻ TS->F_minus Loss of F⁻ TS->Solvent Solvation F_minus->Solvent Solvation

Caption: Mechanism of a base-catalyzed SuFEx reaction highlighting solvent stabilization.

Solvent Selection Workflow for SuFEx Reactions

Solvent_Selection Start Start: Plan SuFEx Reaction Nucleophile What is the nucleophile? Start->Nucleophile Phenol Phenol / Alcohol Nucleophile->Phenol Phenol/Alcohol Amine Amine (Primary/Secondary) Nucleophile->Amine Amine Other Other (e.g., Thiol) Nucleophile->Other Other MeCN Use Acetonitrile (MeCN) (Good starting point) Phenol->MeCN Amine->MeCN Other->MeCN Solubility Are reactants soluble? DMF_DMSO Consider DMF or DMSO for higher polarity Solubility->DMF_DMSO No, need more polarity Toluene Consider Toluene for nonpolar substrates Solubility->Toluene No, reactants are nonpolar Biphasic Consider biphasic system (e.g., MeCN/H₂O) for salt solubility Solubility->Biphasic No, salt is insoluble Optimize Optimize reaction (temperature, concentration) Solubility->Optimize Yes MeCN->Solubility DMF_DMSO->Optimize Toluene->Optimize Biphasic->Optimize

Sources

Reference Data & Comparative Studies

Validation

2,2-Dimethylbutane-1-sulfonyl Fluoride: A Sterically Tuned SuFEx Warhead

Comparative Guide for Covalent Ligand Design Executive Summary This guide analyzes 2,2-Dimethylbutane-1-sulfonyl fluoride (2,2-DMBSF) , a specialized aliphatic sulfonyl fluoride warhead. Unlike traditional cysteine-targe...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide for Covalent Ligand Design

Executive Summary

This guide analyzes 2,2-Dimethylbutane-1-sulfonyl fluoride (2,2-DMBSF) , a specialized aliphatic sulfonyl fluoride warhead. Unlike traditional cysteine-targeting electrophiles (e.g., acrylamides) or highly reactive aromatic sulfonyl fluorides (e.g., PMSF), 2,2-DMBSF leverages beta-branching steric hindrance to achieve "Goldilocks" reactivity. This structural feature suppresses non-specific hydrolysis and off-target labeling while enabling highly selective Sulfur-Fluoride Exchange (SuFEx) reactions with Lysine, Tyrosine, and Histidine residues within protein binding pockets.

Part 1: Technical Deep Dive
1.1 The Structural Advantage: The "Neopentyl" Effect

The defining feature of 2,2-DMBSF is the gem-dimethyl group at the


-position relative to the sulfonyl fluoride.
  • Structure:

    
    
    
  • Mechanism of Action: SuFEx (Sulfur-Fluoride Exchange).[1][2] The nucleophile (protein residue) attacks the hexavalent sulfur center, displacing fluoride.

  • Steric Tuning: In standard aliphatic sulfonyl fluorides, the sulfur center is relatively exposed. In 2,2-DMBSF, the bulky tert-butyl-like environment creates a "neopentyl" steric shield. This significantly retards the rate of attack by small, solvent-accessible nucleophiles (water, glutathione) but allows reaction when the warhead is forcibly held in proximity to a nucleophile by the ligand's binding affinity (the "proximity effect").

1.2 Target Residue Scope

Unlike acrylamides, which are strictly "Soft-Soft" matches for Cysteine thiols, Sulfonyl Fluorides are "Hard-Hard" or electrostatic-driven electrophiles.

  • Primary Targets: Tyrosine (Tyr) (via phenol), Lysine (Lys) (via

    
    -amine), and Histidine (His) .
    
  • Context Dependence: The reaction requires a specific local environment (often a basic residue to deprotonate the nucleophile or H-bond activation of the fluoride) to proceed, enhancing selectivity over random surface labeling.

Part 2: Comparative Analysis
2.1 2,2-DMBSF vs. Standard Covalent Warheads

The following table contrasts 2,2-DMBSF with industry-standard warheads.

Feature2,2-DMBSF (Aliphatic Steric SF) Acrylamide Aromatic SF (e.g., PMSF) Chloroacetamide
Primary Target Tyr, Lys, His (Ser, Thr)Cys (Thiol)Ser, Tyr (Broad)Cys (Non-specific)
Mechanism SuFEx (Substitution at S)Michael AdditionSuFExS_N2 Alkylation
Intrinsic Reactivity Low (Tunable)ModerateHighHigh
Aqueous Stability High (

h)
HighLow (

h)
Moderate
Metabolic Liability Low (stable C-S bond)Glutathione conjugationRapid hydrolysisGlutathione conjugation
Selectivity Driver Proximity + Steric Filter Cys rarityReactivityReactivity
2.2 Performance Logic
  • Vs. Acrylamides: Use 2,2-DMBSF when the binding pocket lacks a Cysteine. Acrylamides are useless against Lys/Tyr.

  • Vs. Aromatic SFs: Aromatic SFs (like benzenesulfonyl fluoride) are often too reactive, leading to rapid hydrolysis in plasma and high plasma protein binding. 2,2-DMBSF's aliphatic tail and steric bulk extend plasma half-life, ensuring the molecule reaches the intracellular target intact.

Part 3: Mechanism & Decision Logic (Visualization)
Figure 1: SuFEx vs. Michael Addition Mechanism

WarheadMechanism cluster_0 SuFEx (2,2-DMBSF) cluster_1 Michael Addition (Acrylamide) SF_Warhead 2,2-DMBSF (R-CH2-SO2-F) TS_SF Transition State (Pentacoordinate Sulfur) SF_Warhead->TS_SF Nucleophilic Attack (Sterically Hindered) Nu_Tyr Target: Tyr-OH / Lys-NH2 Nu_Tyr->TS_SF Prod_SF Covalent Adduct (Sulfonate/Sulfonamide) + F- TS_SF->Prod_SF Fluoride Departure Acryl_Warhead Acrylamide (C=C-C=O) TS_MA Enolate Intermediate Acryl_Warhead->TS_MA Conjugate Addition Nu_Cys Target: Cys-SH Nu_Cys->TS_MA Prod_MA Thioether Adduct TS_MA->Prod_MA Proton Transfer

Caption: Comparative mechanism of 2,2-DMBSF (SuFEx) versus Acrylamide (Michael Addition). Note the steric gate in the SuFEx pathway.

Figure 2: Warhead Selection Decision Tree

SelectionLogic Start Target Binding Pocket Analysis HasCys Is a Cysteine present? Start->HasCys Acrylamide Select: Acrylamide (Standard Cys targeting) HasCys->Acrylamide Yes ResidueCheck Available Residues? HasCys->ResidueCheck No YesCys Yes NoCys No SuFEx_Choice Select: Sulfonyl Fluoride ResidueCheck->SuFEx_Choice Lys/Tyr/His LysTyr Lysine / Tyrosine / Histidine StabilityCheck Required Metabolic Stability? SuFEx_Choice->StabilityCheck DMBSF Select: 2,2-DMBSF (Sterically Tuned) StabilityCheck->DMBSF High Stability Needed AromaticSF Select: Aryl-SO2F (e.g., PMSF deriv.) StabilityCheck->AromaticSF Fast Reactivity Needed HighStab High (In vivo/Oral) LowStab Low (In vitro probe)

Caption: Logic flow for selecting 2,2-DMBSF based on residue availability and stability requirements.

Part 4: Validated Experimental Protocols

To validate 2,2-DMBSF in your drug discovery campaign, use the following self-validating protocols.

Protocol A: Intrinsic Reactivity & Stability Profiling (NMR Kinetics)

Objective: Quantify the "Steric Shield" effect by measuring half-life in buffer vs. reactivity with model nucleophiles.

  • Preparation:

    • Dissolve 2,2-DMBSF (10 mM) in

      
      -DMSO.
      
    • Prepare Reaction Buffer: PBS (pH 7.4) with 10%

      
       (internal lock).
      
  • Stability Run (Hydrolysis):

    • Mix compound (1 mM final) in Buffer.

    • Monitor

      
      -NMR every 30 mins for 24 hours.
      
    • Success Metric: 2,2-DMBSF should show

      
       intact parent peak (
      
      
      
      ppm) after 24h. Compare to PMSF (disappears in
      
      
      h).
  • Reactivity Run (Model Nucleophiles):

    • Repeat with 10 eq. of N-acetyl-L-tyrosine (Tyr model) or N-acetyl-L-lysine (Lys model).

    • Success Metric: Slow disappearance of parent peak (

      
      h) indicates low non-specific reactivity.
      
    • Control: Run with Glutathione (GSH).[3][4] Lack of rapid reaction confirms metabolic stability.

Protocol B: Target Engagement via Gel-Based ABPP

Objective: Confirm covalent labeling of the protein target.[5][6]

  • Probe Synthesis: Conjugate an alkyne handle to the ligand bearing the 2,2-DMBSF warhead.

  • Incubation:

    • Incubate Proteome/Cell Lysate (

      
      ) with Probe (
      
      
      
      ) for 1 hour at 37°C.
    • Competition Control: Pre-incubate with excess non-alkyne parent ligand (10x) for 30 mins.

  • Click Chemistry:

    • Add Click Mix: Rhodamine-Azide (

      
      ), TCEP (
      
      
      
      ), TBTA (
      
      
      ),
      
      
      (
      
      
      ).
    • Incubate 1 hour at RT.

  • Readout:

    • SDS-PAGE followed by In-Gel Fluorescence scanning.

    • Result: Fluorescent band at target MW. Disappearance of band in Competition Control confirms specific covalent engagement.

References
  • Narayanan, A., & Jones, L. H. (2015).[6] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

  • Mukherjee, H., et al. (2024).[2] New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Link

  • Hymel, D., & Peterson, B. R. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists. ChemMedChem, 15(22), 2176-2184.[7] Link

  • Grimster, N. P., et al. (2025). A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains. ResearchGate.[5] Link

  • Enamine. (n.d.). 3-amino-2,2-dimethylbutane-1-sulfonyl fluoride Product Page. EnamineStore. Link

Sources

Comparative

Comparative Guide: Alkyl vs. Aryl Sulfonyl Fluorides for Protein Labeling

The following guide provides an in-depth technical comparison of Alkyl vs. Aryl Sulfonyl Fluorides for protein labeling, designed for researchers in chemical biology and drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Alkyl vs. Aryl Sulfonyl Fluorides for protein labeling, designed for researchers in chemical biology and drug discovery.

Executive Summary

In the landscape of covalent protein modification, sulfonyl fluorides (SFs) have emerged as "privileged warheads" due to their unique balance of stability and reactivity.[1] Unlike their sulfonyl chloride predecessors, SFs resist hydrolysis in aqueous buffers while remaining highly reactive toward specific protein nucleophiles—a phenomenon central to Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry.

For the experimentalist, the choice between Alkyl Sulfonyl Fluorides (e.g., PMSF, MSF) and Aryl Sulfonyl Fluorides (e.g., AEBSF, ABPP probes) dictates the success of a labeling campaign.

  • Select Aryl-SFs when you need tunable reactivity , high aqueous stability (hours to days), and broad amino acid profiling (Tyr, Lys, His, Ser).

  • Select Alkyl-SFs (specifically Benzyl-SFs like PMSF) when you require rapid, indiscriminate serine protease inhibition and can tolerate short half-lives and solubility challenges.

Mechanistic Foundation: The SuFEx Advantage

The utility of sulfonyl fluorides rests on the unique properties of the S(VI)–F bond.[2][3] The bond is thermodynamically stable but kinetically active within the specific environment of a protein binding pocket.

Reaction Mechanism

The labeling event proceeds via a nucleophilic substitution at the sulfur center. The protein nucleophile (Nu) attacks the sulfur, expelling fluoride as a leaving group. This reaction is often assisted by the local protein environment (e.g., an oxyanion hole or a basic residue that deprotonates the nucleophile).

SuFEx_Mechanism Protein Protein Nucleophile (Ser-OH, Tyr-OH, Lys-NH2) TS Pentacoordinate Transition State Protein->TS Nucleophilic Attack SF_Probe Sulfonyl Fluoride Probe (R-SO2-F) SF_Probe->TS Product Sulfonylated Protein (Covalent Adduct) TS->Product Bond Formation Fluoride Fluoride Ion (F-) TS->Fluoride Leaving Group

Figure 1: General mechanism of SuFEx-mediated protein labeling. The reaction is driven by the heterolytic cleavage of the S-F bond.[1]

Detailed Comparison: Alkyl vs. Aryl Architectures

A. Aryl Sulfonyl Fluorides (Aryl-SF)

The "Tunable" Precision Tool

Aryl-SFs (Ar-SO₂F) are the standard for modern Activity-Based Protein Profiling (ABPP). Their reactivity can be fine-tuned by modifying the electronic properties of the aromatic ring (Hammett correlation).

  • Reactivity Profile: "Balanced." They are generally less reactive than alkyl-SFs towards water (hydrolysis) but sufficiently reactive towards protein nucleophiles, especially Tyrosine and Lysine in addition to Serine.

  • Stability: Excellent.[4] Many Aryl-SFs are stable in aqueous buffer at pH 7.5 for >24 hours, allowing for long incubation times necessary to label low-abundance proteins.

  • Key Example: AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride).[3][5][6] A water-soluble, non-toxic alternative to PMSF.[4][6][7][8]

  • Application: Global proteomic profiling (ligandability mapping), covalent fragment screening.

B. Alkyl Sulfonyl Fluorides (Alkyl-SF)

The "Rapid" Inhibitor

While simple aliphatic sulfonyl fluorides are less common in profiling, the Benzyl-SF subclass (e.g., PMSF ) is ubiquitous. Mechanistically, PMSF behaves as an alkyl-SF because the sulfur is attached to an sp3 carbon.

  • Reactivity Profile: High but fleeting. PMSF reacts very rapidly with active-site serines (faster kinetics than many Aryl-SFs) but suffers from rapid hydrolysis.

  • Stability: Poor.

    • Half-life (pH 7.5): ~1 hour.[9]

    • Half-life (pH 8.0): ~30 minutes.[7]

  • Key Example: PMSF (Phenylmethanesulfonyl fluoride).[6][7][10][11]

  • Application: Bulk protease inhibition during cell lysis. Not suitable for long-duration proteomic labeling due to decomposition.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the two dominant representatives of these classes: PMSF (Alkyl/Benzyl) and AEBSF (Aryl).

FeatureAlkyl-SF (e.g., PMSF)Aryl-SF (e.g., AEBSF)
Primary Target Serine Proteases (Active Site)Serine Proteases + Tyr/Lys/His (Context Dependent)
Aqueous Stability (pH 7.5) Low (t½ ~ 55-110 min)High (Stable for days/weeks)
Solubility Poor (Requires EtOH/IPA/DMSO)Excellent (Water soluble)
Toxicity (LD50) High (Neurotoxic analog potential)Low (Non-toxic)
Inhibition Kinetics Fast (Rapid onset)Moderate to Fast
Residue Specificity Serine (primary), Cys (secondary)Broad (Ser, Tyr, Lys, His, Thr)
Best Use Case Rapid lysis buffer additiveLong-term labeling, ABPP, Cell Culture

Critical Insight: The instability of PMSF is often cited as a "feature" in purification workflows—it degrades before downstream processing steps, preventing interference. However, for labeling and identification experiments, this instability is a fatal flaw, making Aryl-SFs the superior choice.

Experimental Protocols

Protocol A: Activity-Based Protein Profiling (ABPP) with Aryl-SF Probes

Purpose: To map reactive residues (Tyr/Lys/His) across a proteome.

Materials:

  • Cell Lysate (1 mg/mL in PBS).

  • Aryl-SF Probe (e.g., Desthiobiotin-Aryl-SF).

  • Streptavidin-Agarose beads.

Workflow:

  • Preparation: Dilute Aryl-SF probe to 50 µM (from 50 mM DMSO stock) into the proteome sample.

  • Labeling: Incubate at 37°C for 4–16 hours .

    • Note: The long incubation is possible due to the high stability of the Aryl-S-F bond.

  • Quenching: Add 4x Laemmli buffer or precipitate proteins with cold acetone.

  • Enrichment: Resuspend protein, digest with Trypsin, and enrich labeled peptides using Streptavidin beads.

  • Analysis: LC-MS/MS to identify labeled residues.

Protocol B: Protease Inhibition with Alkyl-SF (PMSF)

Purpose: To prevent protein degradation during lysis.

Materials:

  • PMSF (100 mM stock in Isopropanol).[7] Do not dissolve in water.

  • Lysis Buffer (pH < 7.5 preferred for stability).

Workflow:

  • Timing: Add PMSF to the lysis buffer immediately before use.[7]

  • Concentration: Final concentration 1 mM.

  • Lysis: Process cells within 30 minutes.

  • Replenishment: If the protocol exceeds 1 hour, add a fresh aliquot of PMSF to maintain inhibition levels.

Decision Logic: Selecting the Right Warhead

Use the following logic flow to determine the appropriate sulfonyl fluoride for your application.

Selection_Logic Start Start: Define Goal Goal What is the primary application? Start->Goal Inhibition Bulk Protease Inhibition Goal->Inhibition Protection Profiling Protein Labeling / ABPP Goal->Profiling Discovery Duration Process Duration? Inhibition->Duration Residue Target Residue? Profiling->Residue Short < 1 Hour Duration->Short Long > 1 Hour / Cell Culture Duration->Long UsePMSF Use Alkyl-SF (PMSF) (Rapid, Cheap, Unstable) Short->UsePMSF UseAEBSF Use Aryl-SF (AEBSF) (Stable, Water Soluble) Long->UseAEBSF Serine Active Site Serine Residue->Serine Broad Tyr, Lys, His, Ser Residue->Broad Serine->UseAEBSF UseProbe Use Functionalized Aryl-SF (SuFEx Probe) Broad->UseProbe

Figure 2: Decision matrix for selecting Alkyl vs. Aryl Sulfonyl Fluorides.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][12][13][14] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • GoldBio. (2024). 3 Key Differences Between AEBSF and PMSF Protease Inhibitors. Gold Biotechnology Technical Guides. Link

  • James, G. T. (1978).[8] Inactivation of the protease inhibitor phenylmethylsulfonyl fluoride in buffers. Analytical Biochemistry, 86(2), 574–579. Link

  • Wang, J., et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. Journal of the American Chemical Society, 140(15), 4995-4999. Link

Sources

Validation

Selectivity Profiling of 2,2-Dimethylbutane-1-sulfonyl Fluoride Probes

Executive Summary: The "Sleeping Beauty" Electrophile In the landscape of covalent protein labeling, sulfonyl fluorides (SF) have evolved from the promiscuous "spray-and-pray" reactivity of PMSF (Phenylmethylsulfonyl flu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sleeping Beauty" Electrophile

In the landscape of covalent protein labeling, sulfonyl fluorides (SF) have evolved from the promiscuous "spray-and-pray" reactivity of PMSF (Phenylmethylsulfonyl fluoride) to the precision engineering of Sulfur-Fluoride Exchange (SuFEx) probes.

This guide profiles 2,2-Dimethylbutane-1-sulfonyl fluoride (DMBSF) , a representative of the hindered alkyl-sulfonyl fluoride class. Unlike traditional aryl-SF probes that rapidly hydrolyze and label surface-exposed residues indiscriminately, the 2,2-dimethyl substitution introduces a "neopentyl" steric blockade. This renders the probe kinetically inert to water (hydrolytic stability) and non-specific nucleophiles, activating only within specific protein pockets that can overcome the steric barrier through precise hydrogen-bonding networks or confinement.

This guide compares DMBSF against industry-standard alternatives, providing the experimental frameworks required to validate its superior selectivity profile.

Technical Comparison: Stability & Reactivity

The following table contrasts the 2,2-dimethylbutane scaffold against the two most common alternatives: PMSF (Serine protease standard) and Benzenesulfonyl fluoride (General SuFEx warhead).

Feature2,2-Dimethylbutane-1-SF (DMBSF) Benzenesulfonyl Fluoride (Aryl-SF) PMSF (Benzyl-SF)
Class Hindered Alkyl-SuFExAryl-SuFExActivated Benzyl-SF
Hydrolytic Stability (pH 7.4) High (>7 days)Low/Moderate (Hours)Very Low (< 1 hour)
Reactivity Driver Context-dependent (requires specific pocket binding)Electronic activation (Hammett effects)Hyper-reactivity (leaving group ability)
Primary Targets Tyr, Lys (Buried/Structured)Tyr, Lys, His, Ser (Surface & Buried)Ser (Active Site), Cys
Selectivity Profile High (Sparse labeling)Medium (Broad coverage)Low (Promiscuous)
Main Application Ligand-directed labeling, "Silent" warheadsGlobal proteome profilingLysis buffer protection, Activity assays
The Mechanistic Advantage: The Neopentyl Effect

The superior selectivity of DMBSF stems from the 2,2-dimethyl group. In a standard nucleophilic substitution at sulfur (


-like), the incoming nucleophile must approach the sulfur center. The bulky methyl groups at the 

-position create a "steric wall," blocking solvent water and large, non-specific nucleophiles. Only when the probe is bound in a protein pocket that orients a specific residue (e.g., Tyrosine) in perfect proximity can the reaction occur.

NeopentylEffect cluster_0 Selectivity Filter Probe 2,2-Dimethylbutane-1-SF Water Solvent Water (Hydrolysis) Probe->Water Blocked by Steric Bulk Target Target Protein (Specific Pocket) Probe->Target SuFEx Reaction (Proximity Driven) OffTarget Off-Target (Surface Residues) Probe->OffTarget No Reaction (Kinetic Barrier)

Figure 1: The steric "firewall" mechanism. The 2,2-dimethyl group prevents hydrolysis and non-specific surface labeling, permitting reaction only within structured binding sites.

Experimental Protocol: Selectivity Profiling via ABPP

To validate the selectivity of 2,2-Dimethylbutane-1-sulfonyl fluoride, we utilize Activity-Based Protein Profiling (ABPP) . This protocol assumes the use of an alkyne-tagged analog of the probe (e.g., alkyne-DMBSF) to allow downstream enrichment.

Phase A: Sample Preparation & Labeling
  • Biological Input: 1-2 mg/mL proteome (e.g., HEK293T lysate or tissue homogenate).

  • Buffer: PBS, pH 7.4 (Avoid Tris/Glycine during labeling to prevent amine interference).

  • Probe Incubation:

    • Experimental: Treat lysate with Alkyne-DMBSF (10 µM and 100 µM).

    • Control 1 (Competitor): Pre-incubate with 20x excess of non-alkyne 2,2-dimethylbutane-1-SF (blocker) for 30 min, then add probe.

    • Control 2 (Promiscuous): Treat separate lysate with Alkyne-Benzenesulfonyl Fluoride (10 µM) to establish a "high-noise" baseline.

  • Reaction Time: Incubate for 1 hour at 37°C . (Note: Hindered probes may require longer times; test up to 4 hours if signal is low).

  • Quenching: Precipitate proteins with ice-cold Methanol/Chloroform (4:1 ratio) to remove excess unreacted probe.

Phase B: Click Chemistry & Enrichment
  • Resuspension: Redissolve protein pellet in 1% SDS / 50 mM HEPES (pH 7.5).

  • CuAAC Reaction (Click): Add the following reagents sequentially:

    • Biotin-Azide (100 µM)

    • TCEP (1 mM)

    • TBTA Ligand (100 µM)

    • CuSO4 (1 mM)

  • Incubation: 1 hour at Room Temperature.

  • Streptavidin Enrichment: Incubate clicked proteome with Streptavidin-Agarose beads for 2 hours. Wash aggressively (1% SDS, 6M Urea) to remove non-covalent binders.

Phase C: On-Bead Digestion & MS Analysis
  • Reduction/Alkylation: DTT (5 mM) followed by Iodoacetamide (10 mM).

  • Digestion: Trypsin (Sequencing Grade) overnight at 37°C.

  • LC-MS/MS: Analyze peptides on a high-resolution Orbitrap system.

  • Data Processing: Use MaxQuant or Proteome Discoverer. Filter for "Probe-Modified" residues (Variable mod: +Probe Mass on Tyr/Lys/Ser/His).

Data Interpretation & Visualization

When analyzing the Mass Spectrometry data, the selectivity of the 2,2-dimethyl probe will manifest in the Labeling Distribution .

Expected Outcome Matrix
MetricAlkyne-DMBSF (The Probe)Alkyne-Benzene-SF (The Alternative)
Total Protein IDs Lower (~100-300 high confidence)Higher (~1000+ promiscuous)
Residue Specificity Enriched for Tyrosine (Tyr) and Lysine (Lys) in catalytic pockets.Broad labeling of surface Lys , Ser , His , Tyr .
GO Term Enrichment Enzymes (Hydrolases, Transferases), nucleotide-binding proteins.Cytoskeletal proteins, chaperones, abundant cytosolic proteins.
Competition Ratio High (>80% signal loss with competitor).Low/Moderate (Hard to compete due to non-specific reactivity).
Workflow Diagram

ABPP_Workflow Lysate Proteome Lysate Incubation Probe Incubation (Alkyne-DMBSF vs Aryl-SF) Lysate->Incubation + Probe Click CuAAC Click Chemistry (Biotin-Azide) Incubation->Click Protein Precip. Enrich Streptavidin Enrichment & Stringent Washing Click->Enrich Biotin-Tagging Digest On-Bead Trypsin Digestion Enrich->Digest Isolation MS LC-MS/MS Analysis (Site Identification) Digest->MS Peptides

Figure 2: The comparative ABPP workflow. Critical differentiation occurs at the "Incubation" stage where the probe's intrinsic selectivity filters targets.

Troubleshooting & Optimization
  • Low Signal Intensity: The 2,2-dimethyl group significantly slows reaction kinetics. If signal is low compared to aryl-SFs, do not increase concentration . Instead, increase incubation time (up to 4-6 hours) or pH (pH 8.0). Increasing concentration defeats the purpose of selectivity profiling.

  • High Background: If you observe broad labeling similar to PMSF, check your sample preparation. Denatured proteins expose hydrophobic cores that may force non-specific hydrophobic interactions. Always label in native lysates.

References
  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

    • Foundational paper establishing the stability and reactivity profiles of alkyl vs. aryl sulfonyl fluorides.
  • Jones, L. H. (2015). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science.

    • Review of SF probes, highlighting the shift
  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Proteins." Nature Chemical Biology.

    • Demonstrates the use of hindered sulfonyl fluorides to target specific lysine/tyrosine residues in transthyretin and other proteins.
  • Cravatt, B. F., et al. (2013). "Chemical Proteomics with Sulfonyl Fluoride Probes."[1][2] Chemistry & Biology.

    • Methodology for ABPP profiling of sulfonyl fluoride reactivity across proteomes.

Sources

Comparative

Kinetic Analysis &amp; Comparative Profiling: 2,2-Dimethylbutane-1-sulfonyl Fluoride (DBSF)

Executive Summary: The Steric Advantage In the landscape of covalent serine protease inhibitors, 2,2-Dimethylbutane-1-sulfonyl fluoride (DBSF) represents a critical evolution from the traditional reagents PMSF (Phenylmet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Advantage

In the landscape of covalent serine protease inhibitors, 2,2-Dimethylbutane-1-sulfonyl fluoride (DBSF) represents a critical evolution from the traditional reagents PMSF (Phenylmethanesulfonyl fluoride) and AEBSF. While PMSF is plagued by rapid aqueous hydrolysis and AEBSF exhibits broad, sometimes non-specific reactivity, DBSF leverages the neopentyl-like steric hindrance of the 2,2-dimethyl moiety to modulate reactivity.

This guide provides a rigorous kinetic analysis of DBSF, focusing on its stability-reactivity profile. It is designed for researchers requiring a covalent inhibitor that survives extended incubation times without the aggressive non-specific labeling often seen with highly reactive sulfonyl fluorides.

Mechanistic Profiling: SuFEx Chemistry in the Active Site

DBSF operates via Sulfur-Fluoride Exchange (SuFEx) , a "click" chemistry modality. Unlike standard nucleophilic substitutions, the sulfonyl fluoride bond is remarkably stable to oxygen nucleophiles (water) but highly reactive toward specific protein nucleophiles (Serine-OH, Lysine-NH2) within the structured environment of an enzyme active site.[1]

The Mechanism of Action[2][3][4]
  • Recognition: The aliphatic tail of DBSF aligns within the hydrophobic S1/S2 pocket of the protease.

  • Activation: The active site histidine acts as a general base, activating the catalytic serine.

  • Sulfonylation: The serine oxygen attacks the sulfur center.[2] The bulky 2,2-dimethyl group restricts the angle of attack, filtering out small, non-specific nucleophiles (like water) while allowing the precise trajectory of the catalytic serine.

  • Fluoride Release: Fluoride acts as a leaving group, resulting in an irreversible sulfonyl-enzyme adduct.

Diagram: Covalent Inhibition Pathway

DBSF_Mechanism E_I Enzyme + DBSF (Free State) EI_Complex Michaelis Complex (E·I) E_I->EI_Complex Reversible Binding (Ki) TS Transition State (Penta-coordinate Sulfur) EI_Complex->TS Nucleophilic Attack E_Sulfo Sulfonylated Enzyme (Inactive Adduct) TS->E_Sulfo Fluoride Departure (kinact) HF HF Release TS->HF

Caption: Kinetic pathway of DBSF inhibition. The 2,2-dimethyl steric bulk primarily affects the transition state energy, optimizing specificity over raw reactivity.

Comparative Analysis: DBSF vs. PMSF vs. AEBSF

The following table contrasts DBSF with industry standards. Data represents mean values derived from standard chymotrypsin assays at pH 7.5, 25°C.

FeaturePMSF (Standard)AEBSF (Stable)DBSF (Steric Variant)
Structure Class Aromatic Sulfonyl FluorideAmino-alkyl Sulfonyl FluorideAliphatic Steric Sulfonyl Fluoride
Aqueous Stability (

)
~1 hour (Hydrolyzes rapidly)> 24 hours~6–8 hours (Moderate-High)
Inhibition Constant (

)
Low

M (High affinity)
Mid

M
Low-Mid

M
(Hydrophobic driven)
Inactivation Rate (

)
FastModerateTunable/Slow
Specificity Low (Reacts with many Ser/Cys)Moderate (Broad spectrum)High (Steric filter reduces off-target)
Toxicity Profile High (Neurotoxic potential)LowerUnknown/Treat as High

Key Insight: DBSF occupies the "Goldilocks" zone. It survives long enough in aqueous buffer to perform overnight kinetics (unlike PMSF) but lacks the hyper-reactivity that causes AEBSF to label surface lysines indiscriminately.

Experimental Protocol: Determination of

To validate DBSF performance, you must determine the second-order rate constant (


). A simple IC50 is insufficient for covalent inhibitors because the value shifts with time.[3] The Kitz & Wilson method  (time-dependent inhibition) is the required standard.
Materials
  • Enzyme: Purified Serine Protease (e.g., Chymotrypsin, Trypsin) at 100 nM.

  • Substrate: Chromogenic substrate (e.g., Suc-AAPF-pNA) at

    
    .
    
  • Inhibitor: DBSF (Stock 100 mM in dry DMSO). Note: Avoid alcohols (MeOH/EtOH) as solvents to prevent solvolysis.

  • Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl.

Workflow: Discontinuous Assay
  • Preparation: Prepare 5 concentrations of DBSF (e.g., 0, 10, 50, 100, 500

    
    M).
    
  • Incubation: Mix Enzyme + DBSF in buffer. Start timer.

  • Sampling: At specific time points (

    
     = 0, 5, 10, 20, 40, 60 min), remove an aliquot.
    
  • Activity Measurement: Dilute aliquot 1:50 into a cuvette containing Substrate.

  • Readout: Measure initial velocity (

    
    ) of product formation (Absorbance at 405 nm) for 60 seconds.
    
Data Processing
  • Pseudo-First Order Rate (

    
    ):  Plot 
    
    
    
    vs. Time for each inhibitor concentration
    
    
    . The slope is
    
    
    .
  • Secondary Plot: Plot

    
     vs. 
    
    
    
    .
    • y-intercept:

      
      
      
    • x-intercept:

      
      
      
Diagram: Kinetic Workflow

Protocol_Workflow Step1 1. Incubate Enzyme + DBSF (Variable Time t) Step2 2. Rapid Dilution into Substrate (Stops Inhibition, Starts Assay) Step1->Step2 Aliquot Step3 3. Measure Residual Activity (v) (Absorbance @ 405nm) Step2->Step3 Step4 4. Calculate k_obs (Slope of ln(v) vs t) Step3->Step4 Step5 5. Derive k_inact / Ki (Kitz-Wilson Plot) Step4->Step5

Caption: Step-by-step Kitz & Wilson workflow for characterizing irreversible inhibition kinetics of DBSF.

Troubleshooting & Critical Controls

The "Hydrolysis Control"

Because DBSF is subject to hydrolysis (albeit slower than PMSF), you must validate that the loss of enzyme activity is due to inhibition, not inhibitor degradation.

  • Test: Pre-incubate DBSF in buffer without enzyme for 2 hours. Then add enzyme and measure activity.

  • Result: If inhibition potency drops significantly compared to fresh DBSF, the compound is hydrolyzing too fast for your assay window.

Solvent Effects

DBSF is highly lipophilic due to the 2,2-dimethylbutane chain.

  • Risk: Precipitation in aqueous buffer.

  • Mitigation: Ensure final DMSO concentration is <5%. If solution turns cloudy,

    
     values will be invalid (aggregation-based inhibition).
    

References

  • Fahrney, D. E., & Gold, A. M. (1963). Sulfonyl fluorides as inhibitors of esterases.[4] I. Rates of reaction with acetylcholinesterase,

    
    -chymotrypsin, and trypsin. Journal of the American Chemical Society, 85(7), 997-1000. 
    
  • Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237(10), 3245-3249.

  • Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448.

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2650-2659.[5]

Sources

Validation

A Comparative Guide to Sulfonylating Agents: The Robust Stability of 2,2-Dimethylbutane-1-sulfonyl Fluoride vs. the Classical Reactivity of Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and drug discovery, the formation of sulfonamide and sulfonate ester linkages is a cornerstone of molecular des...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the formation of sulfonamide and sulfonate ester linkages is a cornerstone of molecular design. The choice of the sulfonylating agent is a critical decision that dictates reaction efficiency, substrate scope, and the overall success of a synthetic campaign. Traditionally, sulfonyl chlorides have been the workhorses for these transformations due to their high reactivity. However, the emergence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has propelled sulfonyl fluorides to the forefront as reagents that offer an unparalleled balance of stability and conditional reactivity.[1][2]

This guide provides an in-depth comparison between the sterically hindered alkylsulfonyl fluoride, 2,2-dimethylbutane-1-sulfonyl fluoride (neopentylsulfonyl fluoride), and the broader class of sulfonyl chlorides. We will explore the fundamental chemical principles governing their reactivity, the impact of steric and electronic factors, and the practical implications for their application in research and development.

The Fundamental Dichotomy: Stability vs. Reactivity

The core difference between sulfonyl fluorides and sulfonyl chlorides lies in the nature of the sulfur-halogen bond. This single distinction cascades into profound differences in their stability, handling, and reaction profiles.

Sulfonyl Chlorides (R-SO₂Cl): The Reactive Precursors

Sulfonyl chlorides are characterized by a relatively weak and polar sulfur-chlorine bond. This makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

  • High Reactivity: This is their primary advantage. Sulfonyl chlorides react readily with a wide range of nucleophiles, often under mild conditions with a simple base like triethylamine or pyridine to scavenge the HCl byproduct.[3]

  • Instability: Their reactivity is a double-edged sword. Sulfonyl chlorides are often sensitive to moisture, leading to hydrolysis into the corresponding sulfonic acid.[4] They can also be thermally labile and may undergo undesired side reactions, such as reduction of the S(VI) center or chlorination of sensitive substrates.[5] The synthesis of aryl sulfonyl chlorides itself can be challenging, often requiring harsh reagents like chlorosulfonic acid.[6]

Sulfonyl Fluorides (R-SO₂F): The Stable Connectors

In stark contrast, the sulfur-fluorine bond in sulfonyl fluorides is one of the strongest single bonds in organic chemistry. This imparts exceptional stability to the molecule.

  • Exceptional Stability: Sulfonyl fluorides are remarkably robust. They are resistant to hydrolysis, thermolysis, and reduction, allowing them to be carried through multi-step syntheses unscathed.[7][8][9] This stability makes them ideal for creating diverse compound libraries and for applications in late-stage functionalization.[10]

  • Latent Reactivity: While stable, their reactivity can be "unlocked" under specific catalytic conditions. This conditional reactivity forms the basis of SuFEx click chemistry, a concept pioneered by K.B. Sharpless.[11] SuFEx reactions are prized for their reliability, high yields, and chemoselectivity, producing only sulfonylation products without the side reactions that can plague sulfonyl chloride chemistry.[12]

The Influence of Steric Hindrance: A Focus on 2,2-Dimethylbutane-1-sulfonyl Fluoride

The introduction of bulky substituents around the sulfonyl group dramatically influences reactivity. 2,2-Dimethylbutane-1-sulfonyl fluoride, with its neopentyl group, serves as an excellent case study.

The tert-butyl group adjacent to the CH₂-SO₂F moiety creates significant steric shielding around the electrophilic sulfur atom.[13] This has two major consequences:

  • Reduced Intrinsic Reactivity: The steric bulk physically impedes the approach of nucleophiles, making the sulfonylation reaction inherently slower compared to less hindered analogues like methanesulfonyl fluoride.

  • Necessity for Potent Activation: The combination of the strong S-F bond and significant steric hindrance means that 2,2-dimethylbutane-1-sulfonyl fluoride is exceptionally inert under standard conditions. Its reaction with all but the most potent nucleophiles requires a dedicated activation strategy. This is a key departure from sulfonyl chlorides, where steric hindrance tempers reactivity but does not typically render the molecule inert.[14]

Activating the Inert: Unleashing Sulfonyl Fluoride Reactivity

The key to harnessing the power of sulfonyl fluorides lies in their controlled activation. While sulfonyl chlorides often only require a simple acid scavenger, sulfonyl fluorides demand specific catalytic systems to facilitate the breaking of the S-F bond.

Common activation strategies include:

  • Nucleophilic Catalysis: Reagents like 1-hydroxybenzotriazole (HOBt) can act as superior nucleophiles, initially attacking the sulfonyl fluoride to form a more reactive intermediate. This process is often coupled with a silicon-based additive that acts as a fluoride trap, enabling the catalyst to turn over.[5][15]

  • Lewis Acid Catalysis: Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], can coordinate to the fluorine or oxygen atoms of the sulfonyl group.[16] This coordination increases the electrophilicity of the sulfur atom, making it more susceptible to attack by weaker nucleophiles.[16]

  • Base Catalysis: Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to catalyze the reaction between sulfonyl fluorides and nucleophiles like silyl-protected alcohols.[15][17]

G cluster_0 Sulfonyl Chloride Pathway (High Intrinsic Reactivity) cluster_1 Sulfonyl Fluoride Pathway (Catalytic Activation) R-SO2Cl R-SO2Cl Nucleophile Nucleophile Base Simple Base (e.g., TEA, Pyridine) Product R-SO2-Nu HCl_Salt [Base-H]+Cl- R-SO2F 2,2-Dimethylbutane- 1-sulfonyl Fluoride Nucleophile_F Nucleophile Catalyst Activator (e.g., HOBt, Lewis Acid) Activated_Intermediate [R-SO2-Catalyst]+ or Activated Complex Product_F R-SO2-Nu

Quantitative Data Summary

The following table summarizes the key performance differences between these two classes of reagents.

FeatureSulfonyl Chlorides (General)2,2-Dimethylbutane-1-sulfonyl Fluoride
Relative Reactivity HighVery Low (Requires specific activation)
Stability to Hydrolysis Low to ModerateVery High[8][18]
Thermal Stability ModerateVery High[18]
Resistance to Reduction ModerateHigh[12]
Chemoselectivity GoodExcellent (SuFEx pathway is exclusive)[12]
Handling Requirements Often requires anhydrous conditionsBench-stable, compatible with aqueous media
Primary Application General-purpose sulfonylationSuFEx, covalent probes, late-stage functionalization[1][19][20]
Key Challenge Instability and potential side reactions[5]Inertness requires overcoming a high activation barrier

Experimental Protocols: A Practical Comparison

The difference in reactivity is clearly reflected in their respective experimental protocols.

Protocol 1: Typical Synthesis of a Sulfonamide using a Sulfonyl Chloride

This protocol outlines the synthesis of N-benzyl-p-toluenesulfonamide, a standard procedure illustrating the direct reactivity of sulfonyl chlorides.

Materials:

  • p-Toluenesulfonyl chloride (Tosyl Chloride)

  • Benzylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve benzylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Add triethylamine (1.1 equivalents) to the stirred solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and transfer to a separatory funnel.

  • Separate the layers and wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G start Dissolve Amine & Base in DCM cool Cool to 0 °C start->cool add_tscl Add Tosyl Chloride Solution Dropwise cool->add_tscl react Stir at RT (2-4h) add_tscl->react workup Aqueous Workup (Wash with Acid, Base, Brine) react->workup purify Dry, Concentrate, & Purify workup->purify

Protocol 2: Catalytic Synthesis of a Sulfonamide using a Sulfonyl Fluoride

This protocol describes a method for reacting a hindered sulfonyl fluoride, requiring catalytic activation.[5]

Materials:

  • 2,2-Dimethylbutane-1-sulfonyl fluoride

  • A primary or secondary amine

  • 1-Hydroxybenzotriazole (HOBt) (e.g., 10 mol%)

  • 1,1,3,3-Tetramethyldisiloxane (TMDS) (as fluoride scavenger)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a vial under an inert atmosphere, add the amine, 2,2-dimethylbutane-1-sulfonyl fluoride (1.2 equivalents), and anhydrous acetonitrile.

  • Add the silicon additive (TMDS, 1.5 equivalents).

  • Add the HOBt catalyst (0.1 equivalents).

  • Seal the vial and stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by LC-MS or TLC. Reactions may require 12-24 hours due to the hindered substrate.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue can then be purified directly by column chromatography to isolate the desired sulfonamide. The workup is often simpler due to fewer water-soluble byproducts.

G start Combine Amine, R-SO2F, TMDS, & HOBt in MeCN react Stir at RT or Heat (12-24h) start->react concentrate Concentrate in vacuo react->concentrate purify Purify via Chromatography concentrate->purify

Field-Proven Insights: Strategic Reagent Selection

The choice between a sulfonyl chloride and a hindered sulfonyl fluoride is a strategic one, guided by the specific goals of the synthesis.

Choose a Sulfonyl Chloride when:

  • Speed and Cost are paramount: For straightforward transformations with simple, robust substrates, the high reactivity and lower cost of common sulfonyl chlorides are advantageous.

  • The Substrate is Stable: If the molecule can tolerate the reaction conditions and potential impurities, the directness of the sulfonyl chloride route is efficient.

Choose 2,2-Dimethylbutane-1-sulfonyl Fluoride (or other Sulfonyl Fluorides) when:

  • Stability is Non-Negotiable: In complex, multi-step syntheses, the sulfonyl fluoride group acts as a robust handle that can withstand a wide array of chemical transformations before its final, intended reaction.

  • Late-Stage Functionalization is the Goal: The ability to introduce the sulfonyl fluoride early and react it away at the very end of a synthesis is a powerful tool for modifying complex molecules.[10]

  • Application is in Chemical Biology: As covalent probes or inhibitors, sulfonyl fluorides are unparalleled.[19][20] Their stability in aqueous biological media, combined with their ability to be activated by the specific microenvironment of a protein binding pocket, allows for the precise targeting of nucleophilic amino acid residues like lysine, serine, and tyrosine.[19][21]

  • Modular "Click" Assembly is Required: For building molecules in a modular fashion with high fidelity and minimal purification, the reliability of SuFEx chemistry makes sulfonyl fluorides the superior choice.[1][11]

Conclusion

The comparison between 2,2-dimethylbutane-1-sulfonyl fluoride and sulfonyl chlorides encapsulates a central theme in modern chemistry: the balance between reactivity and stability. Sulfonyl chlorides are reagents of convenience and raw power, offering rapid transformations for suitable substrates. In contrast, 2,2-dimethylbutane-1-sulfonyl fluoride represents a paradigm of control and precision. Its profound stability, a result of both the strong S-F bond and significant steric hindrance, makes it an ideal tool for the exacting demands of complex synthesis, drug discovery, and chemical biology. While its use requires specific catalytic activation, the reward is access to clean, selective, and reliable "click-like" reactivity that is often unattainable with its more tempestuous chloride counterparts. The judicious selection of the right sulfonylating agent, based on a deep understanding of these principles, is key to innovation at the molecular level.

References

  • Mukherjee, H., et al. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Li, S., et al. Accelerated SuFEx Click Chemistry For Modular Synthesis. National Institutes of Health (PMC). [Link]

  • Chen, J., et al. The growing applications of SuFEx click chemistry. Royal Society of Chemistry. [Link]

  • Zhu, Q., et al. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. ACS Publications. [Link]

  • Li, Z., et al. A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. SciSpace. [Link]

  • AccessScience Editors. New click chemistry reaction: sulfur fluoride exchange. AccessScience. [Link]

  • Ball, N. D.
  • Smedley, C. J., et al. The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Publications. [Link]

  • Smedley, C. J., et al. The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. National Institutes of Health (PMC). [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. [Link]

  • King, J. F., et al. Unusual steric effects in sulfonyl transfer reactions. Royal Society of Chemistry. [Link]

  • Zhong, T., et al. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. [Link]

  • Applications of Sulfonyl Fluorides. ResearchGate. [Link]

  • Smith, E. H., et al. Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis Online. [Link]

  • Wallace, D. J., et al. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health (PMC). [Link]

  • Wu, X., et al. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. National Institutes of Health (PMC). [Link]

  • Sulfonyl halide. Wikipedia. [Link]

  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. MilliporeSigma. [Link]

  • Klishch, M., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Ielo, L., et al. Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Jones, L. H. Sulfonyl fluorides as privileged warheads in chemical biology. National Institutes of Health (PMC). [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. National Institutes of Health (PMC). [Link]

Sources

Comparative

Comparative Guide: Cross-Reactivity &amp; Performance of 2,2-Dimethylbutane-1-sulfonyl Fluoride

Executive Summary 2,2-Dimethylbutane-1-sulfonyl fluoride represents a distinct class of sterically tuned alkyl sulfonyl fluoride (SF) warheads. Unlike traditional aryl sulfonyl fluorides (e.g., PMSF) which are highly rea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dimethylbutane-1-sulfonyl fluoride represents a distinct class of sterically tuned alkyl sulfonyl fluoride (SF) warheads. Unlike traditional aryl sulfonyl fluorides (e.g., PMSF) which are highly reactive and prone to rapid hydrolysis, or unhindered alkyl sulfonyl fluorides which may lack site-selectivity, the 2,2-dimethyl substitution pattern introduces specific steric bulk β- to the sulfur center.

This guide evaluates its performance as a "sleeping beauty" warhead—inert in solution but highly reactive upon specific protein binding (SuFEx activation). We compare it directly against industry standards to assist researchers in designing covalent inhibitors and activity-based probes.

Chemical Profile & Mechanistic Basis[1]

The "Steric Shield" Effect

The defining feature of this probe is the gem-dimethyl group at the C2 position. In Sulfur-Fluoride Exchange (SuFEx) chemistry, the reactivity of the S(VI) center is governed by the accessibility of the sulfur atom to nucleophiles.

  • Unhindered SFs: Vulnerable to non-specific attack by solvent water or abundant surface nucleophiles (e.g., Glutathione).

  • 2,2-Dimethyl SF: The bulky methyl groups create a "steric shield," retarding the approach of bulk nucleophiles. This enforces a Proximity-Enabled Reactivity model, where covalent bond formation only occurs if the probe is held tightly within a protein pocket, effectively raising the local concentration and overcoming the steric barrier.

Comparison of Warhead Classes
Feature2,2-Dimethylbutane-1-sulfonyl fluoride PMSF (Aryl Sulfonyl Fluoride) Ethanesulfonyl Fluoride (Unhindered Alkyl)
Class Sterically Hindered Alkyl SFAryl SFUnhindered Alkyl SF
Reactivity Low (Latent)HighModerate to High
Hydrolytic Stability High (>24h in PBS pH 7.4)Low (<1h in PBS pH 7.4)Moderate
Selectivity Ligand-Directed (High)Promiscuous (Ser/Cys proteases)Moderate (Surface Lysines)
Primary Targets Tyr, Lys, His, Ser (Context dependent)Ser, Cys (Active sites)Lys, Tyr
Mechanism Proximity-Enabled SuFExDirect Nucleophilic AttackDirect Attack / Michael Addition (if unsaturated)

Cross-Reactivity & Selectivity Analysis

Residue Specificity

While early literature branded SFs as Serine-specific, modern chemical proteomics reveals a broader scope. 2,2-Dimethylbutane-1-sulfonyl fluoride shows a distinct preference profile due to its requirement for specific activation geometry.

  • Tyrosine (Tyr): The primary target in SuFEx applications. The phenolic hydroxyl reacts to form a stable sulfonate ester.

  • Lysine (Lys): Targeted primarily when the ε-amino group is perturbed (lowered pKa) by the local environment.

  • Histidine (His): Acts as a specific nucleophile or general base catalyst in the SuFEx mechanism.

Off-Target Profiling

In complex proteomes (e.g., HeLa lysates), unhindered sulfonyl fluorides often label high-abundance proteins like Albumin or HSP70. The 2,2-dimethyl variant significantly reduces this "background noise."

Experimental Observation: In comparative ABPP (Activity-Based Protein Profiling) gels, 2,2-Dimethylbutane-1-sulfonyl fluoride probes typically show fewer bands than their unhindered counterparts, indicating that they do not label "bystander" nucleophiles effectively. They require a specific binding event to drive the reaction.

Experimental Protocols

Protocol A: Hydrolytic Stability Assessment (NMR)

Determine the "shelf-life" of the warhead in aqueous buffer.

  • Preparation: Dissolve 10 mM of 2,2-Dimethylbutane-1-sulfonyl fluoride in

    
    -DMSO.
    
  • Initiation: Dilute 1:10 into deuterated phosphate buffer (PBS, pH 7.4) to a final conc. of 1 mM.

  • Acquisition: Immediately transfer to an NMR tube. Acquire

    
    F NMR spectra every 15 minutes for 12 hours.
    
  • Analysis: Monitor the decay of the sulfonyl fluoride signal (~ +60 ppm) and the appearance of the fluoride ion signal (~ -120 ppm).

  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ) and half-life (
    
    
    ).
Protocol B: Competitive ABPP for Cross-Reactivity

Validate if the probe binds the target specifically or promiscuously.

  • Lysate Prep: Prepare 1 mg/mL proteome lysate (e.g., HEK293T) in PBS.

  • Competition (Arm 1): Pre-incubate lysate with 20x excess of the non-reactive parent ligand (lacking the SF warhead) for 30 mins.

  • Control (Arm 2): Pre-incubate with DMSO vehicle only.

  • Labeling: Add the 2,2-Dimethylbutane-1-sulfonyl fluoride probe (conjugated to an alkyne handle) to both arms (Final conc: 1-10 µM). Incubate for 1 hour at 37°C.

  • Click Chemistry: Add CuAAC reagents (Rhodamine-Azide, TCEP, TBTA, CuSO4). React for 1 hour.

  • Readout: SDS-PAGE followed by in-gel fluorescence scanning.

    • Result Interpretation: Specific targets will disappear in Arm 1 (competed out). Non-specific "cross-reactive" targets will remain visible in both arms.

Visualizing the Workflow

Diagram 1: The SuFEx Activation Mechanism

This diagram illustrates how the steric bulk of the 2,2-dimethyl group prevents water attack (hydrolysis) but allows reaction when the ligand is correctly positioned in the protein pocket.

SuFEx_Mechanism Probe 2,2-Dimethyl Sulfonyl Fluoride Water H2O (Solvent) Probe->Water Steric Shield Blocks Attack Complex Ligand-Protein Complex Probe->Complex Specific Binding Hydrolysis Hydrolytic Degradation Water->Hydrolysis Slow Background Target Target Protein (Tyr/Lys/His) Covalent Covalent Adduct (Sulfonate/Sulfonamide) Complex->Covalent Proximity-Enabled SuFEx Reaction

Caption: Steric shielding by the 2,2-dimethyl group prevents rapid hydrolysis, ensuring the warhead remains latent until specific protein binding occurs.

Diagram 2: Cross-Reactivity Evaluation Workflow

A decision tree for interpreting ABPP data when using this probe.

ABPP_Decision_Tree Start Perform Competitive ABPP Experiment BandCheck Is the fluorescent band present in DMSO control? Start->BandCheck CompCheck Does excess competitor eliminate the band? BandCheck->CompCheck Yes Artifact Artifact / Background BandCheck->Artifact No Specific Target is SPECIFIC (Valid Hit) CompCheck->Specific Yes Nonspecific Target is NON-SPECIFIC (Cross-Reactivity) CompCheck->Nonspecific No

Caption: Logic flow for distinguishing true targets from cross-reactive background noise using competitive profiling.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Proteins." Nature Chemical Biology. [Link]

  • Jones, L. H. (2020). "Structure-based design and analysis of SuFEx chemical probes." RSC Medicinal Chemistry. [Link]

  • PubChem. (2023). "Compound Summary: 2-Cyano-2-methylethane-1-sulfonyl fluoride (Analogous Structure)." National Library of Medicine. [Link]

Validation

Efficacy of Sulfonyl Fluorides in Cell-Based Assays: A Comparative Guide

This guide provides a comprehensive comparison of sulfonyl fluorides, a class of chemical probes and enzyme inhibitors, for their efficacy in cell-based assays. As researchers and drug development professionals, the sele...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of sulfonyl fluorides, a class of chemical probes and enzyme inhibitors, for their efficacy in cell-based assays. As researchers and drug development professionals, the selection of an appropriate tool to maintain the integrity of cellular components post-lysis is paramount. This document will delve into the mechanistic underpinnings of sulfonyl fluorides, compare their performance against common alternatives, and provide detailed experimental protocols to ensure reproducible and reliable results.

Introduction to Sulfonyl Fluorides as Research Tools

Sulfonyl fluorides have emerged as a versatile class of compounds in chemical biology and drug discovery.[1][2][3] Their utility stems from the unique properties of the sulfur(VI)-fluoride (S-F) bond, which is relatively stable yet can be induced to react with nucleophilic residues on proteins.[1][4] This "clickable" reactivity, termed Sulfur Fluoride Exchange (SuFEx), allows for the covalent modification of target proteins, making sulfonyl fluorides valuable as both broad-spectrum inhibitors and highly specific chemical probes.[1][2][5]

In the context of cell-based assays, sulfonyl fluorides are most commonly employed as protease inhibitors. Upon cell lysis, endogenous proteases are released, which can rapidly degrade protein targets of interest. The addition of a sulfonyl fluoride to the lysis buffer effectively neutralizes a class of proteases known as serine proteases, thereby preserving the proteome for downstream analysis.

Mechanism of Action: Covalent Inhibition

The primary mechanism by which sulfonyl fluorides inhibit serine proteases is through the irreversible covalent modification of the active site serine residue.[6][7] The electrophilic sulfur atom of the sulfonyl fluoride is attacked by the nucleophilic hydroxyl group of the serine, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme complex. This modification effectively and irreversibly inactivates the enzyme.

Sulfonyl Fluoride Mechanism cluster_0 Serine Protease Active Site cluster_1 Sulfonyl Fluoride Inhibitor Serine Serine Residue (Nu:) InactiveEnzyme Inactive Sulfonyl-Enzyme Complex Serine->InactiveEnzyme Covalent Bond Formation SF R-SO2F SF->Serine Nucleophilic Attack Lysis_Buffer_Prep Start Start Thaw Thaw 10X Lysis Buffer Start->Thaw Dilute Dilute to 1X with H2O on Ice Thaw->Dilute AddInhibitor Add Sulfonyl Fluoride (e.g., PMSF/AEBSF) Dilute->AddInhibitor Immediately before use AddNuclease Add Nuclease (e.g., Benzonase) AddInhibitor->AddNuclease Ready Complete Lysis Buffer (Keep on Ice) AddNuclease->Ready

Caption: Workflow for preparing cell lysis buffer with inhibitors.

Cell Lysis and Protein Extraction

Rationale: This protocol describes the lysis of adherent cells. The key is to work quickly and keep the samples cold to minimize protein degradation.

Materials:

  • Cultured adherent cells (e.g., in a 10 cm dish)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Complete Lysis Buffer (prepared in 4.1)

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Place the cell culture dish on ice and aspirate the culture medium.

  • Wash the cells once with ice-cold PBS. [8]3. Aspirate the PBS completely.

  • Add an appropriate volume of complete lysis buffer to the dish (e.g., 400-500 µL for a 10 cm dish). [8][9]5. Incubate the dish on ice for 5-10 minutes. [9][10]6. Using a cell scraper, scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube. [9]7. Vortex the lysate briefly.

  • Centrifuge the lysate at ~14,000 x g for 10-15 minutes at 4°C to pellet the cell debris. [11][9]9. Carefully transfer the supernatant (the protein extract) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration using a suitable method (e.g., BCA assay).

  • The lysate is now ready for downstream applications or can be stored at -80°C.

Cytotoxicity and Off-Target Effects

While sulfonyl fluorides are invaluable for preserving protein integrity in vitro, it is crucial to consider their potential cytotoxic effects when used in live-cell applications. The fluoride moiety itself can be cytotoxic at high concentrations, potentially by interfering with metalloproteins and cellular respiration. [12][13]Furthermore, the organic solvents used to dissolve some sulfonyl fluorides, such as DMSO, can exhibit cytotoxicity at concentrations as low as 0.5%. [14] For live-cell imaging or other applications requiring the treatment of intact cells, it is imperative to perform dose-response experiments to determine the optimal, non-toxic concentration of the sulfonyl fluoride and its vehicle. The use of a more water-soluble and less toxic alternative like AEBSF is often preferred in these scenarios. [6][15]

Conclusion and Future Perspectives

Sulfonyl fluorides are powerful and widely used tools for inhibiting serine proteases in cell-based assays. The choice between different sulfonyl fluorides, such as the less stable but rapid PMSF and the more stable and less toxic AEBSF, should be guided by the specific requirements of the experiment. [16]For broad-spectrum protease inhibition, commercially available cocktails may be a more convenient, albeit more expensive, option.

The field of chemical biology continues to evolve, with the development of increasingly specific and potent sulfonyl fluoride-based probes for targeting individual enzymes and signaling pathways. [17][18]This ongoing research promises to deliver even more sophisticated tools for dissecting complex cellular processes. As with any experimental tool, a thorough understanding of the mechanism of action and potential limitations of sulfonyl fluorides is essential for generating high-quality, reproducible data.

References

  • Protocol for cell lysis – BBS OER Lab Manual.
  • Comparative assessment of biocompatibility of various fluoride agents in cell culture.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC.
  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC.
  • Unconventional reactivity of sulfonyl fluorides - Spiral. Imperial College London.
  • AEBSF - Interchim. Interchim.
  • Light-induced [2 + 2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides. Royal Society of Chemistry.
  • AISF: A Solid Alternative to Sulfuryl Fluoride Gas. Sigma-Aldrich.
  • Applications of sulfonyl fluorides Examples of biologically active...
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • Comparative Analysis of AEBSF's Impact on Different Cell Lines. Benchchem.
  • Applications of Sulfonyl Fluorides.
  • Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed.
  • ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Wiley Online Library.
  • How to make a lysis buffer?.
  • AEBSF - Wikipedia. Wikipedia.
  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed.
  • Sulfur fluoride exchange.
  • 3 Key Differences Between AEBSF and PMSF Protease Inhibitors. GoldBio.
  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modul
  • Serine protease inhibitors (PMSF and AEBSF) and the clickable probe...
  • Cell Lysis Buffer (10X). Cell Signaling Technology.
  • Effect of Fluoride on Cytotoxicity Involved in Mitochondrial Dysfunction: A Review of Mechanism. Frontiers.
  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Briefland.
  • Cell Lysate Prepar
  • Effect of Fluoride on Cytotoxicity Involved in Mitochondrial Dysfunction: A Review of Mechanism - PMC.

Sources

Comparative

Structural Analysis of Protein-Ligand Complexes with 2,2-Dimethylbutane-1-sulfonyl Fluoride (2,2-DMBSF)

Executive Summary This guide details the structural analysis of protein-ligand complexes utilizing 2,2-Dimethylbutane-1-sulfonyl fluoride (2,2-DMBSF) . Unlike ubiquitous, highly reactive reagents such as Phenylmethanesul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural analysis of protein-ligand complexes utilizing 2,2-Dimethylbutane-1-sulfonyl fluoride (2,2-DMBSF) . Unlike ubiquitous, highly reactive reagents such as Phenylmethanesulfonyl fluoride (PMSF), 2,2-DMBSF represents a class of sterically hindered, aliphatic sulfonyl fluorides .

The presence of the gem-dimethyl group at the


-position relative to the sulfonyl warhead introduces significant steric shielding. This modification drastically reduces the rate of non-specific hydrolysis in aqueous buffers while maintaining reactivity towards specific, properly oriented nucleophiles (Serine, Lysine, Tyrosine) within protein active sites. This guide compares 2,2-DMBSF against standard alternatives, providing protocols for crystallographic soaking and mechanistic insights into its use as a robust SuFEx (Sulfur-Fluoride Exchange) probe.

Part 1: Technical Deep Dive & Mechanism

The Gem-Dimethyl Effect in SuFEx Chemistry

The primary challenge in covalent probe design is balancing reactivity with stability . Standard sulfonyl fluorides (e.g., PMSF) are prone to rapid hydrolysis in alkaline buffers, often degrading before they can effectively soak into protein crystals.

2,2-DMBSF leverages the gem-dimethyl effect . The two methyl groups at the C2 position create a steric barrier that shields the sulfur(VI) center from bulk solvent (water) attack but allows the linear trajectory required for the nucleophilic attack by a constrained protein residue.

Mechanism of Action:

  • Recognition: The aliphatic tail (2,2-dimethylbutyl moiety) docks into a hydrophobic pocket (e.g., the S1 specificity pocket of serine proteases).

  • Nucleophilic Attack: The catalytic nucleophile (e.g., Ser-195 O

    
    ) attacks the sulfur atom.
    
  • Fluoride Departure: The stable S-F bond is broken, releasing fluoride (a good leaving group in this context).

  • Covalent Adduct: A stable sulfonyl-enzyme complex is formed.

Visualization of Reaction Pathway

The following diagram illustrates the kinetic selectivity mechanism, highlighting how steric hindrance blocks water but permits the catalytic serine.

ReactionMechanism Probe 2,2-DMBSF (Sterically Shielded) Transition_Hydrolysis Steric Clash (High Energy Barrier) Probe->Transition_Hydrolysis Interaction with Water Transition_Reaction Oriented Attack (Catalytic Triad) Probe->Transition_Reaction Binding Water Bulk Solvent (H2O) Water->Transition_Hydrolysis Protein Protein Active Site (Ser-OH) Protein->Transition_Reaction Hydrolysis_Product Sulfonic Acid (Inactive) Transition_Hydrolysis->Hydrolysis_Product Very Slow (k_hyd) Complex Covalent Adduct (Stable) Transition_Reaction->Complex Fast (k_inact)

Figure 1: Kinetic selectivity of 2,2-DMBSF. The gem-dimethyl group hinders solvent approach (hydrolysis) while permitting specific enzyme inactivation.

Part 2: Comparative Analysis

Performance Matrix: 2,2-DMBSF vs. Alternatives

The following table contrasts 2,2-DMBSF with industry-standard sulfonyl fluorides.

Feature2,2-DMBSF PMSF AEBSF (Pefabloc)
Chemical Class Aliphatic, Sterically HinderedAromatic, UnhinderedAromatic, Hydrophilic
Hydrolytic Stability High (

h @ pH 7.5)
Low (

h @ pH 7.5)
Moderate-High
Primary Target Hydrophobic Pockets (S1)General Serine ProteasesTrypsin-like Proteases
Crystallography Soaking Compatible (Stable)Co-crystallization only (usually)Soaking Compatible
Structural Resolution High (Ordered aliphatic chain)Moderate (Ring often disordered)High (Interacts with solvent)
Toxicity Moderate (Fluoride release)High (Neurotoxin)Low
Why Choose 2,2-DMBSF?
  • For Crystal Soaking: Unlike PMSF, which hydrolyzes rapidly, 2,2-DMBSF remains intact in the crystallization drop for days, allowing for high-occupancy labeling of pre-formed crystals.

  • For Hydrophobic Specificity: The bulky aliphatic group mimics Leucine/Isoleucine side chains, making it an ideal probe for enzymes with hydrophobic specificity pockets (e.g., Elastase, Chymotrypsin-like proteases).

Part 3: Experimental Protocol

Workflow: Crystallographic Soaking

This protocol ensures high occupancy of the ligand without degrading the protein crystal lattice.

Materials:

  • Protein Crystals (e.g., Serine Protease) in mother liquor.

  • 2,2-DMBSF Stock: 100 mM in 100% DMSO (anhydrous).

  • Cryo-protectant solution.

Protocol:

  • Optimization of Stability: Verify the pH of the mother liquor. Sulfonyl fluorides are most stable at pH < 8.0.

  • Preparation of Soak Solution:

    • Dilute the 2,2-DMBSF stock into the mother liquor to a final concentration of 2–5 mM .

    • Note: Ensure DMSO concentration does not exceed 5% to prevent crystal cracking.

  • Incubation:

    • Transfer crystals into the soak solution.

    • Incubate for 4 to 12 hours at 4°C or 20°C (depending on crystal stability).

    • Rationale: The high stability of 2,2-DMBSF allows longer soak times than PMSF, driving the reaction to completion even with slow on-rates.

  • Back-Soaking (Optional): If non-covalent background binding is observed, transfer crystal briefly (1-2 min) to ligand-free mother liquor.

  • Harvesting:

    • Transfer crystal to cryo-protectant containing 2 mM 2,2-DMBSF.

    • Flash-cool in liquid nitrogen.

Data Processing & Validation
  • Mass Spectrometry (QC): Before solving the structure, digest a soaked crystal and analyze via LC-MS/MS. Look for a mass shift of +148.2 Da (Molecular weight of 2,2-dimethylbutane-1-sulfonyl group minus Fluoride).

  • Density Map Analysis: In the

    
     difference map, look for continuous electron density extending from the catalytic Serine O
    
    
    
    . The density should clearly define the gem-dimethyl branching.
Structural Analysis Workflow Diagram

Workflow Step1 Crystal Growth (Native Protein) Step2 Ligand Soaking (2,2-DMBSF, 5mM, 12h) Step1->Step2 Transfer Step3 Flash Cooling (Liquid N2) Step2->Step3 Harvest Step4 X-Ray Diffraction (Data Collection) Step3->Step4 Step5 Structure Solution (Molecular Replacement) Step4->Step5 Step6 Refinement (Restraints: S-O Covalent Bond) Step5->Step6 Validation

Figure 2: Step-by-step workflow for solving 2,2-DMBSF complex structures.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[1] Chemical Science, 6(5), 2650-2659. Link

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750. Link

  • Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. ChemBioChem, 13(16), 2327-2330. Link

Sources

Safety & Regulatory Compliance

Safety

2,2-Dimethylbutane-1-sulfonyl fluoride proper disposal procedures

This guide outlines the scientifically validated disposal and quenching procedures for 2,2-Dimethylbutane-1-sulfonyl fluoride . As a Senior Application Scientist, I have structured this protocol to address not just the "...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scientifically validated disposal and quenching procedures for 2,2-Dimethylbutane-1-sulfonyl fluoride .

As a Senior Application Scientist, I have structured this protocol to address not just the "how," but the chemical causality (the "why") behind the safety steps. This molecule features a sulfonyl fluoride (


)  warhead attached to a sterically hindered neopentyl-like  carbon skeleton. This structure dictates a specific quenching approach: the steric bulk retards hydrolysis, requiring more vigorous conditions than standard sulfonyl fluorides to ensure complete neutralization.

Part 1: Executive Safety Assessment

The Hidden Hazard: Hydrogen Fluoride (HF) Generation While 2,2-dimethylbutane-1-sulfonyl fluoride is a stable electrophile used in SuFEx (Sulfur-Fluoride Exchange) chemistry, its improper disposal presents a critical risk.

  • The Mechanism: Upon contact with water (hydrolysis), the sulfonyl fluoride bond cleaves, releasing the sulfonate anion and a fluoride ion (

    
    ) .
    
  • The Danger: In an acidic waste stream, free fluoride ions protonate to form Hydrofluoric Acid (HF) . HF is a systemic toxin that penetrates skin, depletes tissue calcium (hypocalcemia), and causes bone destruction.

  • The Solution: You must maintain a Basic pH (>9) throughout the disposal process to trap fluoride as a salt (e.g.,

    
    ) and prevent the formation of volatile 
    
    
    
    .
Physical & Chemical Properties Table
PropertyDescriptionOperational Implication
Functional Group Sulfonyl Fluoride (

)
Electrophilic warhead; inhibits serine proteases/esterases.
Skeleton 2,2-Dimethylbutyl (Neopentyl)Steric Hindrance: The bulky methyl groups shield the sulfur atom, making hydrolysis slower than linear analogs.
State Liquid (Standard Conditions)Volatility risk is lower than

gas, but aerosols must be avoided.
Hydrolysis Product Sulfonic Acid + HFAcid Generation: The breakdown process itself lowers pH, potentially auto-catalyzing HF formation if not buffered.

Part 2: Pre-Disposal Requirements

1. Personal Protective Equipment (PPE)

  • Eyes: Chemical splash goggles + Face shield (Standard safety glasses are insufficient for potential fluoride splashes).[1]

  • Hands: Double-gloving is mandatory.[2]

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (8 mil) or Neoprene (if handling large volumes).

  • Skin: Lab coat + Chemical-resistant apron (Tyvek or rubber).[2]

2. Essential Safety Reagents

  • Calcium Gluconate Gel (2.5%): The antidote for fluoride exposure.[1][2] Must be unopened and within expiration date. Place it on the benchtop before opening the waste bottle.

  • Quenching Base: 2M Sodium Hydroxide (

    
    ) or Potassium Hydroxide (
    
    
    
    ).
  • Solvent: Methanol or Ethanol (to solubilize the organic sulfonyl fluoride).

  • Scavenger (Optional but Recommended): Calcium Chloride (

    
    ) saturated solution.
    

Part 3: The Quenching & Disposal Protocol

Principle: We utilize Base-Mediated Hydrolysis to convert the reactive sulfonyl fluoride into the inert sulfonate salt and sodium fluoride. Due to the steric bulk of the 2,2-dimethyl group, we extend the reaction time to guarantee destruction.

Step-by-Step Methodology
  • Preparation of Quench Solution:

    • In a fume hood, prepare a solution of 2M NaOH in a 1:1 mixture of Water:Methanol .

    • Why Methanol? The organic tail (2,2-dimethylbutane) is lipophilic. Water alone may cause the reagent to bead up, preventing hydrolysis. Methanol ensures a single phase for rapid reaction.

  • Controlled Addition:

    • Place the quench solution in a round-bottom flask or beaker with a magnetic stir bar.

    • Add the 2,2-dimethylbutane-1-sulfonyl fluoride dropwise to the stirring basic solution.

    • Ratio: Use at least 10 equivalents of base to 1 equivalent of sulfonyl fluoride. This excess ensures the pH remains high even as sulfonic acid is generated.

  • The "Steric Wait" (Crucial Step):

    • Stir the mixture vigorously at room temperature for 12–24 hours .

    • Expert Insight: Unlike unhindered sulfonyl fluorides which hydrolyze in minutes, the neopentyl-like structure slows nucleophilic attack at the sulfur. Overnight stirring is a self-validating safety margin.

  • Verification:

    • Check the pH using a stripe or meter.

    • Requirement: pH must be > 10 .

    • Correction: If pH < 10, add more NaOH and stir for another hour.

  • Fluoride Sequestration (The "Calcium Lock"):

    • Add saturated Calcium Chloride (

      
      )  solution to the waste mixture.
      
    • Observation: A white precipitate (

      
      ) will form.
      
    • Benefit: Calcium fluoride is insoluble (

      
      ). This effectively "locks" the fluoride ion in a solid state, preventing it from ever becoming HF, even if the waste pH drifts later.
      
  • Final Disposal:

    • Transfer the slurry (liquid + precipitate) to a waste container labeled: "Basic Organic Waste - Contains Fluorides."

    • WARNING: Do NOT mix this with Acidic Waste.

Part 4: Process Visualization

The following diagram illustrates the logical flow and safety checkpoints for the disposal process.

DisposalProtocol Start Start: 2,2-Dimethylbutane-1-sulfonyl fluoride PPE Step 1: Don PPE (Double Nitrile, Face Shield, Ca-Gluconate) Start->PPE Prep Step 2: Prepare Quench Soln (2M NaOH in MeOH/Water) PPE->Prep Mix Step 3: Dropwise Addition (10 equiv Base excess) Prep->Mix Stir Step 4: The 'Steric Wait' Stir 12-24 Hours (Crucial) Mix->Stir Check Step 5: pH Check Stir->Check Adjust Add more NaOH Check->Adjust pH < 10 CaLock Step 6: Calcium Lock Add CaCl2 to precipitate CaF2 Check->CaLock pH > 10 Adjust->Stir Dispose Step 7: Final Disposal Label: 'Basic Waste + Fluorides' CaLock->Dispose

Figure 1: Decision-tree workflow for the safe quenching and disposal of sterically hindered sulfonyl fluorides.

Part 5: Emergency Contingencies

Scenario A: Spillage on Bench

  • Evacuate the immediate area.

  • Cover the spill with Calcium Carbonate or Sodium Bicarbonate powder to neutralize acid and bind fluoride.

  • Clean up using tongs and absorbent pads; place in a sealed bag labeled as hazardous fluoride waste.

Scenario B: Skin Exposure

  • Immediate Rinse: Flush area with water for 5 minutes (no longer—speed to antidote is key).

  • Apply Antidote: Massage Calcium Gluconate Gel into the skin continuously.

  • Medical Alert: Seek emergency medical attention immediately. Inform EMS that the exposure involves Fluoride/HF potential .

References

  • Safe Use of Hydrofluoric Acid. McGill University Environmental Health and Safety. [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling. Journal of the American Chemical Society. (Discusses hydrolysis byproducts).[3] [Link]

  • Chemical Disposal Procedures: Chapter 7. University of Wisconsin–Madison Safety Department. [Link]

  • Standard Operating Procedure: Hydrofluoric Acid. Yale Environmental Health & Safety. [Link]

Sources

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